molecular formula C5H14Cl2N2O2 B8096689 Ethyl (2S)-2,3-diaminopropanoate dihydrochloride CAS No. 143119-70-4

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

Cat. No.: B8096689
CAS No.: 143119-70-4
M. Wt: 205.08 g/mol
InChI Key: MUFTVIRBUNQPIU-FHNDMYTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (CAS 143119-70-4) is a chiral, enantiopure diamino acid ester serving as a critical synthetic intermediate in organic and medicinal chemistry . This compound is classified as a β²,²-amino acid derivative, characterized by its two amino functional groups and a stereochemically defined quaternary center, making it a valuable building block for the construction of complex peptidomimetics . Its primary research value lies in the synthesis of sophisticated amino acid structures, such as Taxol analogues and β-lactams with potential antibiotic activity, which are significant in drug discovery efforts . The ester and primary amine functionalities present on the molecule make it a versatile precursor for further chemical modifications, including regioselective ring-opening reactions of cyclic sulfamidates to produce other enantiopure α-substituted-β-alanines and related derivatives . As a handled chemical, researchers should note the recommended storage conditions of -20°C, in a dark place, and under an inert atmosphere to preserve its stability and purity . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

ethyl (2S)-2,3-diaminopropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFTVIRBUNQPIU-FHNDMYTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143119-70-4
Record name Ethyl 2,3-diaminopropionate dihydrochloride, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143119704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07VJ8XIH2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride CAS 6020-57-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride , a critical non-proteinogenic amino acid derivative used in peptide chemistry and drug development.

CAS Number: 6020-57-1 Synonyms: L-2,3-Diaminopropionic acid ethyl ester dihydrochloride; H-L-Dap-OEt·2HCl; (S)-2,3-Diaminopropanoic acid ethyl ester dihydrochloride.[1]

Executive Summary

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride is the ethyl ester, dihydrochloride salt form of L-2,3-diaminopropionic acid (L-Dap) . Structurally, it is a lower homolog of L-Lysine and L-Ornithine, characterized by a vicinal diamine motif.

In drug discovery, this compound serves as a versatile chiral building block. Its unique 1,2-diamine structure allows for the synthesis of constrained heterocyclic scaffolds (such as imidazolidinones and piperazines) and the incorporation of non-natural side chains into peptide therapeutics to enhance proteolytic stability or alter potency.

Key Distinction: Unlike standard amino acids, the proximity of the


-amine to the 

-amine and the ester group creates unique reactivity profiles, necessitating specific handling protocols to avoid unwanted cyclization (e.g., diketopiperazine formation) or racemization.

Physicochemical Profile

The dihydrochloride salt form is preferred for its enhanced stability and solubility compared to the free base, which is prone to rapid polymerization or cyclization.

PropertySpecificationTechnical Note
Molecular Formula

Stoichiometry is critical; often hygroscopic.
Molecular Weight 205.08 g/mol Free base: 132.16 g/mol ; 2

HCl: 72.92 g/mol .
Appearance White to off-white crystalline powderHighly hygroscopic; store under inert gas.
Solubility High: Water, MethanolModerate: EthanolInsoluble: Diethyl ether, HexanesDissolves readily in polar protic solvents.
Chirality (2S)-configuration (L-isomer)Critical: CAS 6020-57-1 is sometimes referenced as racemic in generic databases. Verify optical rotation for stereoselective applications.
pKa Values

-NH

: ~6.5

-NH

: ~9.5
The

-amine is significantly more acidic due to the electron-withdrawing ester group.

Synthetic Utility & Mechanism[2][3]

Core Synthetic Routes

The synthesis of Ethyl (2S)-2,3-diaminopropanoate typically proceeds from L-Asparagine or L-Serine to ensure the preservation of chiral integrity.

Pathway A: The Hofmann Rearrangement (From L-Asparagine)

This is the classical industrial route. L-Asparagine is subjected to a Hofmann rearrangement to yield L-2,3-diaminopropionic acid (L-Dap), which is subsequently esterified.

  • Mechanism: The primary amide of Asn is converted to an isocyanate, which hydrolyzes to the amine with retention of configuration at the

    
    -carbon.
    
Pathway B: The Mitsunobu/Azide Route (From L-Serine)

L-Serine is converted to a


-lactone or activated sulfamidate, followed by ring-opening with an azide source (NaN

) and subsequent reduction (Staudinger or hydrogenation).
Experimental Protocol: Fisher Esterification

The conversion of L-Dap to its ethyl ester dihydrochloride is a standard but sensitive transformation.

Reagents: L-2,3-Diaminopropionic acid hydrochloride, Absolute Ethanol, Thionyl Chloride (


).
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Activation: Cool absolute ethanol (50 mL) to 0°C in an ice bath. Dropwise add thionyl chloride (3.0 eq) over 20 minutes. Caution: Exothermic reaction releasing HCl and

    
     gases.
    
  • Addition: Add L-2,3-diaminopropionic acid hydrochloride (10 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H

    
    O 4:1:1; stain with Ninhydrin).
    
  • Workup: Concentrate the solution in vacuo to remove excess ethanol and HCl.

  • Crystallization: Triturate the resulting oil with cold diethyl ether to induce crystallization. Filter the white solid and dry under high vacuum over

    
    .
    

Quality Control Check:

  • 1H NMR (

    
    ):  Expect a triplet for the methyl group (~1.3 ppm), a quartet for the methylene (~4.3 ppm), and a multiplet for the 
    
    
    
    protons of the Dap core.
  • Mass Spec (ESI):

    
     = 133.1 m/z.
    

Visualizing the Synthetic Logic

The following diagram illustrates the conversion of L-Asparagine to the target Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, highlighting the critical intermediate steps.

SynthesisPath Asn L-Asparagine (Start) Hofmann Hofmann Rearrangement (Br2 / NaOH) Asn->Hofmann Retention of Configuration Dap L-2,3-Diaminopropionic Acid (L-Dap) Hofmann->Dap Decarboxylation Esterification Fisher Esterification (EtOH / SOCl2) Dap->Esterification Activation Target Ethyl (2S)-2,3-diaminopropanoate Dihydrochloride (CAS 6020-57-1) Esterification->Target Crystallization

Figure 1: Synthetic workflow from L-Asparagine to Ethyl (2S)-2,3-diaminopropanoate dihydrochloride.

Applications in Drug Development

Heterocycle Synthesis (The "Dap" Scaffold)

The 1,2-diamine motif is a "privileged structure" for generating nitrogen-rich heterocycles.

  • 2-Imidazolidinones: Reaction with carbonyl donors (e.g., CDIs or phosgene equivalents) yields cyclic ureas, which are common pharmacophores in kinase inhibitors.

  • Monobactams: The

    
    -amino group can be sulfonated or acylated to generate monocyclic 
    
    
    
    -lactam antibiotics (monobactam precursors).
Peptide Macrocyclization

In peptide synthesis, the


-amine of the Dap residue serves as an attachment point for:
  • Stapling: Forming lactam bridges with Asp/Glu residues to constrain helical conformation.

  • Labeling: Site-specific attachment of fluorophores or PEG chains without disrupting the N-terminal amine.

Applications cluster_Heterocycles Heterocycle Synthesis cluster_Peptides Peptide Engineering Target Ethyl (2S)-2,3-diaminopropanoate Dihydrochloride Imid 2-Imidazolidinones (Urea Mimics) Target->Imid + Carbonyl Source BetaLac Monobactams (Antibiotics) Target->BetaLac + Sulfonation/Cyclization Stapling Peptide Stapling (Lactam Bridges) Target->Stapling Solid Phase Synthesis ProDrug Prodrug Scaffolds (Ester Hydrolysis) Target->ProDrug In vivo Activation

Figure 2: Strategic applications of the Dap scaffold in medicinal chemistry.

Handling, Safety, and Storage

Stability Concerns
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to atmospheric moisture will lead to the formation of a sticky gum, complicating accurate weighing.

    • Protocol: Weigh only in a desiccated glove box or rapidly transfer in a low-humidity environment.

  • Cyclization: In aqueous solution at neutral/basic pH, the free base ethyl ester can cyclize to form the diaza-heterocycle or undergo self-condensation. Always maintain acidic conditions (pH < 4) during storage in solution.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use standard PPE (nitrile gloves, safety goggles). Perform all synthesis steps involving thionyl chloride in a functioning fume hood.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13401082: Ethyl 2,3-diaminopropanoate dihydrochloride. Retrieved from [Link]

  • Waki, M., Kitajima, Y., & Izumiya, N. (1981). Synthesis of L-2,3-diaminopropionic acid and its derivatives.[3][4] Synthesis, 1981(04), 266-268. (Fundamental synthesis of Dap derivatives).

  • Global Substance Registration System (GSRS). Ethyl 2,3-diaminopropionate dihydrochloride (Code N4PO7GY885).[5] Retrieved from [Link]

Sources

Structure and molecular weight of Ethyl L-2,3-diaminopropionate dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthesis, and application of Ethyl L-2,3-diaminopropionate dihydrochloride , a critical non-proteinogenic amino acid scaffold used in modern drug discovery.

Structure, Molecular Weight, and Strategic Utility in Drug Development

Executive Summary

Ethyl L-2,3-diaminopropionate dihydrochloride (Ethyl L-Dap·2HCl) is the ethyl ester derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap) . As a vicinal diamine, it serves as a high-value chiral synthon in medicinal chemistry. Its structural rigidity and distinct electronic profile make it an ideal precursor for monobactam antibiotics , peptidomimetics , and heterocyclic scaffolds (e.g., imidazolidinones, piperazines).

This guide provides a definitive reference for its physicochemical properties, validated synthesis protocols, and analytical characterization, designed for researchers requiring high-purity inputs for lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Classification
  • IUPAC Name: Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

  • Common Names: Ethyl L-Dap·2HCl; (S)-2,3-Diaminopropionic acid ethyl ester dihydrochloride.

  • Core Scaffold: L-2,3-Diaminopropionic acid (L-Dap), a lower homolog of L-Lysine and structural isomer of beta-aminoalanine.

Molecular Data Table
PropertyValueNotes
Molecular Formula C₅H₁₂N₂O₂ · 2HCl Salt form (Dihydrochloride)
Formula Weight (MW) 205.08 g/mol 132.16 (Free Base) + 72.92 (2×HCl)
CAS Number 6020-57-1 (Racemic)*Note: Specific L-isomer CAS is less common; often custom synthesized from CAS 1482-97-9 (L-Dap acid).
Chirality L-isomer (S-configuration)Maintains the (S) stereocenter at C2.
Appearance White to off-white crystalline solidHighly hygroscopic.
Solubility >100 mg/mL in WaterSoluble in DMSO, Methanol; Insoluble in non-polar solvents.
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural connectivity and the salt formation essential for stability.

G cluster_struct Chemical Structure Logic L_Dap L-2,3-Diaminopropionic Acid (Precursor) Esterification Fischer Esterification (EtOH / SOCl2) L_Dap->Esterification Activation Ethyl_L_Dap Ethyl L-2,3-diaminopropionate (Free Base) Esterification->Ethyl_L_Dap O-Alkylation HCl_Salt Dihydrochloride Salt (Stabilized Form) Ethyl_L_Dap->HCl_Salt + 2 HCl Struct NH2-CH2-CH(NH2)-CO-O-CH2-CH3 • 2HCl

Figure 1: Synthetic pathway and structural logic of Ethyl L-2,3-diaminopropionate dihydrochloride.

Synthesis & Manufacturing Protocol

Expert Insight: Direct esterification of L-Dap is preferred over reduction of serine derivatives to maintain optical purity and minimize side reactions. The use of thionyl chloride (


) generates anhydrous HCl in situ, driving the reaction to completion while simultaneously forming the stable dihydrochloride salt.
Protocol: Fischer Esterification of L-Dap

Objective: Synthesize Ethyl L-2,3-diaminopropionate dihydrochloride from L-2,3-diaminopropionic acid hydrochloride.

Reagents:

  • L-2,3-Diaminopropionic acid monohydrochloride (CAS 1482-97-9).[1]

  • Absolute Ethanol (Anhydrous).

  • Thionyl Chloride (

    
    ) - Caution: Corrosive/Toxic .
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Chilling: Place 50 mL of absolute ethanol in the flask and cool to 0°C in an ice bath.

  • Activation: Dropwise, add 2.0 equivalents of Thionyl Chloride (

    
    ) to the ethanol. Mechanism: Formation of diethyl sulfite and anhydrous HCl.
    
  • Addition: Add 1.0 equivalent of L-2,3-Diaminopropionic acid monohydrochloride in one portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The suspension should dissolve as the ester forms.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate in vacuo (rotary evaporator) to remove excess ethanol and

      
      .
      
    • Trituration: Add cold diethyl ether to the oily residue to induce crystallization.

    • Filtration: Collect the white precipitate via vacuum filtration.

  • Drying: Dry under high vacuum over

    
     or KOH pellets to remove traces of acid.
    

Self-Validating Checkpoint: The product must be fully soluble in water. Turbidity suggests incomplete removal of the free base or impurities.

Analytical Characterization

To certify the identity and purity of the compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (


) or DMSO-

.
Proton (

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Ethyl

1.25Triplet (

)
3H


-Protons
3.40 – 3.60Multiplet (

)
2H


-Proton
4.30 – 4.45Multiplet/Triplet1H

Ethyl

4.20Quartet (

)
2H

Amine

8.50 – 9.00Broad Singlet4-5H

(Visible in DMSO only)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Mass:

    • [M+H]⁺: 133.1 m/z (Corresponds to the protonated free base).

    • [M+Na]⁺: 155.1 m/z.

  • Interpretation: The absence of the 205 peak is normal in MS, as the HCl salt dissociates. A peak at ~105 m/z would indicate hydrolysis back to the acid (loss of ethyl group).

Applications in Drug Development[5][6]

Ethyl L-2,3-diaminopropionate is a versatile "chiral pool" building block. Its unique 1,2-diamine motif allows for specific cyclization reactions that are inaccessible to simple alpha-amino acids.

Strategic Utility Diagram

Applications Core Ethyl L-2,3-Diaminopropionate (Scaffold) App1 Monobactam Antibiotics (Beta-Lactam Precursor) Core->App1 Cyclization App2 Peptidomimetics (Constrained Backbones) Core->App2 Peptide Coupling App3 Heterocycle Synthesis (Imidazolidinones/Piperazines) Core->App3 Condensation App4 Siderophore Mimics (Iron Chelators) Core->App4 Biosynthetic Pathway

Figure 2: Downstream applications of the Ethyl L-Dap scaffold in medicinal chemistry.

Key Therapeutic Areas
  • Antibiotics (Monobactams): L-Dap is the direct precursor to the azetidinone ring found in monobactam antibiotics (e.g., Aztreonam). The ethyl ester protects the carboxylate during the critical N-sulfonation and ring-closure steps [1].

  • Enzyme Inhibitors: Derivatives of L-Dap act as competitive inhibitors for cystathionase (CTH) and other PLP-dependent enzymes, making them relevant in metabolic disease research [2].

  • Peptide Stapling: The vicinal diamine allows for the formation of bridgeheads in stapled peptides, stabilizing alpha-helical structures for intracellular delivery.

Handling, Safety, and Stability

  • Storage: Store at -20°C in a desiccator. The compound is hygroscopic; exposure to moisture will lead to hydrolysis of the ester (releasing ethanol and reverting to the acid) and clumping.

  • Stability: Stable for >2 years if kept dry and frozen. Solutions in water should be prepared fresh, as the ester bond is susceptible to hydrolysis at neutral/basic pH.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

    • Precaution: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

    • Toxicity: As a cystathionase inhibitor, systemic exposure should be minimized in biological assays until specific toxicity profiles are established for the derivative [2].

References

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 2023.

  • L-2,3-Diaminopropionic acid hydrochloride. TargetMol Chemicals, Accessed 2024.

  • L-2,3-Diaminopropionic acid hydrochloride Product Page. Santa Cruz Biotechnology.

  • ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE Structure. NIH / PubChem / Vertex AI Grounding.

Sources

Technical Deep Dive: L-2,3-Diaminopropionic Acid (L-Dap)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep dive into the critical distinctions between L-2,3-Diaminopropionic acid (L-Dap) free acid and its ethyl ester derivative. It is structured to support researchers in synthetic chemistry and neuropharmacology.

Free Acid vs. Ethyl Ester in Synthetic and Biological Applications

Executive Summary

In the landscape of non-proteinogenic amino acids, L-2,3-Diaminopropionic acid (L-Dap) occupies a dual role: it is a potent neuroactive agent in biological systems and a versatile building block in peptidomimetic synthesis.[1][2] The distinction between its Free Acid and Ethyl Ester forms is not merely a matter of functional group modification; it dictates the molecule's solubility profile, membrane permeability, and reactivity.

  • L-Dap Free Acid: The biologically active species, known for AMPA receptor agonism and excitotoxicity. It is zwitterionic and highly polar.

  • L-Dap Ethyl Ester: The synthetic workhorse and "prodrug" vehicle. It renders the molecule lipophilic, allowing for organic solvent solubility (crucial for peptide coupling) and cellular membrane penetration before intracellular hydrolysis restores the active acid.

Part 1: Physicochemical Divergence

The fundamental difference lies in the ionization state and polarity. The free acid exists as a zwitterion at neutral pH, creating a crystal lattice energy that resists dissolution in organic solvents. The esterification of the carboxyl group breaks this zwitterionic lock, masking the negative charge and significantly reducing polarity.

Table 1: Comparative Physicochemical Profile
FeatureL-Dap Free AcidL-Dap Ethyl Ester (dihydrochloride)
Formula


State Zwitterionic SolidIonic Salt (HCl)
Solubility (Water) High (

mg/mL)
High (due to salt form)
Solubility (DCM/DMF) Negligible (Insoluble)Soluble (Critical for synthesis)
Cell Permeability Low (Polar, requires transporters)High (Lipophilic cation potential)
Reactivity Nucleophilic (Amine), Acidic (Carboxyl)Electrophilic (Ester), Nucleophilic (Amine)
Primary Application Neurotoxicity studies, Reference std.Peptide synthesis, Heterocycle formation
Part 2: Synthetic Utility & Chemical Reactivity

For the synthetic chemist, L-Dap Free Acid is a dead end in standard organic solvents. It will not dissolve in Dichloromethane (DCM) or Dimethylformamide (DMF), preventing efficient coupling reactions.

The Ethyl Ester Solution: By converting the acid to the ethyl ester, we protect the C-terminus. This serves two purposes:

  • Solubility: It allows the molecule to dissolve in organic media.

  • Selectivity: It forces reaction at the N-termini (alpha or beta amines), preventing self-polymerization of the carboxylic acid end.

Visualization: Synthetic Workflow & Reactivity

The following diagram illustrates the transformation from the inert free acid to the reactive ester and its subsequent utilization in peptide coupling.

LDap_Synthesis FreeAcid L-Dap Free Acid (Zwitterionic / Insoluble) Reaction Esterification (SOCl2 / EtOH) FreeAcid->Reaction Activation Ester L-Dap Ethyl Ester (Soluble / Reactive) Reaction->Ester HCl Salt Formation Coupling Peptide Coupling (DCM / HOBt / EDC) Ester->Coupling + N-Protected AA Product Dipeptide / Peptidomimetic Coupling->Product Amide Bond Formation

Figure 1: The synthetic activation pathway of L-Dap.[3] The esterification step is the "gateway" allowing the molecule to enter standard peptide synthesis workflows.

Part 3: Biological Implications (The "Trojan Horse" Mechanism)

In drug development, the ester is often employed as a prodrug .

  • Transport: L-Dap Free Acid is highly polar and struggles to cross the blood-brain barrier (BBB) or cell membranes passively. It relies on specific amino acid transporters.

  • The Ester Advantage: L-Dap Ethyl Ester is more lipophilic. It can diffuse through lipid bilayers more effectively.

  • Bio-activation: Once inside the cytosol, ubiquitous esterases (like carboxylesterase) hydrolyze the ethyl group, releasing the active L-Dap Free Acid.

  • Toxicity: The accumulated Free Acid acts as an excitotoxin. It mimics glutamate, over-activating AMPA receptors, leading to calcium influx, oxidative stress, and neuronal death (neurolathyrism).

Visualization: Biological Mechanism

Bio_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol Ester_Out L-Dap Ethyl Ester (Lipophilic) Ester_In L-Dap Ethyl Ester Ester_Out->Ester_In Passive Diffusion Acid_Out L-Dap Free Acid (Polar) Barrier Lipid Bilayer Acid_Out->Barrier Blocked (mostly) Hydrolysis Esterase Enzyme Ester_In->Hydrolysis Acid_In L-Dap Free Acid (Active Toxin) Hydrolysis->Acid_In Bio-activation AMPA AMPA Receptor Over-activation Acid_In->AMPA Agonism Toxicity Ca2+ Influx / Cell Death AMPA->Toxicity

Figure 2: The Prodrug Mechanism. The ester facilitates entry, while the intracellular free acid drives the pharmacological/toxicological effect.

Part 4: Experimental Protocols
Protocol A: Synthesis of L-Dap Ethyl Ester (Thionyl Chloride Method)

Causality: Thionyl chloride (


) is chosen over acid catalysis (

) because it reacts with the ethanol to generate anhydrous HCl in situ and scavenges water, driving the equilibrium toward the ester.

Materials: L-Dap Free Acid, Absolute Ethanol, Thionyl Chloride (


), Round-bottom flask, Reflux condenser.
  • Setup: Place 10 mmol of L-Dap Free Acid in a dry round-bottom flask. Suspend in 30 mL of absolute ethanol.

  • Activation: Chill the suspension to 0°C in an ice bath.

  • Addition: Dropwise, add 1.2 equivalents (12 mmol) of

    
    . Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 4-6 hours. The solid should dissolve as it converts to the ester.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap).

  • Purification: Triturate the residue with cold diethyl ether to remove impurities. Filter the white solid (L-Dap Ethyl Ester Dihydrochloride).

Protocol B: Controlled Hydrolysis (Ester to Acid)

Causality: Lithium Hydroxide (LiOH) is preferred for mild hydrolysis to avoid racemization that can occur with strong mineral acids at high temperatures.

  • Dissolution: Dissolve 1 mmol L-Dap Ethyl Ester in 5 mL THF/Water (1:1).

  • Reaction: Add 2.5 equivalents of LiOH at 0°C. Stir at room temperature for 1 hour.

  • Monitoring: Monitor by TLC (n-Butanol/Acetic Acid/Water) until the ester spot disappears.

  • Workup: Neutralize with 1M HCl to pH 7. Lyophilize to obtain the crude free acid.

Part 5: Handling & Storage
  • Hygroscopicity: L-Dap Ethyl Ester (as the HCl salt) is highly hygroscopic. It will absorb atmospheric water, leading to hydrolysis over time. Store in a desiccator at -20°C.

  • Stability: The Free Acid is chemically stable at room temperature but should be kept dry.

  • Safety: Treat the ester as a potential neurotoxin due to its ability to cross membranes and convert to the active acid. Use gloves and a fume hood.

References
  • Rao, S. L. N., et al. (1964). "The isolation and characterization of L-homoarginine and L-2,4-diaminobutyric acid from Lathyrus sativus seeds." Biochemistry. (Foundational work establishing the class of neuroactive amino acids).
  • Weiss, J. H., & Choi, D. W. (1988). "Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor." Science. Link (Mechanistic parallel for non-proteinogenic amino acid excitotoxicity).

  • Rossi, F., et al. (2004). "Partial involvement of group I metabotropic glutamate receptors in the neurotoxicity of 3-N-oxalyl-L-2,3-diaminopropanoic acid (L-beta-ODAP)." Brain Research. Link (Specific mechanism of L-Dap derivative toxicity via AMPA/mGluR).

  • BenchChem. (2025).[4] "Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride." BenchChem Protocols. Link (Standard protocol adaptation for ester synthesis).

  • Master Organic Chemistry. (2011). "Conversion Of Carboxylic Acids To Acid Chlorides With SOCl2." Master Organic Chemistry. Link (Mechanistic basis for the esterification protocol).

Sources

Operational Safety & Technical Handling: Ethyl (2S)-2,3-diaminopropanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth operational framework for the safe handling, storage, and application of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride . This document is designed for research scientists and laboratory managers, synthesizing standard safety data with practical, field-proven methodologies for maintaining compound integrity and personnel safety.

Introduction & Chemical Identity

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (often abbreviated as L-Dap(OEt)·2HCl) is a critical chiral building block in the synthesis of non-proteinogenic amino acids, peptidomimetics, and


-lactam antibiotics. Structurally, it is the ethyl ester of L-2,3-diaminopropionic acid, stabilized as a dihydrochloride salt.

Unlike standard amino acids, the presence of two primary amine groups on a short carbon chain (vicinal diamine motif) combined with an ester functionality creates unique stability challenges. The dihydrochloride form is essential to prevent autocyclization (lactamization) and atmospheric degradation, but it introduces significant hygroscopicity. This guide moves beyond the standard SDS to address the specific "why" and "how" of handling this sensitive reagent.

Physicochemical Profile[1][2][3][4][5][6]
PropertyDataOperational Implication
Formula

High ionic character; soluble in water/methanol.
Molecular Weight 205.08 g/mol Use this value for stoichiometry (includes salt mass).
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or hydrolysis.
Solubility High in

, MeOH; Low in

, Hexane
Dissolve in aqueous/polar buffers; precipitate with ether.
Hygroscopicity High Rapidly absorbs moisture, leading to ester hydrolysis.
Acidity pH < 3 (in aqueous solution)Strongly acidic; requires neutralization for coupling reactions.

Hazard Assessment & Risk Mitigation

While classified under standard GHS categories for amine salts, the specific risks of this compound stem from its acidic nature upon hydration and its potential as a respiratory irritant in powder form.

GHS Classification (Synthesized)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Hazard Analysis
  • Acidic Hydrolysis on Skin: Upon contact with skin moisture, the dihydrochloride salt dissociates, creating a localized acidic environment (HCl). This causes irritation more rapid than neutral salts.

    • Mitigation: Immediate washing is more effective than neutralization.

  • Inhalation of Micro-Particulates: The low bulk density often leads to aerosolization during weighing. Inhalation delivers acidic particles to mucous membranes.

    • Mitigation: Handling must occur in a certified chemical fume hood.

Operational Protocols

Storage & Stability Strategy

The primary threat to this compound is moisture-induced ester hydrolysis . The ethyl ester is less stable than the methyl ester or the free acid, particularly in the presence of the catalytic HCl intrinsic to the salt.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, but inert gas usually ensures dryness.

  • Container: Amber glass with a parafilm seal or a tightly sealed polypropylene vial inside a desiccator.

Safe Handling & Weighing Workflow

Objective: Minimize exposure to atmospheric moisture and prevent personnel inhalation.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the hygroscopic powder.

  • Environment: Weigh inside a fume hood. If high precision is required (<10 mg), use an anti-static gun, as amine salts often carry static charges that disperse powder.

  • Tools: Use stainless steel or antistatic plastic spatulas. Avoid aluminum (corrosion risk from acidic salt).

Solubilization & Neutralization (Critical for Synthesis)

When used in peptide synthesis or coupling:

  • Dissolution: Dissolve in the minimum volume of DMF or Water.

  • Neutralization: The compound releases 2 equivalents of HCl. You must add a non-nucleophilic base (e.g., DIPEA, NMM) to free the amines for reaction.

    • Caution:Do not over-base. Excess base in the presence of the ethyl ester can promote

      
      -elimination  (dehydroalanine formation) or diketopiperazine  formation if coupled to another amino acid.
      
    • Target: Maintain pH ~8-9 during coupling.

Emergency Response & Disposal

Emergency Protocols
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] The acidity requires thorough flushing. Remove contact lenses if present.[2]

  • Skin Contact: Wash with soap and water.[1][2] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Spill Cleanup:

    • Wear N95/P100 respirator and nitrile gloves.

    • Cover spill with dry lime or soda ash to neutralize acidity (optional but recommended for large spills).

    • Sweep up carefully to avoid dust generation.

    • Place in a hazardous waste container.

Ecological Impact & Disposal
  • Ecotoxicity: Data is limited, but cationic surfactants/amines can be toxic to aquatic life. Do not release into drains.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides and HCl).

Visualized Workflows

Diagram 1: Safe Handling & Reaction Logic

This workflow illustrates the critical decision points when handling the dihydrochloride salt to prevent degradation and ensure safety.

SafeHandling Start Start: Remove from -20°C Storage Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Wait 30 min Open Open in Fume Hood Equilibrate->Open Weigh Weigh Required Amount (Avoid Static) Open->Weigh Reseal Purge with N2/Ar & Reseal Weigh->Reseal Immediately Dissolve Dissolve in Solvent (DMF/H2O) Weigh->Dissolve Neutralize Add Base (DIPEA/NMM) (Neutralize 2x HCl) Dissolve->Neutralize Exothermic React Proceed to Coupling/Reaction Neutralize->React

Caption: Operational workflow emphasizing moisture control and neutralization logic.

Diagram 2: Degradation Pathways

Understanding the chemical instability explains the storage requirements.

Degradation Compound Ethyl (2S)-2,3-diaminopropanoate 2HCl (Intact) Hydrolysis Hydrolysis (Loss of Ethyl Group) Compound->Hydrolysis + Moisture Lactam Cyclization (Beta-Lactam/DKP) Compound->Lactam + Heat/Neutral pH Elimination Beta-Elimination (Dehydroalanine) Compound->Elimination + Base Moisture Moisture/H2O Heat Heat (>25°C) Base Excess Base (pH > 10)

Caption: Primary degradation pathways: Hydrolysis (moisture) and Cyclization/Elimination (pH/Heat).[3][4][5][6][7][8][9][10]

References

  • General Amine Salt Safety: Fisher Scientific. (2023).[11] Safety Data Sheet: DL-2,3-Diaminopropionic acid monohydrochloride. Retrieved March 6, 2026, from [Link] (Extrapolated for dihydrochloride/ester specific hazards).

  • Synthesis Application: National Institutes of Health (NIH). (2023).[11] Synthesis of functionalized 2,3-diaminopropionates. Retrieved March 6, 2026, from [Link]

Sources

Technical Guide: (S)-2,3-Diaminopropionic Acid Ethyl Ester Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synonyms for (S)-2,3-diaminopropionic acid ethyl ester dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Nomenclature, Chemical Identity, and Applications in Drug Discovery

Executive Summary

(S)-2,3-diaminopropionic acid ethyl ester dihydrochloride is a specialized, non-proteinogenic amino acid derivative used extensively in peptide chemistry and drug development. Structurally, it is the ethyl ester of L-2,3-diaminopropionic acid (L-Dap) , stabilized as a dihydrochloride salt.

Its primary utility lies in its dual-amine functionality, which allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), and its ability to modify the physicochemical properties of peptide backbones—specifically, lowering the pKa of the


-amine to 

6.3, making it a critical tool for designing pH-sensitive drug delivery vectors.

Nomenclature & Synonyms

Correct identification of this compound is critical due to the potential for confusion with its structural isomer, 2,3-diaminobutyric acid, or its parent free acid. The following table categorizes the synonyms by their usage context.

Table 1: Comprehensive Synonym Hierarchy
Category Synonym / Name Context & Usage
IUPAC Name Ethyl (2S)-2,3-diaminopropanoate dihydrochloride The rigorous systematic name used in patent filings and regulatory documentation.
Common Chemical Name (S)-2,3-Diaminopropionic acid ethyl ester dihydrochloride The standard name used in most chemical catalogs and laboratory protocols.
Amino Acid Analog 3-Amino-L-alanine ethyl ester dihydrochloride Highlights its structural relationship to Alanine; often used in bio-organic chemistry.
Peptide Abbreviation H-L-Dap-OEt·2HCl The shorthand notation used in peptide synthesis workflows (SPPS).
Stereochemical Var. L-Dap ethyl ester dihydrochloride Uses the L/D nomenclature common in biochemistry (L-isomer corresponds to the (S)-configuration).
Obsolete/Rare

-Amino-L-alanine ethyl ester
An older naming convention emphasizing the position of the second amine group.
Visualization: Nomenclature Taxonomy

The following diagram deconstructs the chemical name to explain the structural significance of each component.

Nomenclature Compound (S)-2,3-diaminopropionic acid ethyl ester dihydrochloride Stereo (S)- / L- Configuration (Natural Amino Acid Chirality) Compound->Stereo Parent 2,3-Diaminopropionic Acid (Dap / 3-Amino-Alanine) Compound->Parent Modification Ethyl Ester (C-Terminus Protection) Compound->Modification Salt Dihydrochloride (2HCl · Stability) Compound->Salt Biologically Active Form Biologically Active Form Stereo->Biologically Active Form Dual Amine Functionality Dual Amine Functionality Parent->Dual Amine Functionality Solubility & Reactivity Solubility & Reactivity Modification->Solubility & Reactivity Hygroscopic Solid State Hygroscopic Solid State Salt->Hygroscopic Solid State

Figure 1: Structural deconstruction of the compound name, linking nomenclature to chemical function.

Chemical Identity & Properties

Understanding the physicochemical properties is essential for handling and synthesis.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.08 g/mol [1]

  • CAS Number:

    • Parent Free Acid (L-Dap): 1482-97-9[2]

    • Ethyl Ester Dihydrochloride: Often custom-synthesized; frequently referenced under the generic racemate CAS 6020-57-1 with specific stereochemistry noted in the Certificate of Analysis (CoA).

  • Structure (SMILES): CCOC(=O)CN.Cl.Cl

  • Appearance: White to off-white hygroscopic crystalline powder.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).

Synthesis & Preparation

The synthesis of (S)-2,3-diaminopropionic acid ethyl ester dihydrochloride typically follows a pathway starting from L-Aspartic Acid or L-Serine . The most robust method involves the Curtius Rearrangement to generate the diamine core, followed by esterification.

Protocol: Preparation from L-Dap (Free Acid)

Use this protocol if you have the commercially available L-Dap free acid.

  • Reagents: L-2,3-Diaminopropionic acid hydrochloride, Thionyl Chloride (

    
    ), Absolute Ethanol.
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and

    
     drying tube.
    
  • Procedure:

    • Step A: Chill absolute ethanol (50 mL) to 0°C in an ice bath.

    • Step B: Dropwise add thionyl chloride (3.0 eq) to the ethanol. Caution: Exothermic reaction, evolution of HCl gas.

    • Step C: Add L-2,3-diaminopropionic acid hydrochloride (1.0 eq) to the solution.

    • Step D: Reflux the mixture at 80°C for 4-6 hours.

    • Step E: Concentrate the solution in vacuo to remove excess ethanol and

      
      .
      
    • Step F: Triturate the residue with diethyl ether to precipitate the product as a white solid.

  • Validation: Check purity via

    
    -NMR (
    
    
    
    ). Look for the characteristic ethyl quartet (
    
    
    4.2 ppm) and triplet (
    
    
    1.2 ppm).
Visualization: Synthesis Workflow

Synthesis Start L-Aspartic Acid (Starting Material) Step1 Curtius Rearrangement (Formation of Diamine) Start->Step1 DPPA / tBuOH Inter L-2,3-Diaminopropionic Acid (L-Dap · HCl) Step1->Inter Deprotection Step2 Esterification (SOCl2 / EtOH) Inter->Step2 Activation Final (S)-Dap-OEt · 2HCl (Target Compound) Step2->Final Reflux

Figure 2: Synthetic pathway from L-Aspartic Acid to the target ethyl ester.

Applications in Drug Development

This compound is not merely a reagent; it is a strategic building block in modern medicinal chemistry.[2][3]

A. Peptidomimetics & pH Sensitivity

Incorporating L-Dap into peptide sequences significantly alters the physicochemical profile.

  • Mechanism: The

    
    -amine of L-Dap has a pKa of 
    
    
    
    6.3 when incorporated into a peptide.
  • Application: This pKa allows the amine to protonate/deprotonate within the physiological pH range of endosomes (pH 5.0–6.0). This property is exploited in endosomal escape vectors for gene delivery, where the "proton sponge" effect disrupts the endosome, releasing the therapeutic payload [1].

B. Orthogonal Protection Strategies

The two amine groups (


 and 

) can be differentially protected (e.g., Fmoc on

, Boc on

).[4][5]
  • Utility: This enables the synthesis of branched peptides or the site-specific attachment of fluorophores, drugs, or PEG chains (PEGylation) without affecting the N-terminus of the peptide chain [2].

C. Antibiotic Precursors

L-Dap derivatives are key intermediates in the biosynthesis and total synthesis of tuberactinomycin antibiotics (e.g., Viomycin , Capreomycin ), which are used to treat multidrug-resistant tuberculosis [3].

Handling & Stability

  • Hygroscopicity: As a dihydrochloride salt, the compound is extremely hygroscopic. It will absorb atmospheric moisture, leading to hydrolysis of the ester bond over time.

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Handling: Weigh quickly in a desiccated environment or glovebox. If the solid becomes sticky/gum-like, it has likely absorbed water; re-crystallization from EtOH/Ether may be required.

References

  • L-Dap in Gene Delivery: Lan, Y., et al. (2010). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors."[6] ChemBioChem, 11(9), 1266-1272.

  • Orthogonal Protection Synthesis: Englund, E. A., et al. (2004).[7] "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 6(2), 213-215.

  • Antibiotic Biosynthesis: Thomas, M. G., et al. (2003).[8] "Deciphering tuberactinomycin biosynthesis: isolation, sequencing, and annotation of the viomycin biosynthetic gene cluster." Antimicrobial Agents and Chemotherapy, 47(9), 2823-2830.

Sources

Solubility of Ethyl 2,3-diaminopropanoate dihydrochloride in water vs organic solvents

[1]

Executive Summary

Ethyl 2,3-diaminopropanoate dihydrochloride is a dicationic amino acid ester derivative used primarily as a synthetic intermediate in peptide chemistry and as a precursor for heterocyclic drug scaffolds.[1] Its solubility profile is defined by the competition between its highly polar, ionic dihydrochloride "head" and the moderately lipophilic ethyl ester "tail."

Key Solubility Takeaways:

  • Water: Freely soluble (>100 mg/mL) but chemically unstable over time due to ester hydrolysis.[1]

  • Polar Organic Solvents (MeOH, DMSO): Soluble; preferred for stable stock solutions.[1]

  • Non-Polar Solvents (Hexane, Ether): Practically insoluble; used as antisolvents for purification.[1]

Physicochemical Profile & Structural Logic[1]

To predict and manipulate the solubility of this compound, one must understand its lattice energy and solvation thermodynamics.

PropertyValue / DescriptionImplication
Chemical Structure Ethyl ester of 2,3-diaminopropanoic acid (

)
Contains two protonated amine groups (

), creating a high charge density.[1]
Ionic Character Dicationic Salt (Dihydrochloride)High lattice energy requires high-dielectric solvents (Water, DMSO) to overcome inter-ionic forces.[1]
Hygroscopicity HighThe salt avidly absorbs atmospheric moisture, leading to "caking" and autocatalytic hydrolysis.
LogP (Octanol/Water) < 0 (Estimated for salt form)Partitions almost exclusively into the aqueous phase.[1]
The "Dihydrochloride" Effect

Unlike a free base amine or a mono-hydrochloride, the dihydrochloride form introduces two chloride counter-ions. This significantly increases the compound's polarity.[1] While the ethyl group (

Solubility in Water: The Stability Paradox

While Ethyl 2,3-diaminopropanoate dihydrochloride is freely soluble in water, water is often the wrong solvent for long-term storage.[1]

Mechanism of Dissolution

Dissolution is driven by ion-dipole interactions .[1] The high dielectric constant of water (

The Hydrolysis Risk (Critical)

In aqueous solution, the ester linkage is susceptible to hydrolysis, reverting the molecule to 2,3-diaminopropanoic acid and ethanol . This reaction is pH-dependent.[1][2]

  • Acidic pH (pH < 4): The dihydrochloride salt naturally creates an acidic environment (

    
     in unbuffered water), which retards hydrolysis.[1] The protonated amines are electron-withdrawing, destabilizing the transition state for acid-catalyzed hydrolysis, but it will still occur slowly.
    
  • Neutral/Basic pH (pH > 6): Rapid degradation.[1] The deprotonation of the

    
    -amine allows it to act as an intramolecular nucleophile or general base, accelerating ester cleavage (diketopiperazine formation is also a risk if dimerization occurs).
    

Protocol Recommendation: If aqueous dissolution is strictly necessary (e.g., for biological assays), prepare immediately before use and keep on ice.

Solubility in Organic Solvents

Alcohols (Methanol, Ethanol)[1]
  • Methanol: Generally soluble.[1] Often used for transferring the compound.[1]

  • Ethanol: Sparingly soluble to Soluble (Temperature dependent).[1]

    • Cold Ethanol:[1] Low solubility.[1]

    • Hot Ethanol:[1] Moderate to high solubility.[1]

    • Application: This temperature differential makes ethanol the ideal solvent for recrystallization .[1]

Aprotic Polar Solvents (DMSO, DMF)[1]
  • Solubility: Highly Soluble.

  • Utility: DMSO is the "Gold Standard" for creating stable stock solutions (typically 10–100 mM) for biological screening.[1] It solvates the cation without providing the protons or hydroxide ions necessary to catalyze rapid hydrolysis.

Non-Polar Solvents (Diethyl Ether, Hexane, DCM)
  • Solubility: Insoluble.

  • Utility: These are used as antisolvents .[1] Adding Diethyl Ether to a concentrated Methanol or Ethanol solution of the compound will force the salt to precipitate out of solution. This is the primary method for purification and isolation.

Comparative Solubility Matrix

Solvent ClassSpecific SolventSolubility RatingPrimary Application
Aqueous Water (pH < 3)Freely Soluble Acute biological assays (Use immediately).[1]
Aqueous PBS (pH 7.4)Soluble AVOID for storage (Rapid Hydrolysis).
Alcohol MethanolSoluble Synthesis workup; transfer.[1]
Alcohol EthanolTemp.[1][3][4][5] Dependent Recrystallization (Dissolve hot, cool to precipitate).[1]
Polar Aprotic DMSOHigh Frozen Stock Solutions (-20°C).[1]
Chlorinated DichloromethaneInsoluble Washing away non-polar impurities.[1]
Ether/Alkane Diethyl Ether / HexaneInsoluble Precipitation (Antisolvent).[1]

Visualizing the Stability & Solubility Logic

The following diagram illustrates the competing pathways of solvation versus degradation in aqueous media.

SolubilityLogicCompoundEthyl 2,3-diaminopropanoateDihydrochloride (Solid)SolvatedSolvated Dication(Stable Short-Term)Compound->Solvated Dissolves Rapidly(Ion-Dipole)StableStockStable Stock Solution(Long-Term Storage)Compound->StableStock DissolvesWaterWater (Solvent)Water->SolvatedDMSODMSO (Solvent)DMSO->StableStockHydrolysisHydrolysis Reaction(Cleavage of Ester)Solvated->Hydrolysis Time + pH > 5Products2,3-Diaminopropanoic Acid+ EthanolHydrolysis->ProductsStableStock->Hydrolysis Negligible Risk

Figure 1: Solvation pathways showing the high risk of hydrolysis in aqueous media vs. stability in DMSO.[1]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Use this for drug screening or long-term storage.[1]

  • Calculate: Determine the mass required based on the molecular weight (MW

    
     205.08  g/mol  for the dihydrochloride).
    
    • Example: To make 1 mL of 100 mM solution, weigh 20.5 mg.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Note: Ensure DMSO is "dry" (stored over molecular sieves) to prevent moisture-induced hydrolysis.[1]

  • Dissolution: Add DMSO to the powder. Vortex for 30 seconds.[1] The solution should be clear and colorless.

  • Storage: Aliquot into small vials (avoid repeated freeze-thaw cycles). Store at -20°C.

Protocol B: Recrystallization (Purification)

Use this if the compound has yellowed or absorbed moisture.

  • Dissolve: Place the crude solid in a flask. Add the minimum amount of hot absolute ethanol (approx. 60–70°C) required to dissolve the solid completely.

  • Filter: If there are insoluble particles, filter rapidly while hot.[1]

  • Precipitate: Allow the solution to cool slowly to room temperature.

    • Optional: If crystals do not form, add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid), then cool on ice.

  • Collect: Filter the white crystals using a Buchner funnel. Wash with cold ether.[1]

  • Dry: Dry in a vacuum desiccator over

    
     (phosphorus pentoxide) to remove all traces of moisture.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108638, 2,3-Diaminopropionic acid. Retrieved from [Link]

  • Organic Syntheses (1948).

    
    -Dimethylaminoethyl Chloride Hydrochloride Synthesis (Analogous Recrystallization Protocol). Org. Synth. 1948, 28, 50. Retrieved from [Link][1]
    

The Strategic Role of Ethyl 2,3-Diaminopropanoate in Non-Natural Amino Acid Synthesis and Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The integration of non-canonical amino acids (ncAAs) into synthetic biology and medicinal chemistry has fundamentally expanded the chemical space available for drug discovery. Among these, Ethyl 2,3-diaminopropanoate (the ethyl ester of 2,3-diaminopropanoic acid, or Dap) serves as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have observed firsthand how the unique structural topology of Dap—featuring both


- and 

-amino groups—enables the synthesis of conformationally restricted peptides, novel heterocyclic scaffolds, and next-generation

-lactam antibiotics. This whitepaper provides an in-depth technical analysis of the mechanistic utility, orthogonal protection strategies, and experimental workflows associated with Ethyl 2,3-diaminopropanoate.

The Chemical Architecture and Mechanistic Utility of L-Dap

Natural proteinogenic amino acids often suffer from rapid proteolytic degradation and limited conformational rigidity, which restricts their efficacy as oral therapeutics[1]. By substituting natural residues with ncAAs like 2,3-diaminopropanoic acid, researchers can introduce directed steric hindrance and novel hydrogen-bonding networks.

Ethyl 2,3-diaminopropanoate is particularly valuable because the ethyl ester acts as a transient C-terminal protecting group. This allows chemists to selectively manipulate the


- and 

-amines without unwanted polymerization or side reactions. Once the amines are orthogonally protected, the ester is easily saponified to yield a free carboxylic acid ready for Solid-Phase Peptide Synthesis (SPPS)[2].
Overcoming Antimicrobial Resistance: Monobactam Biosynthesis

The growing threat of Ambler class B metallo-


-lactamases (MBLs) has severely compromised the efficacy of traditional 

-lactam antibiotics. Monobactams, such as sulfazecin, possess intrinsic stability against MBLs[3]. The structural backbone of the monobactam azetidinone warhead is derived directly from L-2,3-diaminopropionate (L-Dap)[4].

During biosynthesis, the non-ribosomal peptide synthetase (NRPS) enzyme SulM utilizes its adenylation (A3) domain to highly selectively bind and activate L-Dap[3]. Synthetic C3-functionalized derivatives of Dap can be incorporated into mutant bacterial strains (Pseudomonas acidophila


sulG) to produce non-native, fluorinated monobactams through directed fermentation[4].

G Ser L-3-Phosphoserine (Primary Metabolite) SulG SulG Enzyme (Amination) Ser->SulG Dap L-2,3-Diaminopropionate (L-Dap) SulG->Dap SulM SulM NRPS (Adenylation) Dap->SulM A3 Domain Activation Monobactam Sulfazecin (Azetidinone Core) SulM->Monobactam Cyclization

Caption: Biosynthetic pathway of monobactams highlighting the critical role of L-Dap and NRPS adenylation.

Peptide Engineering: Enhancing Opioid Receptor Affinity

In neuropharmacology, endogenous hemorphins (hemoglobin-derived peptides) exhibit morphinomimetic properties but are rapidly degraded in vivo[5]. The replacement of native residues (such as proline or glutamine) with divalent ncAAs like Dap significantly alters the spatial orientation of the peptide's aromatic rings[5]. For instance, the synthetic derivative H2 (Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2) demonstrates superior anticonvulsant and antinociceptive activities compared to its natural counterpart, directly proving that the


-amino group of Dap enhances ligand-receptor recognition[6].
Heterocyclic Scaffolds: Bis-THTT Derivatives

Beyond linear peptides, Ethyl 2,3-diaminopropanoate is a critical precursor for synthesizing 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives[7]. By reacting the diamine with carbon disulfide and formaldehyde, chemists generate bis-THTT scaffolds that exhibit potent antifungal and antibacterial properties[8]. The ethyl ester moiety enhances the lipid solubility of the resulting heterocycle, facilitating cellular membrane permeation.

Quantitative Data Presentation

To contextualize the impact of Dap incorporation, the following tables summarize experimental findings from recent pharmacological and synthetic studies.

Table 1: Comparative Biological Activity of Dap-Modified Therapeutics

Compound / PeptideModificationTarget / FunctionBiological Impact vs. Wild-Type
VV-Hemorphin-5 (H2) Gln

Dap substitution
Opioid ReceptorsHighest antinociceptive activity; increased half-life[5].
Sulfazecin Analogues C3-fluoromethyl-Dap insertionMetallo-

-lactamases
Retained bioactivity; enhanced resistance to enzymatic cleavage[3].
Bis-THTT Scaffold Ethyl 2,3-diaminopropanoate coreFungal/Bacterial membranesSignificant in vitro activity against B. cereus and C. albicans[7].

Table 2: Orthogonal Protecting Group Strategies for L-Dap in SPPS


-Amine Protection

-Amine Protection
Cleavage ConditionStrategic Causality
Fmoc (Base-labile)Boc (Acid-labile)20% Piperidine (Fmoc) / TFA (Boc)Standard SPPS. Prevents

-branching during elongation[2].
Fmoc (Base-labile)Alloc (Pd-labile)Pd(PPh3)4 / PhenylsilaneAllows selective side-chain cyclization while on-resin.
Boc (Acid-labile)Cbz (Hydrogenolysis)TFA (Boc) / H2, Pd/C (Cbz)Ideal for solution-phase synthesis or specialized Curtius rearrangements[2].

Experimental Workflows & Self-Validating Protocols

As a bench scientist, ensuring the reproducibility of your synthesis is paramount. The following protocols detail the transformation of Ethyl 2,3-diaminopropanoate into an SPPS-ready building block, followed by its incorporation into a peptide chain.

Protocol 1: Synthesis of Fmoc-Dap(Boc)-OH from Ethyl 2,3-diaminopropanoate

Causality: To utilize Dap in Fmoc-based SPPS, the


- and 

-amines must be differentiated. We utilize copper(II) chelation to temporarily block the

-amine and the carboxylate, leaving the

-amine free for Boc protection.

Step-by-Step Methodology:

  • Saponification: Dissolve Ethyl 2,3-diaminopropanoate dihydrochloride in 1M NaOH (aq) and stir at room temperature for 2 hours to hydrolyze the ethyl ester. Neutralize to pH 7 to yield free 2,3-diaminopropanoic acid.

  • Copper Chelation: Add basic copper(II) carbonate (

    
    ) to the aqueous solution and reflux. The copper coordinates with the 
    
    
    
    -amino and carboxylate groups, forming a deep blue complex and leaving the
    
    
    -amine exposed.
  • 
    -Amine Protection:  Cool the mixture to 
    
    
    
    . Add Di-tert-butyl dicarbonate (
    
    
    ) and sodium bicarbonate. Stir for 12 hours. The
    
    
    -amine is selectively converted to a Boc-carbamate.
  • Dechelation: Add 8-hydroxyquinoline or EDTA to precipitate/chelate the copper, releasing the

    
    -amine. Filter the mixture.
    
  • 
    -Amine Protection:  To the filtrate, add Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) and sodium carbonate at 
    
    
    
    [9]. Stir for 4 hours.
  • Isolation: Acidify the solution to pH 2.0 with 1M HCl. Extract with ethyl acetate, dry over

    
    , and concentrate in vacuo. Purify via silica gel chromatography to yield pure Fmoc-Dap(Boc)-OH.
    
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Dap(Boc)-OH

Causality: HBTU and DIPEA are used to form an active ester in situ, preventing racemization of the


-carbon during coupling. TFA is used for global cleavage because it simultaneously detaches the peptide from the resin and removes the 

-Boc group.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Coupling: Pre-activate 3.0 equivalents of Fmoc-Dap(Boc)-OH with 2.9 equivalents of HBTU and 6.0 equivalents of DIPEA in DMF for 3 minutes. Add the mixture to the resin and agitate for 60 minutes.

  • Validation (Self-Validating Step): Perform a Kaiser Test. A yellow result indicates complete coupling (no free primary amines). A blue result dictates a repeated coupling cycle.

  • Elongation: Repeat deprotection and coupling steps for subsequent amino acids in the sequence.

  • Global Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours. This cleaves the peptide from the resin and removes the side-chain Boc group from the Dap residue.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize for downstream HPLC purification.

SPPS Resin Solid Support Resin Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect1 Couple Coupling of Fmoc-Dap(Boc)-OH (HBTU / DIPEA) Deprotect1->Couple Wash Washing Steps (DMF / DCM) Couple->Wash Elongate Peptide Elongation (Iterative Cycles) Wash->Elongate Cleave Global Cleavage & Boc Removal (TFA / Scavengers) Elongate->Cleave Final Purified Dap-Peptide Cleave->Final

Caption: Step-by-step logic of Solid-Phase Peptide Synthesis incorporating orthogonally protected Dap.

Conclusion

Ethyl 2,3-diaminopropanoate is far more than a simple chemical intermediate; it is a structural linchpin in modern drug design. Whether it is being utilized to engineer protease-resistant opioid analogs[5], biosynthesize next-generation monobactams to combat MBL-mediated antibiotic resistance[4], or construct bioactive THTT heterocycles[7], the precise manipulation of its


- and 

-amines dictates the success of the final therapeutic. By adhering to rigorous orthogonal protection strategies and validated SPPS protocols, researchers can fully harness the topological advantages of this non-natural amino acid.

References

1.[5] Synthetic Hemorphin Analogs Containing Non-Natural Amino Acids - Encyclopedia.pub. Encyclopedia MDPI. Available at: 2.[6] Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. MDPI. Available at: 3.[1] Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC / NIH. Available at: 4.[3] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC / NIH. Available at: 5.[4] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. RSC Publishing. Available at: 6.[7] Thiadiazines, N,N-Heterocycles of Biological Relevance. MDPI. Available at: 7.[8] Thiadiazines, N,N-Heterocycles of Biological Relevance. PMC / NIH. Available at: 8.[2] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. Available at: 9.[9] Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Science Publishing. Available at:

Sources

Navigating the Stability Landscape of Diamino Ester Dihydrochloride Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Drug Development

In the journey of a drug from discovery to a marketed product, understanding and ensuring its chemical stability is paramount. This is particularly true for complex molecules such as diamino ester dihydrochloride salts, which are prevalent in pharmaceuticals due to their enhanced solubility and bioavailability.[1][2] The presence of both ester and amino functionalities, along with the dihydrochloride salt form, introduces a unique set of stability challenges that must be thoroughly investigated. This guide provides a comprehensive technical overview of the factors influencing the stability of these salts, their degradation pathways, and the analytical methodologies required for robust stability assessment. Our focus will be on providing practical, field-proven insights to aid researchers, scientists, and drug development professionals in navigating this critical aspect of pharmaceutical development.

I. The Double-Edged Sword: Factors Influencing the Stability of Diamino Ester Dihydrochloride Salts

The chemical stability of a diamino ester dihydrochloride salt is a delicate balance of its inherent molecular structure and the external environment. The two primary functional groups, the ester and the amino groups, along with the dihydrochloride salt form, each contribute to the molecule's susceptibility to degradation.

The Ester Linkage: A Locus of Hydrolytic Activity

The ester group is often the most labile part of the molecule, highly susceptible to hydrolysis.[3][4] This "splitting with water" can be catalyzed by both acids and bases, leading to the formation of a carboxylic acid and an alcohol.[5][6][7]

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3] This reaction is typically reversible.[5][6][7]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, a strong nucleophile. This reaction is generally irreversible and proceeds to completion, forming a carboxylate salt and an alcohol.[5][7][8]

The rate of ester hydrolysis is significantly influenced by the pH of the environment. For many ester-containing drugs, a pH of maximum stability exists, typically in the acidic range.[9]

The Diamino Groups and the Dihydrochloride Salt Form: A Stabilizing Influence?

The presence of two amino groups, protonated as ammonium chlorides in the dihydrochloride salt form, plays a crucial role in the overall stability profile. The formation of hydrochloride salts is a common strategy in drug development to enhance stability and solubility.[1][2][10]

  • Protection Against Oxidation: By converting the amine groups to their protonated ammonium forms, their susceptibility to oxidative degradation is significantly reduced.[1]

  • Microenvironmental pH: The dihydrochloride salt form can create an acidic microenvironment, which can be beneficial for ester stability, especially if the pH of maximum stability is acidic.[9] However, the interaction with excipients in a formulation can alter this microenvironmental pH.[11]

External Factors: The Environment's Impact

Beyond the intrinsic properties of the molecule, external factors play a critical role in its stability:

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of degradation.

  • Moisture: The presence of water is a direct prerequisite for hydrolysis, the primary degradation pathway for esters.

  • Light (Photostability): Exposure to light can provide the energy for photolytic degradation reactions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, although the protonated amino groups offer some protection.

II. Unraveling the Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is essential for identifying and quantifying degradation products, which is a key regulatory requirement.[12][13] For diamino ester dihydrochloride salts, the primary degradation pathways are hydrolysis and, to a lesser extent, oxidation.

Hydrolytic Degradation of the Ester

The principal degradation pathway involves the cleavage of the ester bond, as previously discussed. The expected degradation products are the corresponding diamine carboxylic acid dihydrochloride and the alcohol.

.dot

cluster_0 Hydrolytic Degradation Diamino Ester Dihydrochloride Diamino Ester Dihydrochloride Diamine Carboxylic Acid Dihydrochloride Diamine Carboxylic Acid Dihydrochloride Diamino Ester Dihydrochloride->Diamine Carboxylic Acid Dihydrochloride H₂O (Acid or Base) Alcohol Alcohol Diamino Ester Dihydrochloride->Alcohol H₂O (Acid or Base)

Caption: Primary hydrolytic degradation pathway.

Potential Oxidative Degradation

While the protonation of the amino groups reduces the risk of oxidation, it does not eliminate it entirely, especially under harsh oxidative stress conditions.[3] Potential sites of oxidation could include any electron-rich portions of the molecule.

III. A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory agencies like the ICH.[13][14] These studies involve subjecting the drug substance to harsh conditions to accelerate degradation, thereby identifying potential degradation products and establishing stability-indicating analytical methods.[3][12][13]

Objectives of Forced Degradation Studies
  • To identify likely degradation products.[13]

  • To establish degradation pathways.[13]

  • To demonstrate the specificity of stability-indicating analytical methods.[13]

  • To understand the intrinsic stability of the molecule.[13]

Recommended Stress Conditions

A typical forced degradation study for a diamino ester dihydrochloride salt would include the following conditions:

Stress ConditionTypical ParametersRationale
Acid Hydrolysis 0.1 M - 1 M HCl, 40-80°CTo assess susceptibility to acid-catalyzed ester hydrolysis.[4]
Base Hydrolysis 0.1 M - 1 M NaOH, 40-80°CTo assess susceptibility to base-catalyzed ester hydrolysis.[4]
Oxidation 3-30% H₂O₂, Room TemperatureTo evaluate the potential for oxidative degradation.[4]
Thermal Degradation Dry heat (e.g., 60-80°C)To assess the impact of temperature on solid-state stability.
Photostability ICH Q1B recommended light exposureTo evaluate the potential for photodegradation.
Humidity High humidity (e.g., 75% RH)To assess the impact of moisture on solid-state stability.

The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that degradation products are formed at detectable levels without excessively breaking down the main component.[4][14]

.dot

cluster_0 Forced Degradation Workflow Drug_Substance Diamino Ester Dihydrochloride Salt Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photo, Humidity) Drug_Substance->Stress_Conditions Degraded_Samples Degraded Samples Stress_Conditions->Degraded_Samples Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Degraded_Samples->Analytical_Method Data_Analysis Data Analysis (Identify & Quantify Degradants) Analytical_Method->Data_Analysis

Caption: Forced degradation experimental workflow.

IV. Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the amine-containing compounds.

    • Adjust the gradient profile to achieve separation of the parent peak from any degradation products observed in the forced degradation samples.

  • Detector Selection: A UV detector is typically used. The detection wavelength should be chosen at the absorbance maximum of the parent compound. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[14]

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.

V. Recommended Storage Conditions and Best Practices

Based on the chemical nature of diamino ester dihydrochloride salts, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store in a cool place, protected from high temperatures.

  • Moisture: Protect from moisture and high humidity by using well-sealed containers and potentially desiccants.[15]

  • Light: Store in light-resistant containers.

  • Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[15]

VI. Conclusion: A Proactive Approach to Ensuring Stability

A thorough understanding of the chemical stability of diamino ester dihydrochloride salts is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a drug product. By proactively investigating potential degradation pathways through well-designed forced degradation studies and developing robust, stability-indicating analytical methods, drug development professionals can build a comprehensive stability profile. This knowledge informs critical decisions in formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life, ultimately leading to a safer and more effective medicine.

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025, January 8). Pharma Info Nepal.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Pharmacopeia.cn.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Auronet.
  • Hydrochloride salt: Significance and symbolism. (2025, February 20). Vertex AI Search.
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. (n.d.). Thermo Fisher Scientific.
  • Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Heat Stable Amine Salts Testing Method. (n.d.). Scribd.
  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. (2025, June 23). Save My Exams.
  • 15.9 Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
  • hydrolysis of esters. (n.d.). Chemguide.
  • Navigating the Stability of m-PEG12-amine: A Technical Guide for Researchers. (n.d.). BenchChem.
  • Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). (2004, August 15). Europe PMC.
  • HYDROLYSIS OF ESTER. (n.d.). University of Technology, Iraq.
  • 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). White Rose Research Online.
  • CHAPTER 2: Hydrolytic Degradation. (n.d.). Royal Society of Chemistry.
  • Determination of Anions in Heat-Stable Salts Containing High Level Sulfide by Suppressed Conductivity. (2014, August 26).
  • 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.
  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021, August 16).
  • Esterification of carboxylic acids on cellulosic material: Solid state reactions. (n.d.).
  • 1,3-Diaminopropane Dihydrochloride. (n.d.). Spectrum Chemical.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses.
  • Process for preparation of optically active diamine derivative salt. (n.d.).
  • One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination an. (2014, August 7). Beilstein Journal of Organic Chemistry.

Sources

Technical Whitepaper: Strategic Sourcing and Analytical Validation of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Utility

In modern peptide engineering and drug development, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing proteolytic stability, modulating biological activity, and introducing bio-orthogonal conjugation sites[1]. Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (CAS: 150408-87-0), also known as 3-Amino-L-alanine ethyl ester dihydrochloride, is a highly specialized building block. It serves as the foundational precursor for introducing L-2,3-diaminopropionic acid (Dap) residues into complex peptide sequences[2].

The Causality of Chemical Design

Why source this specific esterified, double-salt enantiomer rather than the free amino acid?

  • Conformational Integrity: The Dap residue, with its short primary amine side chain, is uniquely tolerated in amphipathic

    
    -helical antimicrobial peptides (AMPs). Replacing canonical lysines with Dap reduces hemolytic activity against human red blood cells while maintaining potent antimicrobial efficacy[3].
    
  • C-Terminal Protection: The ethyl ester acts as a robust C-terminal protecting group. This is mechanistically required to prevent auto-polymerization or premature cyclization when researchers selectively protect the

    
    - and 
    
    
    
    -amines (e.g., generating
    
    
    -Boc-
    
    
    -Cbz-Dap) prior to Solid-Phase Peptide Synthesis (SPPS)[4].
  • Dihydrochloride Stabilization: The free base of a 1,2-diamine is highly nucleophilic and prone to oxidative degradation. The dihydrochloride salt protonates both amines, rendering the molecule highly stable for long-term storage and highly soluble in aqueous or polar organic solvent systems used during initial derivatization[2].

Strategic Procurement: Where to Buy and Supplier Evaluation

Sourcing high-purity CAS 150408-87-0 requires vetting suppliers capable of chiral synthesis and rigorous quality control. Off-the-shelf availability is often limited to specialized chemical vendors rather than general catalog suppliers.

Primary Commercial Suppliers:

  • BLD Pharm: A primary manufacturer and distributor of this specific enantiomer (Product ID: BD00786217). They provide the compound with cold-chain transportation options to ensure stability[5][6].

  • Chem-Impex & Sigma-Aldrich (Merck): While they frequently supply pre-protected Dap derivatives (e.g., Fmoc-D-Dap-OH or DL-mixtures), researchers synthesizing custom orthogonally protected Dap building blocks often must source the raw ethyl ester dihydrochloride from specialized synthesis hubs like BLD Pharm[7][8].

Quantitative Supplier Evaluation Matrix

To ensure reproducibility in downstream SPPS, procurement must be gated by strict analytical specifications. Below is the quantitative data matrix required for vendor qualification:

SpecificationTarget RequirementAnalytical MethodologyMechanistic Rationale
Chemical Purity

98.0%
HPLC-ELSD or LC-MSPrevents the formation of truncated or deletion sequences during SPPS.
Enantiomeric Excess (ee)

99.0% (L-isomer)
Chiral HPLCStereospecificity is absolute; D-isomer impurities will disrupt peptide secondary structure (e.g.,

-turns)[3].
Salt Stoichiometry 2.0

0.1 eq HCl
Ion Chromatography / TitrationInaccurate salt content leads to incorrect molarity calculations during coupling, causing reaction failure.
Moisture Content

1.0%
Karl Fischer TitrationExcess water promotes premature hydrolysis of the ethyl ester during storage.

Workflow of Dap Incorporation

The following diagram illustrates the logical progression from raw material procurement through analytical validation and final therapeutic application.

G N1 Strategic Procurement Ethyl (2S)-2,3-diaminopropanoate dihydrochloride N2 Analytical Validation (Chiral HPLC & 1H-NMR) N1->N2 Validate Purity (>98%) N3 Orthogonal Protection (e.g., Fmoc/Boc/Alloc) N2->N3 Confirmed Enantiomeric Excess N4 Solid-Phase Peptide Synthesis (SPPS) Incorporation N3->N4 Regioselective Activation N5 Peptide Cyclization & Therapeutic Conjugation N4->N5 Cleavage & Deprotection

Caption: Workflow from procurement to SPPS incorporation of Dap derivatives.

Self-Validating Analytical Protocol

Step 1: Identity Confirmation via High-Resolution H-NMR
  • Sample Preparation: Dissolve 5 mg of the sourced compound in 0.5 mL of Deuterium Oxide (

    
    ). The dihydrochloride salt ensures rapid dissolution.
    
  • Data Acquisition: Run a 400 MHz or higher

    
    H-NMR scan.
    
  • Causal Analysis:

    • Verify the ethyl ester presence: Look for a distinct quartet at

      
      4.3 ppm (
      
      
      
      ) and a triplet at
      
      
      1.3 ppm (
      
      
      ).
    • Verify the chiral center: The

      
      -proton should appear as a multiplet (typically 
      
      
      
      4.2-4.4 ppm, overlapping or near the ester signals depending on pH).
    • Verify the

      
      -protons: Look for a complex multiplet around 3.4-3.6 ppm.
      
    • Validation Check: The absence of signals in the aromatic region confirms no unexpected protecting groups (like Benzyl or Fmoc) are present.

Step 2: Chiral Purity Validation via Marfey’s Derivatization

To validate the


99% enantiomeric excess (ee) requirement without relying on specialized chiral columns, use Marfey's reagent (FDAA).
  • Derivatization: React 1 mg of the compound with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in the presence of sodium bicarbonate (

    
    ) at 40°C for 1 hour.
    
  • Quenching: Quench the reaction with 1N HCl to stop the nucleophilic aromatic substitution.

  • LC-MS Analysis: Inject the derivatized sample onto a standard C18 Reverse-Phase HPLC column coupled to an ESI-MS.

  • Causal Analysis: Marfey's reagent converts enantiomers into diastereomers. The L-Dap derivative will elute at a distinct retention time compared to the D-Dap derivative. Integration of the UV (340 nm) or MS peaks provides a highly accurate, self-validated ee percentage.

Step 3: Orthogonal Protection (Preparation for SPPS)

Once validated, the compound must be orthogonally protected. A standard approach is the Curtius rearrangement or direct selective acylation to yield


-Boc-

-Cbz-Dap[4].
  • Selective Protection: Utilize copper(II) complexation to temporarily mask the

    
    -amine and carboxylate, allowing selective functionalization of the 
    
    
    
    -amine with Cbz-Cl.
  • Decomplexation &

    
    -Protection:  Remove the copper with EDTA, followed by protection of the 
    
    
    
    -amine with
    
    
    .
  • Ester Hydrolysis: Finally, hydrolyze the ethyl ester using LiOH in THF/Water to yield the free carboxylic acid, rendering the building block ready for Boc-SPPS[1].

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from:[Link]

Sources

Chiral Diamino Esters in Medicinal Chemistry: Synthetic Architectures and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights into the application of chiral diamino esters in medicinal chemistry. It moves beyond basic definitions to explore synthetic utility, specific therapeutic applications, and detailed experimental protocols.

Executive Summary

Chiral


-diamino esters represent a privileged scaffold in modern drug discovery. Structurally, they consist of a vicinal diamine motif adjacent to an ester functionality. This specific arrangement offers three critical advantages in medicinal chemistry:
  • Stereochemical Density: The presence of two contiguous stereogenic centers allows for precise probing of biological targets (enzyme pockets, receptors).

  • Synthetic Versatility: The ester group serves as a "handle" for further functionalization or cyclization, making these molecules ideal precursors for heterocycles like imidazolidinones and piperazines.

  • Peptidomimetic Potential: They act as rigid isosteres for peptide bonds, often used to lock conformations in beta-turn mimetics.

This guide details the synthetic access to these scaffolds and their translation into bioactive APIs (Active Pharmaceutical Ingredients).

Section 1: Structural Significance & Synthetic Utility

The vicinal diamine motif is ubiquitous in nature (e.g., Biotin) and synthetic drugs. However, the diamino ester specifically is the "workhorse" intermediate.

The Chelate Effect and Rigidity

In ligand design (for asymmetric catalysis or metallodrugs like Cisplatin derivatives), the diamine backbone forms a 5-membered chelate ring with metals. The chirality of the carbon backbone dictates the "pucker" of this ring, which in turn controls the trajectory of incoming substrates or the interaction with DNA.

Divergent Synthesis

From a single chiral diamino ester, a medicinal chemist can access multiple distinct chemotypes:

  • Reduction (

    
    ):  Yields chiral diamino alcohols (precursors to ligands).
    
  • Cyclization (CDI or Phosgene): Yields cyclic ureas (imidazolidinones).

  • Amide Coupling: Yields peptidomimetics.

Section 2: Synthetic Methodologies (The "How-To")

While classical resolution of racemates is possible, modern medicinal chemistry demands asymmetric synthesis. We focus here on two dominant routes: the Asymmetric Mannich Reaction and the Stereoselective Aziridination .

Protocol: One-Pot Stereoselective Synthesis via Aziridination

Reference Grounding: This protocol is based on the copper-catalyzed aminochlorination/aziridination sequence described by Xu et al. (Beilstein J. Org. Chem, 2014) [1].[1][2] It is superior for generating libraries of


-differentiated diamines.
Mechanism of Action
  • Aminochlorination: A Copper(I) or Copper(II) catalyst activates a nitrogen source (e.g., TsNCl2) to add across an alkene (cinnamate ester).

  • Aziridination: In situ base promotes ring closure to form an activated aziridine.

  • Ring Opening: A second amine nucleophile attacks the aziridine regioselectively to yield the vicinal diamine.

Step-by-Step Experimental Workflow

Reagents: Methyl cinnamate (1.0 equiv), TsNCl2 (N,N-dichloro-p-toluenesulfonamide, 1.5 equiv), Cu(OTf)2 (10 mol%), Benzylamine (3.0 equiv), 4Å Molecular Sieves.

  • Catalyst Activation: In a flame-dried Schlenk tube, add Cu(OTf)2 (0.05 mmol) and activated 4Å MS (100 mg). Evacuate and backfill with Argon (3x).

  • Substrate Addition: Add dry Acetonitrile (2.0 mL) and Methyl cinnamate (0.5 mmol). Stir at room temperature for 5 mins.

  • Nitrogen Source: Add TsNCl2 (0.75 mmol) in one portion. The solution typically turns green/blue depending on the Cu species.

  • Reaction (Phase 1): Stir at room temperature for 6–12 hours. Monitor by TLC for the disappearance of the cinnamate. Checkpoint: You are forming the chloro-amine intermediate which rapidly cyclizes.

  • Nucleophilic Attack (Phase 2): Cool the reaction to 0°C. Add Benzylamine (1.5 mmol) dropwise. The excess amine acts as both the nucleophile and the base to scavenge HCl.

  • Workup: Warm to room temperature and stir for 3 hours. Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layers over

    
    . Concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria (Self-Validating System):

  • Regioselectivity: The nucleophile (benzylamine) should attack the

    
    -position (benzylic), resulting in the 
    
    
    
    -TsNH,
    
    
    -BnNH isomer. Confirm via 2D NMR (HMBC).
  • Stereochemistry: This reaction typically yields the anti-diamino ester (

    
    ) due to the 
    
    
    
    inversion of the trans-aziridine intermediate.

Section 3: Medicinal Chemistry Applications[3][4]

Case Study 1: Neuraminidase Inhibitors (Oseltamivir/Tamiflu)

The synthesis of Oseltamivir (Tamiflu) is the premier example of chiral diamine utility. The drug features a cyclohexene core with vicinal amino and acetamido groups.

  • Role of the Diamine: The primary amine and the acetylated amine interact with the acidic pocket of the viral neuraminidase enzyme (Glu119, Asp151).

  • Synthetic Link: Several industrial routes (e.g., the Roche route or Corey route) utilize a diamino ester intermediate (often formed via aziridine opening) to establish the correct trans stereochemistry required for activity [2].

Case Study 2: Imidazolidinones as MDM2 Inhibitors

The p53-MDM2 interaction is a target for cancer therapy. Small molecule inhibitors like the "Nutlins" contain a cis-imidazoline core.

  • Synthesis: Chiral diamino esters are reacted with an aldehyde (or ketone) and a dehydrating agent.

  • Causality: The rigidity of the imidazolidinone ring (derived from the diamine) projects hydrophobic groups (phenyl/chloro-phenyl) into the deep hydrophobic cleft of MDM2, mimicking the Phe19-Trp23-Leu26 triad of p53.

Data Summary: Comparative Potency

Hypothetical SAR data demonstrating the importance of stereochemistry in diamine-derived ligands.

Compound VariantCore ScaffoldStereochemistryIC50 (Target X)Notes
A (Racemic) Vicinal Diamine(R,R) + (S,S)450 nMLow potency due to inactive enantiomer competition.
B (Eutomer) Vicinal Diamine(R,R)12 nM Perfect fit in chiral pocket.
C (Distomer) Vicinal Diamine(S,S)>10,000 nMSteric clash with receptor wall.
D (Cyclized) Imidazolidinone(R,R)5 nMRigidification reduces entropic penalty of binding.

Section 4: Visualization of Pathways

Diagram 1: The "One-Pot" Synthetic Workflow

This diagram illustrates the logic of the Cu-catalyzed protocol described in Section 2.

OnePotSynthesis Start Alkene Precursor (Cinnamate Ester) Intermediate Transition State (Cu-Nitrene Species) Start->Intermediate Activation Reagents TsNCl2 + Cu(OTf)2 Reagents->Intermediate Aziridine Activated Aziridine (In-situ) Intermediate->Aziridine Aminochlorination & Cyclization Product Chiral anti-Diamino Ester (Target Scaffold) Aziridine->Product Regioselective Ring Opening Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Product

Caption: Reaction pathway for the stereoselective synthesis of anti-diamino esters via Cu-catalyzed aziridination.

Diagram 2: Divergent Applications in Drug Discovery

How the diamino ester scaffold branches into different therapeutic classes.

Applications Core Chiral Diamino Ester (Scaffold) Tamiflu Oseltamivir (Tamiflu) (Antiviral) Core->Tamiflu  Ring Modification   Nutlin Imidazolidinones (MDM2 Inhibitors) Core->Nutlin  Cyclization w/ Carbonyl   Ligand Chiral Ligands (For Asymmetric Catalysis) Core->Ligand  Reduction to Alcohol   Peptide Peptidomimetics (Beta-Turn Inducers) Core->Peptide  Amide Coupling  

Caption: Divergent synthesis map showing the translation of diamino esters into major drug classes.

Section 5: Future Outlook & Stability Considerations

Stability

-diamino esters are prone to intramolecular cyclization  (diketopiperazine formation) if stored as free bases.
  • Best Practice: Isolate and store as the dihydrochloride salt or N-protected (Boc/Cbz) derivatives. This prevents self-condensation and ensures long-term shelf stability.

Flow Chemistry

Recent advances suggest that the aziridination route (Section 2) is highly amenable to continuous flow chemistry. This allows for the safe handling of hazardous nitrene precursors (like TsNCl2) on a kilogram scale, bridging the gap between discovery and process chemistry.

References

  • Xu, H. et al. (2014).[2] One-pot stereoselective synthesis of

    
    -differentiated diamino esters via the sequence of aminochlorination, aziridination and intermolecular SN2 reaction.[1][2] Beilstein Journal of Organic Chemistry, 10, 1802–1807.[1][2]
    
    
  • Magano, J. (2009). Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu) for the treatment of influenza. Chemical Reviews, 109(9), 4398–4438.

  • Lucarini, S. et al. (2020). The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery. Molecules, 25(18), 4165.

  • Kobayashi, S. et al. (2011). Catalytic Asymmetric Synthesis of 1,2-Diamines. Chemical Reviews, 111(4), 2626–2704.

Sources

Methodological & Application

Application Note: Protocol for Using Ethyl (2S)-2,3-diaminopropanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It details the strategic use of Ethyl (2S)-2,3-diaminopropanoate (often supplied as the dihydrochloride salt) in peptide synthesis.

Executive Summary

Ethyl (2S)-2,3-diaminopropanoate (Dap-OEt) is a versatile, non-proteinogenic amino acid derivative used to introduce amine handles into peptide backbones. Unlike Lysine or Ornithine, the shorter side chain of Dap (one methylene group) creates a unique geometric constraint, making it ideal for turn induction , stapled peptides , and heterocycle synthesis (e.g.,


-lactams).

However, the presence of two chemically distinct but spatially proximal amino groups (


 and 

) presents a significant challenge: Regioselectivity . Direct usage without orthogonal protection often leads to polymerization or uncontrolled branching.

This guide provides three validated workflows:

  • Selective

    
    -Protection : Converting the raw salt into a usable building block (H-Dap(Boc)-OEt).
    
  • C-Terminal Incorporation : Using Dap-OEt as an amine component in solution-phase synthesis.

  • Conversion to SPPS Building Block : Synthesizing Fmoc-Dap(Boc)-OH for solid-phase applications.

Chemical Logic & Pre-Synthesis Considerations

The pKa Divergence

The reactivity of Dap-OEt is governed by the electronic influence of the ethyl ester.

  • 
    -Amine : Proximity to the electron-withdrawing ester significantly lowers its basicity (pKa 
    
    
    
    4.2–5.0).
  • 
    -Amine : Further removed from the ester, it retains higher basicity (pKa 
    
    
    
    8.0–8.5) and nucleophilicity.[1]

Implication for Protocol Design:

  • At pH < 6.0 : The

    
    -amine is largely deprotonated (neutral, NH
    
    
    
    ) while the
    
    
    -amine is protonated (charged, NH
    
    
    ). This allows for
    
    
    -selective coupling
    under strictly controlled acidic conditions (rare but possible).
  • At pH > 9.0 : Both amines are deprotonated. The

    
    -amine is sterically less hindered and more nucleophilic, favoring 
    
    
    
    -selective acylation
    with limiting reagents.
Storage and Handling
  • Form : Typically supplied as Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (H-Dap-OEt

    
    2HCl).
    
  • Hygroscopicity : Highly hygroscopic. Store in a desiccator at -20°C.

  • Stability : The free base is prone to intramolecular cyclization (diketopiperazine formation) or

    
    -elimination. Always maintain in salt form until the moment of reaction.
    

Workflow 1: Selective -Protection (Preparation of H-Dap(Boc)-OEt)

Objective: To mask the side chain (


) amine with Boc, leaving the 

-amine free for peptide coupling. This is the most critical step for utilizing this reagent.
Materials
  • Ethyl (2S)-2,3-diaminopropanoate

    
    2HCl
    
  • Di-tert-butyl dicarbonate (Boc

    
    O)[2][3]
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Validation : TLC (Ninhydrin), ESI-MS

Protocol Steps
  • Dissolution : Dissolve 1.0 eq of H-Dap-OEt

    
    2HCl in dry DCM/MeOH (4:1 v/v). Concentration: 0.1 M.
    
  • Temperature Control : Cool the solution to -78°C (dry ice/acetone bath). Rationale: Low temperature enhances the kinetic selectivity for the less hindered

    
    -amine.
    
  • Base Addition : Add 2.2 eq of TEA dropwise over 20 minutes.

  • Reagent Addition : Add 0.95 eq of Boc

    
    O (dissolved in minimal DCM) dropwise over 30 minutes. Note: Using a slight deficit of Boc
    
    
    
    O prevents bis-protection.
  • Reaction : Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Work-up :

    • Evaporate solvents.[2]

    • Redissolve in EtOAc.[4] Wash with 5% NaHCO

      
       (removes unreacted salt) and Brine.
      
    • Critical : Do NOT wash with strong acid (e.g., 1M HCl) as the free

      
      -amine will protonate and extract into the aqueous layer.
      
  • Purification : Flash chromatography (DCM:MeOH 95:5).

    • Target Product: H-Dap(Boc)-OEt.

    • QC Check: ESI-MS [M+H]

      
       expected mass (approx. 233 Da for free base).
      

Workflow 2: Solution Phase C-Terminal Incorporation

Objective: Coupling an N-protected amino acid (e.g., Fmoc-Phe-OH) to the


-amine of H-Dap(Boc)-OEt.
Protocol Steps
  • Activation : Dissolve Fmoc-AA-OH (1.1 eq) and HBTU (1.1 eq) in DMF. Add DIEA (2.5 eq). Stir for 3 minutes.

  • Coupling : Add the H-Dap(Boc)-OEt (from Workflow 1) (1.0 eq) to the activated mixture.

  • Incubation : Stir at room temperature for 1–2 hours.

  • Monitoring : Check via TLC or HPLC. The shift in retention time will be significant due to the hydrophobic Fmoc group.

  • Validation :

    • Kaiser Test : Should be negative (no free amines).

    • MS : Confirm mass of Fmoc-AA-Dap(Boc)-OEt.

Workflow 3: Synthesis of Orthogonal SPPS Building Block

Objective: Convert the ethyl ester into Fmoc-Dap(Boc)-OH for standard solid-phase peptide synthesis. This route uses Copper(II) Complexation to ensure absolute regioselectivity, a method superior to kinetic control for large-scale prep.

Methodology (The Copper Complex Route)
  • Hydrolysis : Reflux H-Dap-OEt

    
    2HCl in 6M HCl for 4 hours to yield free 2,3-diaminopropionic acid (H-Dap-OH
    
    
    
    HCl). Evaporate to dryness.
  • Copper Chelation :

    • Dissolve H-Dap-OH in water.

    • Add excess Basic Copper Carbonate (CuCO

      
      
      
      
      
      Cu(OH)
      
      
      ). Boil for 30 mins.
    • Mechanism: Copper coordinates the

      
      -amino and carboxylate groups, forming a stable 5-membered chelate. The 
      
      
      
      -amine remains free and uncoordinated.
    • Filter hot to remove excess copper salt. The filtrate is a deep blue solution (Cu(Dap)

      
       complex).
      
  • 
    -Protection :
    
    • Cool filtrate to RT. Add acetone/dioxane (1:1).

    • Add 1.2 eq Boc

      
      O and NaHCO
      
      
      
      (to pH 9). Stir overnight.
    • Result: Only the

      
      -amine reacts.
      
  • Decomplexation :

    • Treat the solution with Thioacetamide or 8-hydroxyquinoline to precipitate Copper Sulfide/Complex. Filter.

    • Result: H-Dap(Boc)-OH (free

      
      -amine).
      
  • 
    -Protection :
    
    • React the filtrate with Fmoc-OSu (1.1 eq) and Na

      
      CO
      
      
      
      .
    • Acidify and extract with EtOAc.[2][4]

  • Final Product : Fmoc-Dap(Boc)-OH . Ready for SPPS.

Visualization: Decision Matrix & Workflows

DapProtocol cluster_0 Workflow 1: Solution Phase Usage cluster_1 Workflow 2: SPPS Building Block Prep Start Starting Material: Ethyl (2S)-2,3-diaminopropanoate.2HCl Step1 Selective Protection (-78°C, 1 eq Boc2O) Start->Step1 Direct Use Hydrol Acid Hydrolysis (6M HCl, Reflux) Start->Hydrol High Purity Route Inter1 Intermediate: H-Dap(Boc)-OEt Step1->Inter1 Step2 Coupling with Fmoc-AA-OH (HBTU/DIEA) Inter1->Step2 Final1 Product: Fmoc-AA-Dap(Boc)-OEt Step2->Final1 CuComplex Copper(II) Complexation (Masks Alpha-Amine) Hydrol->CuComplex BetaProt Beta-Protection (Boc2O) CuComplex->BetaProt Decomp Decomplexation (Remove Cu) BetaProt->Decomp AlphaProt Alpha-Protection (Fmoc-OSu) Decomp->AlphaProt Final2 SPPS Block: Fmoc-Dap(Boc)-OH AlphaProt->Final2

Caption: Flowchart illustrating the two primary processing pathways for Ethyl (2S)-2,3-diaminopropanoate: Direct kinetic protection for solution phase vs. Copper-mediated thermodynamic protection for SPPS block synthesis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Bis-protection (Boc-Dap(Boc)-OEt) Excess Boc

O or Temperature too high
Strictly maintain -78°C during addition. Use 0.95 eq Boc

O.
Low Yield in Coupling Salt not neutralizedEnsure 2.0–2.2 eq of DIEA is used to neutralize the 2HCl salt before coupling.
Racemization Over-activation or high base conc.Use HBTU/HOBt. Avoid pre-activation times >5 mins. Keep base < 3 eq.
Incomplete Copper Removal Chelation is strongUse Thioacetamide precipitation or EDTA wash. Check filtrate color (must be colorless).

References

  • pKa and Reactivity of Dap

    • Gong, Y., et al. (2025). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. National Institutes of Health.

  • Orthogonal Protection Strategies

    • Englund, E. A., et al. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters.

  • Copper Complexation Method

    • Standard protocol for Dap/Ornithine differentiation. Referenced in Benchchem Application Notes for Dap Derivatives.

  • Boc Protection Mechanism

    • Boc Protection Mechanism (Boc2O).[5][6] Common Organic Chemistry.

Sources

Application Notes and Protocols: Orthogonal Protection Strategies for 2,3-Diaminopropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2,3-Diaminopropionic Acid in Peptide Science

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, is a versatile building block in modern peptide chemistry and drug discovery.[1][2] Its unique structure, featuring two primary amino groups at the α and β positions, allows for the creation of branched peptides, cyclic peptides, and peptide conjugates with enhanced biological activity and stability.[3][4][5] The successful synthesis of these complex molecules hinges on the ability to selectively manipulate the α-amino, β-amino, and carboxyl functionalities. This necessitates a robust orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[6]

This technical guide provides a comprehensive overview of orthogonal protection strategies for DAP derivatives, detailing the most common protecting groups, their cleavage conditions, and step-by-step protocols for their application in solid-phase peptide synthesis (SPPS). These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DAP in their work.

Core Principles of Orthogonal Protection in DAP Chemistry

The essence of an orthogonal protection strategy lies in the differential lability of the protecting groups employed. For a DAP derivative, this typically involves three distinct classes of protecting groups: one for the α-amino group, one for the β-amino group, and one for the C-terminal carboxyl group. The most widely adopted strategy in modern peptide synthesis is the Fmoc/tBu approach, which serves as a foundation for incorporating orthogonally protected DAP.[6][7]

  • Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for temporary protection of the α-amino group in SPPS. Its lability to mild basic conditions, typically a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF), allows for its iterative removal during chain elongation.[7][8][9][10]

  • Side-Chain (Nβ) Protection: The choice of protecting group for the β-amino group is critical for on-resin modifications. This "permanent" protecting group must be stable to the basic conditions used for Fmoc removal. Common choices include the acid-labile tert-butoxycarbonyl (Boc) group and the palladium-labile allyloxycarbonyl (Alloc) group.[3][11]

  • Carboxyl Protection: In SPPS, the C-terminal carboxyl group is typically anchored to a solid support (resin), which itself acts as a protecting group. Cleavage from the resin and simultaneous deprotection of acid-labile side-chain protecting groups is usually achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA).[12]

The compatibility of these protecting groups is illustrated in the workflow below:

Orthogonal_Strategy General Orthogonal Protection Workflow for DAP in SPPS Start Fmoc-Dap(PG)-Resin Fmoc_Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Couple next Fmoc-AA Fmoc_Deprotection->Coupling Repeat Repeat for Peptide Elongation Coupling->Repeat Repeat->Fmoc_Deprotection n cycles Side_Chain_Deprotection Selective Nβ-PG Deprotection (e.g., Pd(0) for Alloc) Repeat->Side_Chain_Deprotection Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA) Repeat->Final_Cleavage No side-chain modification Modification On-Resin Side-Chain Modification Side_Chain_Deprotection->Modification Modification->Final_Cleavage Peptide Final Peptide Final_Cleavage->Peptide

Caption: Orthogonal protection allows sequential deprotection and modification steps.

Common Protecting Groups for DAP Derivatives: A Comparative Overview

The selection of the appropriate protecting group for the β-amino function of DAP is dictated by the desired synthetic outcome. The following table summarizes the key characteristics of the most frequently used protecting groups.

Protecting GroupAbbreviationStructureCleavage ConditionsStabilityKey Advantages
tert-ButoxycarbonylBoc-(C=O)O-C(CH₃)₃Strong acid (e.g., TFA)[13][14][15]Stable to base and palladium catalysis.Standard, well-established chemistry; removed during final cleavage.
AllyloxycarbonylAlloc-(C=O)O-CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃)[16][17][18]Stable to acid and base.Excellent orthogonality for on-resin side-chain modifications under mild conditions.[3]
BenzyloxycarbonylCbz or Z-(C=O)O-CH₂-C₆H₅Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acid.[13]Stable to mild acid and base.Useful in solution-phase synthesis; quasi-orthogonal to Fmoc.[8]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeComplex structure2-5% Hydrazine in DMF[3]Stable to acid, base, and palladium catalysis.Allows for selective deprotection under mild, non-acidic, and non-basic conditions.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Dap(Boc)-OH Building Block

The synthesis of orthogonally protected DAP derivatives often starts from commercially available protected aspartic acid. A common and efficient method involves a Curtius rearrangement to introduce the β-amino group.[19][20][21][22][23]

Synthesis_Workflow Synthesis of Fmoc-Dap(Boc)-OH via Curtius Rearrangement Asp Fmoc-Asp-OtBu Mixed_Anhydride 1. Mixed Anhydride Formation (e.g., Isobutyl chloroformate, NMM) Asp->Mixed_Anhydride Acyl_Azide 2. Acyl Azide Formation (NaN₃) Mixed_Anhydride->Acyl_Azide Curtius 3. Curtius Rearrangement (Heat) Acyl_Azide->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Trapping 4. Trapping with t-Butanol Isocyanate->Trapping Protected_Dap Fmoc-Dap(Boc)-OtBu Trapping->Protected_Dap Hydrolysis 5. Hydrolysis of t-Butyl Ester (e.g., TFA) Protected_Dap->Hydrolysis Final_Product Fmoc-Dap(Boc)-OH Hydrolysis->Final_Product

Sources

Application Note: Heterocycle Synthesis via Ethyl 2,3-Diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of Ethyl 2,3-diaminopropanoate (EDP) as a privileged scaffold for constructing nitrogenous heterocycles. Unlike simple 1,2-diamines, EDP possesses an ester "handle" at the C1 position, enabling the formation of functionalized imidazoles , pyrazines , and diazepines that retain a carboxylate moiety for further medicinal chemistry elaboration (e.g., amide coupling).

Key Advantages of EDP:

  • Regioselectivity: The

    
    -amine (C3) is sterically unencumbered and more nucleophilic than the 
    
    
    
    -amine (C2), allowing for controlled sequential functionalization.
  • Diversity: Precursor to 5-, 6-, and 7-membered rings.

  • Scalability: Compatible with one-pot cyclization protocols.[1]

Chemical Reactivity & Mechanistic Insight[2]

The Nucleophilicity Gradient

Success with EDP relies on exploiting the reactivity difference between the two amine centers.

  • 
    -Amine (
    
    
    
    ):
    Primary, unhindered, high nucleophilicity (
    
    
    ). Reacts first with electrophiles.
  • 
    -Amine (
    
    
    
    ):
    Primary, hindered, lower nucleophilicity due to the inductive electron-withdrawing effect of the adjacent ethyl ester (
    
    
    ).
Reactivity Map

The following diagram illustrates the divergent pathways available from the EDP core.

EDP_Reactivity EDP Ethyl 2,3-diaminopropanoate (EDP) Phosgene CDI / Phosgene EDP->Phosgene Dicarbonyl_12 1,2-Dicarbonyls (e.g., Glyoxal) EDP->Dicarbonyl_12 Dicarbonyl_13 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) EDP->Dicarbonyl_13 Isothiocyanate Isothiocyanates (R-NCS) EDP->Isothiocyanate Imidazolidinone 2-Oxo-imidazolidine-4-carboxylate Phosgene->Imidazolidinone Cyclization Pyrazine Pyrazine-2-carboxylate Dicarbonyl_12->Pyrazine Condensation (-2 H2O) Diazepine 1,4-Diazepine-5-carboxylate Dicarbonyl_13->Diazepine Condensation ThioImidazole 2-Thio-imidazole derivatives Isothiocyanate->ThioImidazole Cyclization

Figure 1: Divergent synthetic pathways from Ethyl 2,3-diaminopropanoate.

Application 1: Synthesis of Pyrazine-2-carboxylates

The condensation of EDP with 1,2-dicarbonyls is the most robust method for generating the pyrazine core, a scaffold found in antitubercular (Pyrazinamide) and oncology drugs (Bortezomib).

Mechanism

The reaction proceeds via a double Schiff base formation. The more nucleophilic


-amine attacks the more electrophilic carbonyl first, followed by the 

-amine closing the ring. Spontaneous oxidation (aromatization) often occurs in air, or can be driven by DDQ/MnO

.
Protocol: Condensation with Benzil

Target: Ethyl 5,6-diphenylpyrazine-2-carboxylate

Reagents:

  • Ethyl 2,3-diaminopropanoate dihydrochloride (1.0 eq)

  • Benzil (1.0 eq)

  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Ethanol (EtOH) [0.2 M]

Procedure:

  • Preparation: Dissolve benzil in EtOH at room temperature.

  • Free Basing: In a separate vial, neutralize the EDP dihydrochloride with Et

    
    N in a minimum amount of EtOH. Note: Immediate use is required to prevent self-polymerization (DKP formation).
    
  • Addition: Add the neutralized EDP solution dropwise to the benzil solution.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water and brine. Dry over Na

    
    SO
    
    
    
    . Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Data Summary:

Parameter Specification
Typical Yield 75–85%
Appearance Light yellow solid

| Key 1H NMR Signal | Pyrazine singlet (


9.2 ppm) |
| Mass Spec (ESI)  | [M+H]+ observed |

Application 2: Synthesis of 2-Oxo-imidazolidine-4-carboxylates

This scaffold serves as a precursor to biotin analogues and chiral auxiliaries. Carbonyl Diimidazole (CDI) is preferred over phosgene for safety and ease of handling.

Protocol: CDI-Mediated Cyclization

Target: Ethyl 2-oxo-imidazolidine-4-carboxylate

Reagents:

  • Ethyl 2,3-diaminopropanoate dihydrochloride (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.2 eq)

  • THF (Anhydrous) [0.1 M]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend EDP dihydrochloride in THF. Add DIPEA at 0 °C. Stir for 15 min.

  • Cyclization: Add CDI portion-wise at 0 °C. The reaction will evolve CO

    
     gas.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with 1N HCl (to remove unreacted imidazole/amine) and brine.

  • Crystallization: The product often precipitates upon concentration or can be recrystallized from EtOH/Ether.

Application 3: Synthesis of 1,4-Diazepines

Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate) yields the 7-membered diazepine ring. This reaction is sensitive to pH; acidic conditions favor the formation of the diazepine over the pyrrole side-product.

Workflow Diagram

Diazepine_Workflow Step1 Step 1: Mix EDP + 1,3-Dicarbonyl Solvent: EtOH/AcOH (10:1) Step2 Step 2: Reflux (80°C, 6h) Formation of Enamine Intermediate Step1->Step2 Heat Step3 Step 3: Cyclization Intramolecular attack of N-alpha Step2->Step3 - H2O Step4 Step 4: Isolation Evaporation & Recrystallization Step3->Step4 Cooling

Figure 2: Workflow for the synthesis of 1,4-diazepine derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Oligomerization) DKP formation (Intermolecular reaction).Use high dilution (<0.05 M) conditions. Add EDP slowly to the electrophile.
Regioisomer Mixtures Non-selective attack of amines.Maintain lower temperatures (0 °C) during initial addition to favor the kinetic reaction of the

-amine.
Incomplete Cyclization Steric hindrance at

-amine.
Add a Lewis Acid catalyst (e.g., 5 mol% Sc(OTf)

) or increase reflux time.
Hydrolysis of Ester Presence of water/strong base.[2][3]Use anhydrous solvents and non-nucleophilic bases (DIPEA, Et

N). Avoid NaOH/KOH.

References

  • Synthesis of Imidazoles

    • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties.[4]

    • Source: PMC (NIH).
    • URL:[Link]

  • Pyrazine Synthesis (General 1,2-diamine reactivity)

    • Title: Synthesis of Enantiomerically Enriched Protected 2,3-Diaminopropylphosphonates.
    • Source: MDPI.
    • URL:[Link]

  • Isothiocyanate Reactions

    • Title: A general and facile one-pot process of isothiocyanates from amines.[5]

    • Source: PMC (NIH).
    • URL:[Link]

  • Heterocycle Synthesis

    
    -amino esters: 
    
    • Title: Synthesis and Characteriz
    • Source: Farmacia Journal.
    • URL:[Link]

Sources

Application Note: Reaction Conditions for Selective N3-Acylation of Ethyl (2S)-2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl (2S)-2,3-diaminopropanoate (Ethyl DAP) is a highly versatile, non-proteinogenic amino acid building block essential for the synthesis of branched peptides, peptidomimetics, and complex active pharmaceutical ingredients (APIs). To utilize Ethyl DAP effectively in multi-step synthesis, researchers must establish a robust orthogonal protection strategy[1]. Because the molecule possesses two primary amine functionalities (the α-amine at N2 and the β-amine at N3), achieving high regioselectivity during acylation is a critical synthetic hurdle.

The Causality of Selectivity: The selective acylation of the β-amino group over the α-amino group is driven by a combination of stereoelectronic and kinetic factors. The α-amine is situated adjacent to the electron-withdrawing ethyl ester, which significantly lowers its pKa and reduces its nucleophilicity compared to the electronically isolated β-amine[2]. Furthermore, the α-position is subject to greater steric hindrance. By conducting the acylation at cryogenic temperatures (-78 °C), the kinetic barrier for α-acylation becomes nearly insurmountable, allowing the acylating agent to react almost exclusively with the highly nucleophilic β-amine[3].

MechanisticPathway SM Ethyl DAP (Free Base) Beta β-Amine (N3) High Nucleophilicity Low Steric Hindrance SM->Beta -78 °C Favored Alpha α-Amine (N2) Ester-Withdrawn e- Density High Steric Hindrance SM->Alpha -78 °C Disfavored ProdN3 N3-Acylated Product (Major, Kinetic Control) Beta->ProdN3 ProdN2 N2-Acylated Product (Minor, Thermodynamic) Alpha->ProdN2

Stereoelectronic and kinetic factors driving N3-regioselectivity at cryogenic temperatures.

Experimental Design: A Self-Validating System

To translate these mechanistic principles into a reliable protocol, the experimental design must control for concentration, stoichiometry, and thermal gradients. This protocol is designed as a self-validating kinetic system : if the temperature spikes or local concentration gradients occur, the N3:N2 ratio will immediately degrade, serving as an internal quality control metric.

  • Salt Form over Free Base: Starting with Ethyl DAP dihydrochloride prevents premature degradation, intermolecular cross-linking, and ambient-temperature side reactions.

  • High Dilution (0.045 M): Operating under dilute conditions is critical to maximize the solubility of the starting diamino acid ester and ensure a completely homogeneous reaction mixture, which prevents localized stoichiometric imbalances[3].

  • Sub-Stoichiometric Acylation (0.9 eq): Using 0.9 equivalents of the acylating agent (e.g., Boc₂O) ensures that the unreacted starting material can be easily recovered via aqueous workup, drastically reducing the formation of the difficult-to-separate N2,N3-diacylated byproduct[3].

  • In Situ Free-Basing: Triethylamine (TEA) is added dropwise only after the system is cooled to -78 °C. This ensures the reactive free base is generated strictly under kinetic control[3].

Quantitative Data & Regioselectivity Profiles

The table below summarizes the expected regioselectivity and yields when applying this methodology across different common orthogonal protecting groups[3],[1].

Acylating AgentTemp. Profile (°C)SolventConcentration (M)N3:N2 RatioIsolated Yield (%)
Boc₂O (0.9 eq)-78 → 0CH₂Cl₂0.0458:170
Cbz-Cl (0.9 eq)-78 → 0CH₂Cl₂0.0457:165
Alloc-Cl (0.9 eq)-78 → 0CH₂Cl₂0.0457:168
Boc₂O (1.0 eq)25 (RT)CH₂Cl₂0.2003:145*

*Note: Reactions run at room temperature or higher concentrations result in significant di-acylation and poor regioselectivity, validating the necessity of the cryogenic, dilute parameters.

Step-by-Step Protocol

ProtocolWorkflow Step1 1. Suspend Ethyl DAP·2HCl in Anhydrous CH2Cl2 (0.045 M) Step2 2. Cryogenic Cooling Dry Ice / Acetone (-78 °C) Step1->Step2 Step3 3. Add Acylating Agent Sub-stoichiometric (0.9 eq) Step2->Step3 Step4 4. In Situ Free-Basing Add TEA (2.1 eq) Dropwise Step3->Step4 Step5 5. Controlled Warming Stir 1h at -78 °C, Warm to 0 °C Step4->Step5 Step6 6. Quench & Purify Isolate N3-Acyl Product (>8:1) Step5->Step6

Workflow for the kinetic-controlled selective N3-acylation of Ethyl DAP.

Materials Required
  • Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) (0.9 eq)

  • Triethylamine (TEA), anhydrous (2.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice and Acetone (for cooling bath)

Methodology
  • Preparation of the Suspension: In an oven-dried, argon-flushed round-bottom flask, suspend Ethyl (2S)-2,3-diaminopropanoate dihydrochloride in anhydrous CH₂Cl₂ to achieve a final substrate concentration of exactly 0.045 M. Note: The suspension will not be fully dissolved at this stage.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Addition of Acylating Agent: Add the acylating agent (0.9 eq) in a single portion. (If using a liquid like Cbz-Cl, it can be added neat or slightly diluted in CH₂Cl₂).

  • In Situ Free-Basing (Critical Step): Using a syringe pump or an addition funnel, add TEA (2.1 eq) dropwise over 30 minutes. The slow addition prevents local exothermic spikes that would provide enough activation energy to trigger α-acylation. As the free base is generated, the reaction mixture will become homogeneous[3].

  • Reaction & Controlled Warming: Stir the homogeneous solution at -78 °C for 1 hour. Remove the dry ice bath and allow the reaction to warm slowly to 0 °C over the course of 2 hours.

  • Quenching: Quench the reaction at 0 °C by adding an equal volume of saturated aqueous NaHCO₃.

  • Workup & Extraction: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). The unreacted diamine will largely remain in the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: 2.5% to 5% MeOH in EtOAc). The N3-monoprotected amine elutes first, clearly separated from the minor N2-protected isomer[3].

References

  • Title: A Selective Protection of 2,3-Diaminopropionic Acid Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Application Note: L-Dap Ethyl Ester as a Chiral Scaffold in Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using L-Dap ethyl ester as a chiral building block for antibiotics Content Type: Application Notes and Protocols

Executive Summary

L-2,3-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that serves as a critical pharmacophore in peptide antibiotics such as Capreomycin , Viomycin , and Tuberactinomycin .[1] Its unique structure—featuring vicinal diamines—allows it to function as a precursor for


-lactams (monobactams) and as a branching point in cyclic peptides.

This guide details the use of L-Dap ethyl ester (L-Dap-OEt) as a versatile chiral building block. Unlike the free acid, the ethyl ester provides immediate C-terminal protection, facilitating its use as a nucleophile in solution-phase synthesis while preserving the


-configuration (L-isomer) essential for biological activity.

Chemical Properties & Handling[2]

Compound: L-2,3-Diaminopropionic acid ethyl ester dihydrochloride CAS: 60259-24-5 (dihydrochloride) MW: 205.08 g/mol (dihydrochloride)

PropertySpecificationCritical Note
Hygroscopicity HighRapidly absorbs atmospheric moisture; store under Argon/Nitrogen.
Stability (Solid) Good (< -20°C)Stable for >12 months if kept dry and frozen.
Stability (Solution) Poor (Free Base)The free base undergoes rapid dimerization to diketopiperazines (DKP) or polymerization. Always generate in situ.
Solubility Water, MethanolSoluble in polar protic solvents. Insoluble in Et₂O, Hexanes.
Handling Protocol: In Situ Free-Basing

Do not isolate the free base oil. Use this neutralization protocol immediately prior to coupling.

  • Suspend L-Dap-OEt·2HCl (1.0 equiv) in anhydrous DMF or DCM.

  • Cool to 0°C.

  • Add N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.0–2.1 equiv) dropwise.

    • Why? These weaker, hindered bases minimize the risk of

      
      -proton abstraction and subsequent racemization compared to TEA or DIPEA.
      

Strategic Protection: The "Copper Route"

The primary challenge with L-Dap is differentiating the


-amine (pKa ~7.5) from the 

-amine (pKa ~9.5). While pKa differences exist, direct acylation often yields mixtures. The Copper(II) Chelation Strategy is the industry standard for ensuring 100% regioselectivity for the

-amine.
Workflow Diagram: Orthogonal Protection

CopperProtection Start L-Dap-OEt (Dihydrochloride) Complex Cu(II) Chelate Complex (Alpha-Amine/Ester Protected) Start->Complex CuSO4, pH 8.5 Acylation Beta-Amine Acylation (Z-Cl / Boc2O) Complex->Acylation Reagent Addition Release Decomplexation (EDTA or H2S) Acylation->Release Chelate Break Product H-L-Dap(Z)-OEt (Beta-Protected) Release->Product Purification

Figure 1: The Copper(II) complex effectively masks the alpha-amine and carbonyl, exposing only the beta-amine for modification.

Protocol 1: Regioselective -Protection

Objective: Synthesis of H-L-Dap(Z)-OEt (Cbz-protected


-amine).
  • Complex Formation:

    • Dissolve L-Dap-OEt·2HCl (10 mmol) in water (30 mL).

    • Add Basic Copper Carbonate (

      
      ) (6 mmol, 1.2 equiv Cu) and boil under reflux for 30 mins. The solution turns deep blue (formation of the 
      
      
      
      -chelate).
    • Cool to room temperature (RT) and filter excess copper salts.

  • Acylation:

    • Cool the blue filtrate to 0°C. Add

      
       (25 mmol) followed by Benzyl chloroformate (Z-Cl) (12 mmol) dropwise over 1 hour.
      
    • Mechanism:[2][3][4] The copper atom locks the

      
      -amine, leaving the 
      
      
      
      -amine free to react with Z-Cl.
    • Stir at RT for 4 hours.

  • Decomplexation:

    • Add EDTA disodium salt (15 mmol) to the mixture and stir for 2 hours (solution turns green).

    • Alternative: Bubble

      
       gas (requires strict safety controls) to precipitate CuS.
      
  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
    • Yield: Typically 85-90% of H-L-Dap(Z)-OEt.

Application A: Synthesis of Monobactam Precursors

L-Dap is the structural backbone of monobactam antibiotics (e.g., Nocardicin A). The


-lactam ring can be constructed via the Staudinger Cycloaddition  using L-Dap-OEt as the imine component.
Workflow Diagram: Staudinger Cycloaddition

BetaLactam Dap L-Dap-OEt (Free Base) Imine Schiff Base (Imine) Dap->Imine + Aryl Aldehyde - H2O Lactam C3-Functionalized Beta-Lactam Imine->Lactam Reacts with Ketene Ketene Ketene Intermediate (In Situ) Ketene->Lactam [2+2] Cycloaddition

Figure 2: Convergent synthesis of the beta-lactam core using L-Dap ethyl ester.

Protocol 2: Staudinger -Lactam Synthesis

Objective: Create a


-lactam ring attached to the L-Dap side chain.
  • Imine Formation:

    • Dissolve L-Dap-OEt (free base, prepared in situ) in anhydrous DCM.

    • Add 1.0 equiv of Cinnamaldehyde (or target aldehyde) and activated 4Å molecular sieves.

    • Stir at RT for 12 hours. Filter sieves to obtain the Schiff base solution.

  • Cycloaddition:

    • Cool the Schiff base solution to -78°C.

    • Add Triethylamine (3.0 equiv).

    • Add Methoxyacetyl chloride (1.2 equiv) dropwise.

    • Critical Step: Allow to warm slowly to RT over 12 hours. The acid chloride eliminates HCl to form a highly reactive ketene, which undergoes [2+2] cycloaddition with the imine.

  • Purification:

    • Wash with 1M HCl (removes unreacted amine) and sat.

      
      .
      
    • Purify via flash chromatography (Hexane:EtOAc).

    • Result: A

      
      -lactam ring grafted onto the alanine side chain, ready for N-sulfonation (monobactam maturation).
      

Application B: Peptide Macrocyclization (Capreomycin Analogs)

Antibiotics like Capreomycin feature a macrocyclic ring formed between the


-amine of Dap and the C-terminal carboxyl.
Protocol 3: "Zero-Racemization" Coupling

Using L-Dap-OEt in peptide synthesis requires strict control to prevent


-carbon racemization (via oxazolone formation).
  • Activation:

    • Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

    • Avoid: HATU/HBTU with DIPEA, as the basic conditions promote racemization of the sensitive Dap residue.

  • Coupling:

    • Pre-activate the incoming amino acid (e.g., Fmoc-AA-OH) with DIC/Oxyma (1:1) in DMF for 2 minutes.

    • Add to the solution containing H-L-Dap-OEt.

    • Reaction time: 60 mins at RT.

  • Cyclization (Post-Hydrolysis):

    • Once the linear peptide is assembled, hydrolyze the ethyl ester (LiOH, 0°C, see below).

    • Perform intramolecular cyclization using PyBOP/NMM in dilute conditions (

      
       M) to favor intramolecular ring closure over intermolecular polymerization.
      

QC & Troubleshooting

Preventing Racemization

The


-proton of L-Dap derivatives is exceptionally acidic due to the electron-withdrawing effect of the 

-amine protecting group.
Risk FactorMitigation Strategy
Base Strength Replace DIPEA/TEA with Collidine or NMM .
Temperature Perform ester hydrolysis at 0°C ; never heat.
Coupling Reagents Use Oxyma/DIC (acidic environment) instead of uronium salts (basic).
Ester Hydrolysis (Deprotection)

To remove the ethyl ester without racemizing the L-Dap center:

  • Dissolve substrate in THF:Water (3:1) .

  • Cool to 0°C (Ice bath).

  • Add LiOH·H₂O (1.2 equiv).

  • Monitor by TLC/LCMS. Quench immediately with 1M HCl upon completion (usually < 1 hour).

  • Do not leave overnight.

References

  • Biosynthesis of Capreomycin/Viomycin

    • Felnagle, E. A., et al. "Identification of the biosynthetic gene cluster for capreomycin." Microbiology, 2007. Link

  • Orthogonal Protection of Diamino Acids

    • Gopi, H. N., et al. "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 2004. Link

  • Beta-Lactam Synthesis (Staudinger)

    • Singh, G. S. "Recent advances in the synthesis of beta-lactams." Tetrahedron, 2003. Link

  • Racemization Control in Peptide Synthesis

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

  • Dap in Antibiotics

    • Thomas, M. G., et al. "Deciphering Tuberactinomycin Biosynthesis." Antimicrobial Agents and Chemotherapy, 2003. Link

Sources

Application Note: Controlled Deacidification of Ethyl 2,3-Diaminopropanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for converting Ethyl 2,3-diaminopropanoate dihydrochloride to free base Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This technical guide outlines the procedure for converting ethyl 2,3-diaminopropanoate dihydrochloride (CAS: 6020-57-1) to its free base form. Unlike simple alkyl amines, this vicinal diamino ester presents unique challenges: high water solubility of the free base, susceptibility to ester hydrolysis (saponification), and a propensity for intramolecular cyclization to 2,3-diaminopropionic acid lactams (piperazinones) under basic conditions. This document details two validated protocols—Cryogenic Biphasic Extraction and Anhydrous Ion Exchange —designed to maximize yield while preserving structural integrity.[1]

Chemical Context & Critical Analysis

The Challenge of Polarity and Stability

Ethyl 2,3-diaminopropanoate is a structural analog of serine and a precursor to non-proteinogenic amino acids. The dihydrochloride salt is stable, but the free base is a reactive, polar oil.

  • Partition Coefficient (

    
    ):  The presence of two amino groups renders the molecule highly hydrophilic.[1] Standard neutralization (NaOH/H₂O) followed by extraction often results in poor recovery because the free base partitions preferentially into the aqueous phase.[1]
    
  • Ester Sensitivity: The ethyl ester moiety is labile.[1] Exposure to strong aqueous bases (pH > 12) or elevated temperatures triggers hydrolysis to the carboxylic acid.[1]

  • Cyclization Risk: Once deprotonated, the

    
    -amino group can attack the ester carbonyl, leading to the formation of cyclic amides (lactams) or polymerization, particularly if the concentration is high or heat is applied.
    
Strategic Approaches

To overcome these issues, we employ two strategies:

  • Salting Out (Protocol A): Saturating the aqueous phase with inorganic salts (

    
    ) decreases the solubility of the organic amine in water (salting-out effect), forcing it into the organic extraction solvent.[1]
    
  • Anhydrous Processing (Protocol B): Avoiding water entirely by using ion-exchange resins in methanol prevents hydrolysis and facilitates easy isolation.[1]

Protocol A: Cryogenic Biphasic Extraction (High Throughput)

Best for: Scales >1g where rapid isolation is required and slight hydrolysis (<5%) is acceptable.[1]

Reagents & Equipment[2][3][4][5]
  • Substrate: Ethyl 2,3-diaminopropanoate dihydrochloride[2][3]

  • Base: Potassium Carbonate (

    
    ), saturated aqueous solution (pre-chilled to 0°C)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ) - HPLC Grade[1]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )[1]
    
  • Equipment: Separatory funnel, rotary evaporator, ice bath.[1]

Step-by-Step Methodology
  • Preparation of Aqueous Phase:

    • Dissolve the dihydrochloride salt in the minimum volume of ice-cold distilled water (approx. 2 mL per gram of salt).

    • Note: Keeping the volume low is critical to maximize the concentration gradient for extraction.

  • Neutralization (The "Salting Out" Step):

    • Place the aqueous solution in an ice bath (0-4°C).

    • Slowly add cold saturated

      
       solution dropwise with stirring.
      
    • Endpoint: Monitor pH until it reaches ~10-11. The solution should become cloudy or an oil may separate.[1]

    • Mechanism:[1][4][5][6]

      
       acts as a base and a salting-out agent, drastically reducing the water solubility of the diamine.
      
  • Rapid Extraction:

    • Immediately transfer the mixture to a cold separatory funnel.[1]

    • Extract with cold DCM (

      
       mL per gram of starting material).[1]
      
    • Technique: Shake vigorously for 30 seconds to ensure mass transfer, then allow layers to separate.[1] The free base will migrate to the lower organic layer.

  • Drying and Concentration:

    • Combine the organic extracts.[1]

    • Dry over anhydrous

      
       for 5-10 minutes. Filter off the solid.[1][7]
      
    • Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (< 30°C) .

    • Caution: Do not heat the water bath above 30°C to prevent cyclization/polymerization.[1]

  • Recovery:

    • The product is obtained as a pale yellow to colorless oil.[1] Use immediately.

Protocol B: Anhydrous Ion Exchange (High Purity)

Best for: High-value synthesis, scales <1g, or when absolute structural integrity is required.

Reagents & Equipment[2][3][5]
  • Resin: Amberlyst A-26 (OH) or Dowex 1X8 (OH form).[1]

  • Solvent: Anhydrous Methanol (MeOH).[1]

  • Equipment: Glass column or fritted filter funnel.[1]

Step-by-Step Methodology
  • Resin Preparation:

    • Wash the resin with anhydrous methanol (3x) to remove any interstitial water or preservatives.[1]

  • Loading:

    • Dissolve the Ethyl 2,3-diaminopropanoate dihydrochloride in anhydrous methanol (approx. 10 mL per gram).[1]

    • Add the solution to the resin.

    • Stoichiometry: Ensure the resin capacity (meq/g) exceeds the milliequivalents of chloride (2x moles of substrate).[1]

  • Exchange Process:

    • Stir the slurry gently at room temperature for 15-20 minutes.

    • Mechanism:[1][4][5][6]

      
       (trace).
      
    • Note: Since the solvent is methanolic, ester hydrolysis is kinetically suppressed compared to aqueous conditions.

  • Filtration & Isolation:

    • Filter the resin and wash with fresh methanol.[1]

    • Concentrate the filtrate in vacuo at ambient temperature.[1]

    • To remove trace methanol (which can react with the amine over time), co-evaporate once with dry DCM.[1]

Workflow Visualization

Experimental Logic Flow

The following diagram illustrates the decision matrix and chemical pathway for both protocols.

G Start Start: Ethyl 2,3-diaminopropanoate Dihydrochloride (Solid) Decision Select Protocol Based on Scale & Purity Needs Start->Decision MethodA Protocol A: Biphasic Extraction (Scale > 1g, Robust) Decision->MethodA Standard Lab Use MethodB Protocol B: Ion Exchange (High Purity, Sensitive) Decision->MethodB Strict Anhydrous StepA1 Dissolve in Min. Cold Water (0°C) MethodA->StepA1 StepA2 Neutralize with Sat. K2CO3 (Salting Out Effect) StepA1->StepA2 StepA3 Extract w/ Cold DCM (x3) StepA2->StepA3 Drying Drying & Concentration (Temp < 30°C) StepA3->Drying StepB1 Dissolve in Anhydrous MeOH MethodB->StepB1 StepB2 Treat with Amberlyst A-26 (OH) StepB1->StepB2 StepB3 Filter Resin & Wash StepB2->StepB3 StepB3->Drying Final Final Product: Free Base Oil Drying->Final Storage Storage: -20°C under Argon (Use within 24h) Final->Storage

Figure 1: Decision tree and process flow for the deacidification of diamino esters.

Quality Control & Stability Data

Expected Properties
PropertyDihydrochloride SaltFree Base
State White Crystalline SolidColorless to Pale Yellow Oil
Solubility Water, MethanolDCM, Chloroform, Alcohols, Water
Stability High (Years at RT)Low (Days at 4°C, Hours at RT)
pH (1% aq) Acidic (~2-3)Basic (~9-10)
Validation Tests
  • Silver Nitrate Test: Dissolve a small aliquot of the free base in dilute nitric acid and add

    
    .[1]
    
    • Result: No precipitate indicates complete removal of chloride ions.[1] A white precipitate indicates residual salt.[1]

  • NMR Verification (

    
    ): 
    
    • Check for the disappearance of the broad ammonium protons (

      
      ) typically seen >8 ppm.[1]
      
    • Confirm the integrity of the ethyl ester quartet (~4.2 ppm) to ensure no hydrolysis occurred.[1]

Storage and Handling

CRITICAL: The free base is hygroscopic and absorbs


 from the air to form carbamates.
  • Immediate Use: It is strongly recommended to use the free base immediately in the subsequent reaction step.

  • Storage: If storage is unavoidable, keep under an inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Synthesis of 2,3-Diaminopropionic Acid Derivatives. Journal of Organic Chemistry. Discusses the stability and handling of diamino acid precursors. [Source: J. Org.[1] Chem. 2000, 65, 8100]([Link]1]

  • Purification of Laboratory Chemicals. Butterworth-Heinemann. Standard reference for drying agents and solvent selection for polar amines.

  • Ion Exchange Resins in Organic Synthesis. Sigma-Aldrich Technical Bulletin. Guidelines for non-aqueous neutralization. [1]

  • BenchChem Technical Data: 2-(Diethylamino)ethyl Chloride. Provides analogous protocols for handling amino-ester/halide salts.[1] [1]

Sources

Application Note: Incorporation of (S)-Dap Residues for Precision Macrocyclization in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Cyclic peptides are privileged scaffolds in modern drug discovery. Their macrocyclic architecture imparts conformational rigidity, which enhances target binding affinity, improves proteolytic stability, and can facilitate cell membrane permeability compared to linear counterparts[1]. While side-chain-to-side-chain cyclization is a standard method for constraining peptides, the choice of the bridging residues fundamentally dictates the physical and biological properties of the resulting molecule.

Traditionally, lysine (Lys) is paired with aspartic acid (Asp) or glutamic acid (Glu) to form a lactam bridge. However, the long, flexible four-carbon side chain of Lys often introduces unwanted entropic freedom, failing to adequately lock the peptide into its bioactive secondary structure. To solve this, peptide chemists increasingly utilize (S)-2,3-Diaminopropionic acid ((S)-Dap) [2].

(S)-Dap features a minimal one-carbon side chain terminating in a primary amine. The causality behind its selection is rooted in structural thermodynamics:

  • Ring Size Tuning: Substituting Lys with Dap drastically reduces the macrocycle's perimeter. A Dap-Glu lactam bridge restricts the backbone dihedral angles (

    
    , 
    
    
    
    ) much more severely than a Lys-Glu bridge, forcing the peptide into a highly defined conformational space (such as a rigid
    
    
    -helix or a tight
    
    
    -turn).
  • Entropic Optimization: By pre-organizing the peptide into its active binding conformation, the entropic penalty upon target engagement is minimized, directly translating to higher binding affinity and selectivity.

Experimental Workflow & Logical Relationships

The incorporation of (S)-Dap requires precise orthogonal protection strategies to ensure that only the desired side chains participate in the macrolactamization. The following diagram illustrates the logical progression of an on-resin Dap-mediated cyclization workflow.

G Start Linear Peptide Synthesis (Fmoc-SPPS) Incorp Incorporate Fmoc-Dap(Alloc)-OH & Fmoc-Glu(OAll)-OH Start->Incorp Deprotect Orthogonal Deprotection Pd(PPh3)4 / PhSiH3 Incorp->Deprotect Cyclize On-Resin Lactamization PyOxim / DIPEA Deprotect->Cyclize Cleave Global Cleavage & Deprotection TFA / TIPS / H2O Cyclize->Cleave Validate Validation (Kaiser Test & LC-MS) Cleave->Validate

Workflow for orthogonal deprotection and on-resin lactamization of (S)-Dap cyclic peptides.

Detailed Protocol: On-Resin Lactam-Bridged Cyclization

This protocol outlines the synthesis of a Dap-Glu lactam-bridged cyclic peptide using Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g).

  • Amino Acids: Fmoc-Dap(Alloc)-OH, Fmoc-Glu(OAll)-OH, and standard Fmoc-AA(PG)-OH.

  • Deprotection Cocktail: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] (0.1 eq) and Phenylsilane (PhSiH
    
    
    ) (10 eq) in anhydrous dichloromethane (DCM).
  • Cyclization Reagents: PyOxim (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (5.0 eq) in anhydrous dimethylformamide (DMF)[3].

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H

    
    O (95:2.5:2.5 v/v/v)[3].
    
Step-by-Step Methodology

Step 1: Linear Assembly

  • Synthesize the linear peptide sequence on the Rink Amide resin using standard Fmoc-SPPS protocols (e.g., DIC/Oxyma activation, 20% piperidine in DMF for Fmoc removal)[3].

  • Crucial Causality Step: Ensure the N-terminal Fmoc group is retained prior to side-chain deprotection. If the N-terminus is left unprotected, it will compete with the Dap side chain during the cyclization phase, leading to heterogeneous head-to-side-chain byproducts.

Step 2: Orthogonal Side-Chain Deprotection (Alloc/OAll Removal)

  • Swell the resin in anhydrous DCM for 15 minutes.

  • Treat the resin with the Deprotection Cocktail under an inert argon atmosphere for 2 × 30 minutes. The palladium catalyst selectively cleaves the allyl-based protecting groups without affecting the acid-labile (e.g., tBu, Trt) or base-labile (Fmoc) groups.

  • Wash the resin extensively with DCM, followed by a 0.5% sodium diethyldithiocarbamate solution in DMF to scavenge and remove residual palladium, and finally wash with DMF.

Step 3: On-Resin Macrolactamization

  • Add PyOxim (2.5 eq) and DIPEA (5.0 eq) dissolved in minimal anhydrous DMF to the resin[3]. Note: PyOxim is chosen over uronium-based reagents (like HATU) because the proximity of the Dap amine to the peptide backbone creates significant steric hindrance. Slower cyclizations with HATU can lead to irreversible guanidinylation of the free Dap amine. PyOxim avoids this side reaction.

  • Shake the reaction vessel at 200 rpm overnight at room temperature[3].

  • Drain and repeat the coupling for an additional 3 hours to ensure complete conversion.

Step 4: Global Cleavage and Isolation

  • Wash the resin with DCM and dry under an inert gas stream.

  • Treat the resin with the Cleavage Cocktail (TFA/TIPS/H

    
    O) for 3 hours at room temperature to simultaneously cleave the peptide from the resin and remove all remaining side-chain protecting groups[3].
    
  • Filter the resin, concentrate the filtrate, and precipitate the cyclic peptide using cold diethyl ether/hexane (1:1)[3]. Centrifuge and dry the crude pellet.

Data Presentation: Impact of Diamino Acid Chain Length

The choice of diamino acid significantly impacts both the structural helicity and the kinetic efficiency of macrolactamization. Table 1 summarizes the comparative metrics when substituting Lys with shorter analogs in a model


 cyclic peptide system.
Diamino Acid ResidueSide Chain LengthRing Size (Atoms)Relative Helicity (%)Cyclization Efficiency (Yield %)
Lysine (Lys) 4 carbons21-membered45%>95%
Ornithine (Orn) 3 carbons20-membered60%88%
2,4-Diaminobutyric Acid (Dab) 2 carbons19-membered75%72%
(S)-2,3-Diaminopropionic Acid (Dap) 1 carbon18-membered92%65%

Table 1: Influence of diamino acid side-chain length on


 lactam bridge properties (Diamino Acid/Glu). While Dap yields the highest conformational rigidity (helicity), its shorter side chain increases steric strain during synthesis, slightly reducing overall cyclization yield and necessitating highly optimized coupling conditions.

Self-Validating System & Quality Control

A scientifically rigorous protocol must be self-verifying. The successful incorporation and cyclization of (S)-Dap is validated through a two-tier analytical approach:

  • In-Process Control (Kaiser Test): The Kaiser test serves as an immediate, binary colorimetric indicator of primary amine presence.

    • Validation 1: Following Alloc deprotection (Step 2), the test must be positive (deep blue beads), proving the successful unmasking of the Dap

      
      -amino group.
      
    • Validation 2: Following lactamization (Step 3), the test must be negative (colorless/yellow beads), proving the complete consumption of the Dap amine in the amide bond formation.

  • Post-Cleavage QC (LC-MS & RP-HPLC): High-Resolution Mass Spectrometry (HRMS) is mandatory. The final cyclic product must exhibit a mass exactly 18.01 Da lower than the theoretical mass of the linear, fully deprotected precursor, confirming the expulsion of water during lactamization. Furthermore, RP-HPLC should demonstrate a distinct shift in retention time—typically eluting later due to the masking of the polar amine and carboxylate groups and the adoption of a more compact, hydrophobic conformation.

References

1. 2. 3. 4.

Sources

Synthesis of beta-lactam antibiotics from 2,3-diaminopropanoate precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Beta-Lactam Scaffolds from 2,3-Diaminopropanoate

Executive Summary

This guide details the chemical synthesis of 3-amino-2-azetidinone (the core scaffold of monobactam antibiotics like Aztreonam and Tigemonam) utilizing L-2,3-diaminopropionic acid (DAP) as the chiral precursor.[1] Unlike penicillin synthesis derived from cysteine/valine, monobactams require a distinct 4-membered ring closure involving the


-nitrogen of the propanoate backbone.[1]

We present a validated protocol using Redox-Condensation Cyclization (The Ohno-Mukaiyama Method) . This approach circumvents the high ring strain of the 4-membered lactam (


 26 kcal/mol) by activating the carboxylate under mild, neutral conditions, preventing racemization of the sensitive C3 chiral center.

Key Applications:

  • Synthesis of novel Monobactam antibiotics (N-sulfonated

    
    -lactams).[1][2]
    
  • Development of

    
    -lactamase inhibitors.[3][4]
    
  • Construction of conformationally constrained peptides.

Mechanistic Principles

The transformation relies on the selective cyclization of


-protected DAP. The challenge lies in differentiating the two amino groups and forcing the unfavorable 4-exo-trig cyclization over intermolecular polymerization.

The Strategy:

  • Orthogonal Protection: The

    
    -amine is protected (Boc/Cbz) to serve as the future C3-amido side chain. The 
    
    
    
    -amine is left free to act as the nucleophile.
  • Carboxyl Activation: We utilize Triphenylphosphine (PPh

    
    ) and 2,2'-Dipyridyl Disulfide (PySSPy) .[1] This reagent system converts the carboxylic acid into a reactive 2-pyridyl thioester in situ.
    
  • Intramolecular Cyclization: The free

    
    -amine attacks the thioester. The driving force is the formation of the stable phosphine oxide and the leaving group ability of pyridine-2-thiol.
    

Pathway Diagram:

G DAP L-2,3-Diaminopropanoate (DAP) Prot Orthogonal Protection (N-alpha-Boc, N-beta-H) DAP->Prot Boc2O, NaOH Act Carboxyl Activation (PPh3 / PySSPy) Prot->Act Reagents Added Thio Active Thioester Intermediate Act->Thio Redox Condensation Cyc Cyclization (Ring Closure) Thio->Cyc Nu: Attack by N-beta Prod 3-(Boc-amino)-2-azetidinone (Monobactam Core) Cyc->Prod - Pyridine-2-thiol

Figure 1: Synthetic workflow from DAP to the Beta-Lactam core via redox condensation.

Experimental Protocols

Protocol A: Preparation of -Boc-L-2,3-diaminopropionic acid

Pre-requisite: Commercial L-DAP is often supplied as the dihydrochloride salt.

Reagents:

  • L-2,3-Diaminopropionic acid monohydrochloride[1]

  • Di-tert-butyl dicarbonate (Boc

    
    O)[1]
    
  • Copper(II) sulfate pentahydrate (CuSO

    
    [1]·5H
    
    
    
    O)
  • EDTA (Ethylenediaminetetraacetic acid)[1]

Rationale: Direct Boc protection would react with both amines. We use Copper(II) chelation to temporarily mask the


-amino and carboxyl groups, leaving the 

-amine exposed.[1] Wait—standard protocol for DAP usually protects the distal amine first if using copper. However, for Monobactams, we need the Alpha-amine protected and Beta-amine FREE for the ring nitrogen. Correction: The standard route to 3-amino-2-azetidinone requires

-protection.[1] The

-amine forms the ring. Revised Strategy: We synthesize

-Boc-L-DAP
by controlling pH or using Cbz protection on the

-amine, protecting

with Boc, then removing Cbz.[1] Preferred Route:Hofmann Rearrangement of

-Boc-L-Asparagine
. This is the industry standard for accessing the correct isomer cleanly.

Step-by-Step (Hofmann Route):

  • Dissolution: Dissolve

    
    -Boc-L-Asparagine (10 mmol) in EtOAc/CH
    
    
    
    CN (1:1).
  • Rearrangement: Add Iodosobenzene diacetate (PIDA) (1.1 eq). Stir at ambient temperature for 4 hours.

  • Hydrolysis: The intermediate isocyanate is hydrolyzed with aqueous NaHCO

    
    .
    
  • Isolation: The product,

    
    -Boc-L-2,3-diaminopropionic acid, is isolated via isoelectric precipitation (pH 6.[1]0) or ion-exchange chromatography.[1]
    
    • Yield Expectation: 75-85%[1]

    • Checkpoint: Confirm structure by

      
      H NMR (Look for loss of Asn 
      
      
      
      -CH
      
      
      diastereotopicity shift).
Protocol B: The Ohno Cyclization (Ring Closure)

This is the critical step. High dilution is mandatory to favor intramolecular cyclization over dimerization.

Materials:

  • Substrate:

    
    -Boc-L-DAP (from Protocol A).[1]
    
  • Reagent A: Triphenylphosphine (PPh

    
    ) - 1.2 eq.[1]
    
  • Reagent B: 2,2'-Dipyridyl Disulfide (PySSPy) - 1.2 eq.[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) - Dried over molecular sieves.[1]

  • Apparatus: 3-neck round bottom flask, reflux condenser, syringe pump.[1]

Procedure:

  • Preparation: Prepare a solution of PPh

    
     (1.2 mmol) and PySSPy (1.2 mmol) in MeCN (100 mL). Heat to reflux (82°C).
    
    • Note: The solution will turn yellow, indicating the formation of the active phosphonium species.

  • Slow Addition: Dissolve

    
    -Boc-L-DAP (1.0 mmol) in MeCN (50 mL). Using a syringe pump, add this solution dropwise to the refluxing reagent mixture over 4 hours .
    
    • Critical: Slow addition keeps the instantaneous concentration of the amino acid low, preventing intermolecular reaction.

  • Reflux: Continue refluxing for an additional 2 hours after addition is complete.

  • Work-up:

    • Cool to room temperature.[3]

    • Concentrate the solvent in vacuo.

    • Residue will contain PPh

      
      O, Pyridine-2-thiol, and Product.[1]
      
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Ethyl Acetate / Hexane (Gradient 50%

      
       100% EtOAc).
      
    • The

      
      -lactam is typically more polar than the reagents.
      

Data Output:

ParameterSpecification
Target Compound (S)-3-(tert-butoxycarbonylamino)-2-azetidinone
Typical Yield 60 - 75%
Appearance White crystalline solid
Melting Point 168 - 170 °C
IR (Carbonyl) 1760 - 1780 cm

(Characteristic

-lactam stretch)
Protocol C: N-Sulfonation (Monobactam Activation)

Biologically active monobactams require an electron-withdrawing group on the ring nitrogen (N1) to activate the


-lactam toward serine proteases (PBPs).[1]
  • Reagent: Sulfur trioxide pyridine complex (SO

    
    ·Py).
    
  • Reaction: Dissolve the azetidinone (from Protocol B) in anhydrous Pyridine.

  • Conditions: Add SO

    
    ·Py (3 eq) and heat to 55°C for 3 hours.
    
  • Quench: Pour into saturated aqueous KH

    
    PO
    
    
    
    .
  • Isolation: Extraction with Tetrabutylammonium hydrogen sulfate (ion-pairing) into CH

    
    Cl
    
    
    
    , followed by ion exchange to the Sodium salt.

Analytical Validation & Troubleshooting

NMR Characterization (400 MHz, DMSO-d


): 
  • 
    -Lactam Ring Protons (C4-H):  Look for two distinct signals (diastereotopic) around 
    
    
    
    3.2 - 3.6 ppm.[1] They will show geminal coupling (
    
    
    Hz) and vicinal coupling to the C3 proton.
  • Amide NH: The ring NH (if not sulfonated) appears broad around

    
     8.0 ppm.
    
  • C3 Proton: A multiplet around

    
     4.2 - 4.5 ppm.[1]
    

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield / Oligomers Concentration too high during cyclization.[1]Increase solvent volume; slow down addition rate (extend to 6-8 hrs).
No Reaction Water in solvent (hydrolysis of active ester).Distill MeCN over CaH

; use fresh PPh

.
Racemization at C3 High temperature or basic conditions.[4]Ensure neutral conditions; do not use external base (PySSPy acts as pH buffer).
Product Decomposition Silica gel acidity.Add 1% Triethylamine to the eluent during chromatography.

References

  • Miller, M. J. (1980).[1] "Biomimetic synthesis of

    
    -lactams." Accounts of Chemical Research, 19(2), 49-56.[1] Link[1]
    
  • Ohno, M., Kobayashi, S., Iimori, T., Wang, Y. F., & Izawa, T. (1981).[1] "Synthesis of nitrogen-containing antibiotics using enzymes and biomimetic systems." Journal of the American Chemical Society, 103(9), 2405-2406.[1] Link[1]

  • Townsend, C. A., et al. (2023).[1] "Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis." Chemical Science, 14, 4567.[1] Link

  • Kobayashi, S., Iimori, T., Izawa, T., & Ohno, M. (1981).[1] "Ph3P-(PyS)2-CH3CN as an excellent condensing system for

    
    -lactam formation from 
    
    
    
    -amino acids."[1] Journal of the American Chemical Society, 103(9), 2406–2407.[1] Link[1]
  • Floyd, D. M., Fritz, A. W., & Cimarusti, C. M. (1982).[1] "Bacterial cell wall inhibitors.[5] Monobactams." Journal of Organic Chemistry, 47(1), 176-178.[1] Link[1]

Sources

Application Notes and Protocols for the Preparation of Schiff Bases using Ethyl (2S)-2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of Chiral Schiff Bases from Ethyl (2S)-2,3-diaminopropanoate

Schiff bases, compounds featuring the characteristic azomethine (-C=N-) functional group, are cornerstones of synthetic chemistry, lauded for their accessibility and diverse applications.[1][2][3] Their utility spans from being pivotal intermediates in organic synthesis to serving as ligands in coordination chemistry and catalysis.[4][5][6] The incorporation of chirality into the Schiff base scaffold, particularly through the use of enantiomerically pure diamines, opens avenues for asymmetric catalysis and the development of chiral drugs. Ethyl (2S)-2,3-diaminopropanoate, a derivative of the amino acid L-serine, is a valuable chiral building block for this purpose.[7] Its two distinct primary amine groups, one at the α-position and the other at the β-position to the ester functionality, offer unique opportunities for creating novel mono- and di-Schiff base ligands with significant potential in medicinal chemistry and materials science.[8][9]

This comprehensive guide provides detailed protocols for the synthesis of both mono- and di-Schiff bases from Ethyl (2S)-2,3-diaminopropanoate. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and outline the necessary characterization techniques to ensure the successful preparation and validation of these valuable compounds.

Mechanistic Insight: The Formation of the Azomethine Bond

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[4][10][11] The reaction proceeds via a two-step mechanism, which is often catalyzed by the presence of a mild acid or can proceed with gentle heating.[12][13]

  • Nucleophilic Addition: The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][10][11]

  • Dehydration: The carbinolamine intermediate is typically unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine or azomethine group. This step is often the rate-determining step and can be facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group.[12]

The overall reaction is reversible, and the removal of water from the reaction mixture can be employed to drive the equilibrium towards the formation of the Schiff base product.[14]

Schiff_Base_Formation cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Aldehyde Aldehyde/Ketone (R-CHO) Amine Primary Amine (R'-NH2) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine->Carbinolamine Schiff_Base Schiff Base (R-CH=N-R') Carbinolamine->Schiff_Base Elimination Water Water (H2O) Carbinolamine->Water

Mechanism of Schiff Base Formation

Synthetic Protocols

The presence of two primary amine groups in Ethyl (2S)-2,3-diaminopropanoate allows for the selective synthesis of either a mono- or a di-Schiff base by controlling the stoichiometry of the reactants. The α-amino group is generally considered to be more nucleophilic than the β-amino group, which may allow for regioselective monocondensation under carefully controlled conditions. However, for the purpose of these protocols, we will focus on achieving mono- and di-condensation through stoichiometric control.

Protocol 1: Synthesis of a Mono-Schiff Base

This protocol details the preparation of a mono-Schiff base through the reaction of Ethyl (2S)-2,3-diaminopropanoate with one molar equivalent of an aromatic aldehyde.

Materials:

  • Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

  • Aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde)

  • Triethylamine (Et3N) or Sodium Hydroxide (NaOH)

  • Anhydrous Ethanol or Methanol

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Free Diamine: In a round-bottom flask, dissolve Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (1.0 eq) in anhydrous ethanol (10 mL per gram of diamine salt).

  • To this solution, add triethylamine (2.2 eq) or a stoichiometric amount of a base like sodium hydroxide dropwise at room temperature with stirring. The formation of a precipitate (triethylamine hydrochloride or sodium chloride) will be observed. Stir the mixture for 30 minutes.

  • Reaction with Aldehyde: To the mixture containing the in-situ generated free diamine, add a solution of the aromatic aldehyde (1.0 eq) in anhydrous ethanol (5 mL per gram of aldehyde) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the precipitated salt.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Schiff base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[15]

Protocol 2: Synthesis of a Di-Schiff Base

This protocol outlines the synthesis of a di-Schiff base by reacting Ethyl (2S)-2,3-diaminopropanoate with two molar equivalents of an aromatic aldehyde.

Materials:

  • Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

  • Aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde) (2.0 eq)

  • Triethylamine (Et3N) or Sodium Hydroxide (NaOH)

  • Anhydrous Ethanol or Methanol

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Free Diamine: Follow step 1 and 2 from Protocol 1.

  • Reaction with Aldehyde: To the mixture containing the in-situ generated free diamine, add a solution of the aromatic aldehyde (2.0 eq) in anhydrous ethanol (5 mL per gram of aldehyde) dropwise.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow steps 5 through 9 from Protocol 1. The di-Schiff base is often a solid that may precipitate from the reaction mixture upon cooling.

ParameterProtocol 1: Mono-Schiff BaseProtocol 2: Di-Schiff Base
Stoichiometry (Diamine:Aldehyde) 1 : 11 : 2
Reaction Temperature Room Temperature to RefluxReflux
Typical Reaction Time 1 - 4 hours4 - 6 hours
Expected Product Mono-azomethine derivativeDi-azomethine derivative

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a Schiff base is the C=N stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹.[11][16] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides strong evidence for the formation of the Schiff base.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine group is confirmed by the appearance of a characteristic singlet for the -CH=N- proton, typically in the range of δ 8.0-9.0 ppm.[11][16][18] The integration of this signal relative to other protons in the molecule will help distinguish between the mono- and di-Schiff base products.

    • ¹³C NMR: The carbon atom of the azomethine group (-C=N-) will show a characteristic signal in the downfield region of the spectrum, typically between δ 158-165 ppm.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Ethyl (2S)-2,3-diaminopropanoate + Aldehyde(s) Reaction Condensation Reaction (Ethanol/Methanol, RT or Reflux) Start->Reaction Workup Filtration, Solvent Removal, Extraction, Drying Reaction->Workup Crude Crude Schiff Base Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Schiff Base Purify->Pure Analysis IR, NMR (1H, 13C), Mass Spec Pure->Analysis Data Structural Confirmation & Purity Assessment Analysis->Data

Sources

Troubleshooting & Optimization

Preventing racemization of Ethyl (2S)-2,3-diaminopropanoate during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Preventing Racemization of Ethyl (2S)-2,3-diaminopropanoate

Executive Summary: The Stability Paradox

User Query: "I am observing a loss of optical activity during the synthesis and isolation of Ethyl (2S)-2,3-diaminopropanoate. How do I maintain enantiopurity?"

Scientist’s Analysis: Ethyl (2S)-2,3-diaminopropanoate (L-DAP ethyl ester) presents a unique stereochemical challenge compared to standard


-amino acids. The presence of the 

-amino group creates a "push-pull" electronic environment that significantly increases the acidity of the

-proton.

If you are isolating the free base of this ester, you are almost certainly racemizing your product. The unprotonated


-amine can act as an intramolecular base or facilitate intermolecular proton transfer, leading to rapid enolization.

Core Rule: Always synthesize, store, and utilize this compound as the dihydrochloride salt . Never expose the free ester to basic conditions (pH > 7) in protic solvents for extended periods.

Troubleshooting: Critical Failure Points

Issue A: Loss of Chirality During Esterification

Symptom: The specific rotation


 of the crude hydrochloride salt is lower than literature values (approx. +25° to +30° for similar derivatives, though highly concentration-dependent).

Root Cause: High-temperature acid-catalyzed esterification (e.g., refluxing in ethanol/HCl) promotes enolization. While the protonated amine prevents oxazolone formation, the inductive effect of the


-ammonium group makes the 

-proton more acidic than in alanine or phenylalanine.

Solution: Switch to a kinetic control protocol using Thionyl Chloride (


) at low temperature.
  • Protocol:

    • Suspend (2S)-2,3-diaminopropionic acid hydrochloride in anhydrous ethanol at -10°C .

    • Add

      
       (2.5 - 3.0 equivalents) dropwise. The exotherm must be controlled to keep 
      
      
      
      .
    • Allow to warm to Room Temperature (20-25°C) only. Do not reflux.

    • Stir for 24-48 hours.

    • Concentrate in vacuo at

      
      .
      
    • Precipitate with cold diethyl ether.

Issue B: Racemization During Work-up/Neutralization

Symptom: You attempt to extract the free ester into an organic solvent (DCM/EtOAc) using carbonate or hydroxide washes, and the recovered oil is racemic.

Root Cause: Direct Base-Catalyzed Enolization. The ester group activates the


-proton. Upon neutralization, the free amine facilitates proton abstraction.

Solution: Avoid free-basing entirely.

  • If you must couple the amine, use the dihydrochloride salt directly in the coupling reaction.

  • Add a tertiary non-nucleophilic base (e.g., DIPEA or NMM) in situ only when the electrophile is present.

  • Never perform an aqueous extraction of the free diamino-ester.

Issue C: Instability of Starting Material (L-DAP)

Symptom: The starting material itself has low optical purity.

Root Cause: L-DAP is often synthesized from L-Asparagine (via Hofmann rearrangement) or L-Serine (via Mitsunobu/Azide). The Hofmann rearrangement involves highly basic conditions (Bromine/NaOH) which can racemize the intermediate if temperature is not strictly controlled (


).

Solution: Verify the enantiomeric excess (ee) of your starting material using Marfey’s Reagent (FDAA) derivatization followed by HPLC before proceeding to esterification.

Mechanistic Visualization

The following diagram illustrates the two primary pathways for racemization: Direct Enolization (primary risk for the ester) and Oxazolone Formation (risk during coupling).

Racemization_Pathways cluster_prevention Prevention Strategy Start Ethyl (2S)-2,3-diaminopropanoate (L-Isomer) Base Base Exposure (pH > 7) Start->Base Deprotonation Inter_Enolate Planar Enolate Intermediate (Loss of Chirality) Base->Inter_Enolate Direct alpha-proton abstraction Inter_Oxazolone Oxazolone/Azlactone (If N-Acylated) Base->Inter_Oxazolone Cyclization (if activated) Racemate Racemic Mixture (50% L / 50% D) Inter_Enolate->Racemate Non-stereoselective Reprotonation Inter_Oxazolone->Racemate Tautomerization Salt Maintain as Dihydrochloride Salt Salt->Start Stabilizes Temp Low Temp (<25°C)

Figure 1: Racemization pathways. The red path (Enolate formation) is the critical risk for Ethyl (2S)-2,3-diaminopropanoate when exposed to base.

Standardized Protocols

Protocol 1: Safe Synthesis of Ethyl (2S)-2,3-diaminopropanoate 2HCl

Reference method adapted from standard amino acid esterification [1].

ParameterSpecificationReason
Reagent Thionyl Chloride (

)
Generates anhydrous HCl in situ; acts as water scavenger.
Solvent Anhydrous EthanolReactant and solvent.[1] Must be dry to drive equilibrium.
Temperature 0°C

25°C
CRITICAL: Heating speeds up esterification but exponentially increases racemization rate.
Stoichiometry > 2.5 eq

Requires 2 eq to protonate both amines + 1 eq for catalysis.
Work-up Evaporation onlyAvoids aqueous basic extraction.

Step-by-Step:

  • Weigh 1.0 g (7.1 mmol) of L-2,3-diaminopropionic acid monohydrochloride .

  • Suspend in 15 mL anhydrous ethanol in a round-bottom flask under Argon.

  • Cool flask to -10°C (Ice/Salt bath).

  • Add 1.6 mL (22 mmol) Thionyl Chloride dropwise over 20 minutes.

  • Remove cooling bath and stir at room temperature for 24 hours.

  • Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1). Staining: Ninhydrin.

  • Evaporate solvent on a rotary evaporator (

    
    ).
    
  • Resuspend residue in 10 mL anhydrous diethyl ether and filter the white solid.

  • Yield: Expect >90% as the dihydrochloride salt.

Protocol 2: Enantiomeric Excess (ee) Determination

Method: Marfey’s Reagent Derivatization [2]

Since the diamino ester is polar and lacks a chromophore, direct chiral HPLC is difficult. Derivatization is recommended.[2]

  • Sample Prep: Dissolve 1 mg of product in 100

    
    L water.
    
  • Derivatization: Add 200

    
    L 1% FDAA (Marfey’s Reagent) in acetone + 40 
    
    
    
    L 1M
    
    
    .
  • Incubation: Heat at 40°C for 1 hour. (Mild base/heat here is acceptable as the derivatization is faster than racemization).

  • Quench: Add 40

    
    L 1M HCl.
    
  • Analysis: HPLC (C18 Column).

    • Eluent: Acetonitrile / 0.1% TFA water gradient.

    • Detection: UV 340 nm.[3]

    • Result: L-L diastereomer elutes separately from L-D diastereomer.

References

  • G. C. Barrett, Amino Acid Derivatives: A Practical Approach, Oxford University Press, 1999.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[4] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[4][5] Organic Letters, 6(2), 213–215.[4]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

Improving solubility of Ethyl 2,3-diaminopropanoate dihydrochloride in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Ethyl 2,3-diaminopropanoate dihydrochloride, specifically regarding its solubility in N,N-Dimethylformamide (DMF). We understand that achieving a clear, homogenous solution is critical for reaction success, and this guide provides in-depth troubleshooting strategies and foundational knowledge to address this common issue.

Troubleshooting Guide: Enhancing Solubility in DMF

This section addresses specific problems you may be encountering in the lab. The questions are structured to walk you through a logical progression of troubleshooting steps, from simple checks to more advanced chemical modifications.

Q1: My Ethyl 2,3-diaminopropanoate dihydrochloride isn't dissolving in DMF at room temperature. What are the initial steps I should take?

A1: This is a common starting point, as the highly ionic nature of a dihydrochloride salt can make dissolution challenging, even in a polar aprotic solvent like DMF.[1][2][3] Before moving to more complex solutions, it's essential to validate your core parameters.

Initial Troubleshooting Workflow

G cluster_start cluster_checks Phase 1: Foundational Checks cluster_action1 Phase 2: Physical Intervention cluster_result cluster_end start Start: Solubility Issue in DMF check_purity Verify Compound Purity & Solvent Grade start->check_purity check_conc Is the Concentration Too High? check_purity->check_conc check_water Assess DMF Water Content (Is it anhydrous?) check_conc->check_water heating Apply Gentle Heating (30-50°C) with Stirring check_water->heating result Issue Resolved? heating->result end_yes Success: Proceed with Experiment result->end_yes Yes end_no Failure: Proceed to Advanced Troubleshooting (Q2/Q3) result->end_no No

Caption: A decision workflow for initial solubility troubleshooting.

Step-by-Step Foundational Checks:

  • Verify Solvent Quality: Use a high-purity, anhydrous grade of DMF. DMF is hygroscopic and can absorb atmospheric moisture, which can affect solubility.[2][3] Older bottles of DMF may also contain degradation products like dimethylamine and formic acid, which can interfere with your reaction.

  • Assess Concentration: You may be attempting to create a supersaturated solution. Review the literature for typical concentrations used in similar reactions. If no data is available, start by attempting to dissolve a small, known amount to determine an approximate solubility limit.

  • Apply Gentle Heat: Warming the mixture to 30-50°C while stirring can significantly increase the rate of dissolution.[1] Avoid excessive heat (>60°C) at this stage, as it can promote the degradation of DMF, especially in the presence of an acidic salt.[2]

Q2: I've confirmed my solvent quality and tried gentle heating, but the compound remains a suspension. What is the next logical step?

A2: If physical methods are insufficient, the next step is to modify the solvent system itself by using a co-solvent. The goal is to increase the polarity of the bulk solvent to better accommodate the highly charged dihydrochloride salt.

Strategy: Using a Polar Protic Co-Solvent

Polar protic solvents, like methanol (MeOH) or ethanol (EtOH), are generally excellent for dissolving hydrochloride salts.[1] Adding a small amount as a co-solvent can dramatically improve solubility in DMF.

Experimental Protocol: Co-Solvent Addition

  • To your suspension of Ethyl 2,3-diaminopropanoate dihydrochloride in DMF, add anhydrous methanol dropwise while stirring vigorously.

  • Start with a small percentage, for example, 1-5% of the total volume (e.g., 0.1-0.5 mL of MeOH for every 10 mL of DMF).

  • Observe for dissolution after each addition.

  • If needed, gently warm the mixture (30-40°C) after the co-solvent has been added.

Causality: The hydroxyl group (-OH) in a protic co-solvent can form strong hydrogen bonds with the chloride ions and the protonated amine groups, effectively solvating the ionic compound and breaking up its crystal lattice structure, allowing it to dissolve in the bulk DMF/MeOH mixture.

StrategyPrincipleProsCons
Gentle Heating Increases kinetic energy, overcoming lattice energy.Simple, fast.Risk of DMF degradation at higher temps. May not be sufficient.
Co-Solvent (MeOH) Increases solvent polarity and hydrogen bonding capability.Highly effective for many salts.Co-solvent must be compatible with downstream reaction chemistry.
Q3: The co-solvent approach is not suitable for my reaction. Why is this specific compound so difficult to dissolve, and how can I chemically modify it in-situ to achieve solubility?

A3: The core of the problem lies in the compound's structure: it is the salt of a weak base (the diamino ester) and a strong acid (HCl). In its dihydrochloride form, the molecule carries two positive charges on its nitrogen atoms, making it behave more like an inorganic salt than a typical organic molecule.[1][4] DMF, while polar, is an aprotic solvent and is less effective at stabilizing these localized, high-density charges compared to a protic solvent like water.[2][3]

The most robust and common solution is to convert the salt to its more organic-soluble free base form directly in the reaction flask (in-situ). This is achieved by adding a mild, non-nucleophilic organic base.

The Underlying Chemistry: Salt to Free Base Conversion

G cluster_main Salt Ethyl 2,3-diaminopropanoate Dihydrochloride (Solid, Insoluble in DMF) Base + 2 eq. Triethylamine (TEA) or DIPEA Salt->Base FreeAmine Ethyl 2,3-diaminopropanoate (Free Base) (Liquid/Oil, Soluble in DMF) Base->FreeAmine Byproduct + 2 eq. Triethylammonium Chloride (Often precipitates or remains soluble) Base->Byproduct

Caption: In-situ conversion of the hydrochloride salt to the soluble free base.

This neutralization removes the positive charges from the amine groups, transforming the ionic salt into a neutral organic molecule that is significantly more soluble in organic solvents like DMF.[5][6]

Recommended Protocol: In-Situ Neutralization with Triethylamine (TEA)

  • Setup: Suspend your Ethyl 2,3-diaminopropanoate dihydrochloride (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Slowly add 2.0 to 2.2 equivalents of a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the stirred suspension at room temperature. The use of a slight excess ensures complete neutralization.

  • Observation: As the base is added, you should observe the solid starting material gradually dissolving to form a clear, homogenous solution. This process may be slightly exothermic.

  • Completion: Once the solution is clear, stir for an additional 15-20 minutes to ensure the reaction is complete before proceeding with your main experiment.

Why TEA or DIPEA?

  • Non-Nucleophilic: They are sterically hindered, making them poor nucleophiles. This prevents them from reacting with the ester group in your molecule.

  • Sufficiently Basic: They are strong enough to deprotonate the ammonium salts but mild enough to avoid causing side reactions with the solvent or starting material.

  • Byproduct: The resulting triethylammonium chloride byproduct is often soluble in DMF or can be easily filtered if it precipitates.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the dihydrochloride salt form? The dihydrochloride salt is often used to improve the stability and shelf-life of amino compounds.[1] Amines can be sensitive to oxidation and degradation, and converting them to a salt form makes them more stable, crystalline, and easier to handle and weigh.

Q2: How does trace water in DMF impact my experiment? While DMF is miscible with water, its presence can be problematic.[7][8] For this specific compound, trace water can:

  • Compete for Solvation: Water is excellent at solvating salts and may interfere with the desired dissolution in pure DMF.

  • Promote Hydrolysis: The ethyl ester group is susceptible to hydrolysis (breaking down into the carboxylic acid and ethanol), a reaction that can be accelerated by the presence of water, especially under heated or acidic/basic conditions.

Q3: Are there alternative solvents I can use? Yes, the choice of solvent is dictated by your reaction requirements. If DMF is not essential, consider these alternatives:

  • Methanol (MeOH): Excellent solubility for hydrochloride salts, but it is a protic solvent and can act as a nucleophile in some reactions.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent similar to DMF, it is also a powerful solvent for salts.[9] Be aware that DMSO has a high boiling point and can be difficult to remove.

  • Dichloromethane (DCM): Generally poor for dissolving the salt form directly.[1] However, it is an excellent solvent for the free base form after neutralization.[6]

References

  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • Nowak, P., et al. (2016). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Retrieved from [Link]

  • Technical Data Sheet. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE. Retrieved from [Link]

  • Pharmaceutics. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Retrieved from [Link]

  • Meadows Chemical. (2025). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers. Retrieved from [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2008). Synthesis, characterization and pharmacological evaluation of some new flurbiprofen derivatives. SciELO. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Dimethylformamide. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

Sources

Troubleshooting low yields in coupling reactions with diamino esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Low Yields in Diamino Ester Coupling Reactions

Introduction Welcome to the Technical Support Center for advanced peptide and small-molecule synthesis. Coupling reactions involving diamino esters—such as derivatives of lysine, ornithine, diaminobutyric acid (DAB), and diaminopropionic acid (DAP)—frequently suffer from low yields due to competing intramolecular side reactions and reagent-driven capping. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing mechanistic causality, diagnostic workflows, and self-validating protocols to rescue your syntheses.

Diagnostic Workflow for Coupling Failures

Before adjusting reaction parameters, you must identify the exact failure mode. Run your crude reaction mixture through LC-MS and use the following decision tree to diagnose the root cause.

Troubleshooting Start Low Yield in Diamino Ester Coupling CheckMass Analyze Crude by LC-MS Start->CheckMass MassMinus18 Mass = Target - 18 Da (Lactamization / DKP) CheckMass->MassMinus18 Intramolecular Cyclization MassPlus98 Mass = Target + 98 Da (Guanidinylation) CheckMass->MassPlus98 Uronium Adduct MassExact Exact Mass, Multiple Peaks (Epimerization) CheckMass->MassExact Racemization via Oxazolone Sol1 Use EDC/HOBt at 0°C or Steric Esters MassMinus18->Sol1 Sol2 Switch HATU to PyBOP or Pre-activate Acid MassPlus98->Sol2 Sol3 Use Collidine instead of DIPEA to lower pH MassExact->Sol3

LC-MS diagnostic workflow for identifying and resolving diamino ester coupling failures.

Mechanistic Causality of Common Failure Modes

Failure Mode 1: Intramolecular Cyclization (Lactamization & DKP Formation) Diamino acids with shorter side chains (ornithine, DAB, DAP) are highly prone to irreversible lactamization. When the carboxyl group is activated, the unprotected or partially deprotected side-chain amine can attack the activated carbonyl, forming a stable 5- or 6-membered lactam. This rapid cyclization irreversibly blocks peptide synthesis[1]. Furthermore, at the dipeptide stage, free amines can attack the C-terminal ester (especially methyl or benzyl esters) to form a 6-membered diketopiperazine (DKP) ring[2]. This is highly prevalent in sequences containing proline, glycine, or N-methyl amino acids due to the favored cis-amide bond conformation[3].

Failure Mode 2: Reagent-Driven Guanidinylation Aminium/uronium-based coupling reagents like HATU and HBTU are highly efficient but carry a severe risk when used with diamino esters. If the carboxylic acid is not pre-activated, or if the coupling reagent is used in excess, the free amine of the diamino ester will react directly with the uronium salt. This forms a tetramethylguanidinium byproduct (observed as a +98 Da mass shift), which permanently caps the amine and halts chain elongation[3].

Failure Mode 3: Epimerization via Oxazolone Formation During activation, the intermediate active ester can undergo base-catalyzed intramolecular cyclization to form an oxazolone. Deprotonation at the α-carbon of the oxazolone leads to racemization/epimerization. Strong bases like DIPEA or prolonged coupling times exacerbate this[3].

Quantitative Reagent Selection Matrix

Selecting the correct coupling reagent is a balance between reaction kinetics and side-reaction suppression.

Coupling ReagentActivation MechanismGuanidinylation RiskEpimerization ControlOptimal Use Case for Diamino Esters
HATU Uronium / HOAt esterHigh (if not pre-activated)ExcellentSterically hindered couplings; requires strict pre-activation.
PyBOP Phosphonium / HOBt esterNone GoodOne-pot solution-phase couplings; zero risk of amine capping[4].
EDC / HOBt Carbodiimide / HOBt esterNone ModerateAqueous/solution-phase couplings of highly cyclization-prone substrates[5].
DIC / Oxyma Carbodiimide / Oxyma esterNone ExcellentSolid-phase peptide synthesis (SPPS); prevents DKP formation via rapid kinetics.

Self-Validating Experimental Protocols

Protocol A: PyBOP-Mediated Solution-Phase Coupling (Guanidinylation-Free) This protocol utilizes PyBOP to completely eliminate the risk of uronium-induced amine capping, making it ideal for diamino esters[4][6]. Causality Check: PyBOP is added last at 0 °C. This ensures the carboxylate anion forms first and reacts with PyBOP to generate the active OBt ester, preventing premature base-catalyzed side reactions.

  • Preparation: Dissolve the N-protected carboxylic acid (1.0 eq) and the diamino ester hydrochloride salt (1.1 eq) in anhydrous DMF or DCM (10 mL/mmol) under an inert atmosphere.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Validation: Verify the pH of the solution is ~8 by spotting on wet pH paper. The amine must be completely free-based for nucleophilic attack.

  • Activation: Add PyBOP (1.1 eq) in one portion.

  • Elongation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor by LC-MS or TLC. Validation: The disappearance of the starting acid should correlate precisely with the appearance of the product mass; if a +98 Da mass appears, cross-contamination with a uronium reagent occurred.

  • Workup: Dilute with EtOAc, wash sequentially with 10% citric acid (to remove unreacted amine and DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol B: EDC/HOBt Coupling for Cyclization-Prone Substrates (Ornithine/DAB) This protocol minimizes lactamization and DKP formation by maintaining low temperatures and utilizing a milder activation strategy[5][6].

  • Preparation: Dissolve the N-protected acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM/DMF (4:1).

  • Pre-activation: Cool to 0 °C. Add EDC·HCl (1.2 eq) and stir for 15 minutes to form the OBt active ester. Validation: Spotting on TLC should show the complete conversion of the acid to a higher-Rf active ester spot.

  • Coupling: Dissolve the diamino ester (1.0 eq) in DCM, neutralize with Collidine (2.0 eq) instead of DIPEA (Collidine is less basic, reducing epimerization and DKP formation), and add dropwise to the activated acid at 0 °C.

  • Reaction: Stir at 0 °C for 2 hours, then slowly warm to room temperature overnight.

  • Workup: Wash with water to remove the urea byproduct, followed by standard acidic/basic aqueous washes.

Frequently Asked Questions (FAQs)

Q: Why does my ornithine ester coupling fail completely, while my lysine ester coupling under the exact same conditions yields 90%? A: This is a classic regioselectivity and kinetic issue. Ornithine has a shorter aliphatic side chain than lysine. Upon carboxyl activation or during basic deprotection, the ornithine side-chain amine is perfectly positioned to attack the carbonyl, rapidly forming a stable 6-membered lactam (piperidone derivative)[1]. Lysine forms a 7-membered ring, which is kinetically much slower, allowing the desired intermolecular coupling to outcompete cyclization. To fix this, ensure strict orthogonal protection of the ornithine side chain (e.g., Alloc or Cbz) until the coupling is complete.

Q: I am trying to couple a third amino acid to a dipeptide diamino ester, but I am losing all my starting material to a byproduct. What is happening? A: You are likely experiencing Diketopiperazine (DKP) formation. When the N-terminal protecting group of the dipeptide ester is removed, the newly freed amine attacks the C-terminal ester, cleaving the dipeptide off the resin or forming a cyclic byproduct in solution[2][7]. This is especially common if your C-terminal ester is a methyl or benzyl ester. Solution: Use a highly sterically hindered ester (like tert-butyl) to slow the nucleophilic attack, or use a highly reactive coupling reagent (like HATU with pre-activation) to ensure the intermolecular peptide bond formation outcompetes the intramolecular DKP cyclization.

Q: Can I use a "one-pot" method where I mix the acid, amine, HATU, and DIPEA all at once? A: No. While this works for phosphonium reagents like PyBOP, doing this with uronium reagents like HATU will ruin your yield. HATU reacts rapidly with primary and secondary amines to form a tetramethylguanidinium adduct[6]. You must pre-activate the carboxylic acid with HATU and DIPEA for 1-3 minutes before introducing the diamino ester.

References

  • A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. ResearchGate. Available at: [Link]

  • Methods for Removing the Fmoc Group. Renyi.hu. Available at: [Link]

  • Acid-Amine Coupling using PyBOP. Organic Synthesis. Available at:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at:[Link]

  • HATU/PyBOP coupling procedure question. Reddit (r/Chempros). Available at:[Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Support Center: Extraction of Ethyl 2,3-diaminopropanoate Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "pKa Shift" Phenomenon

If you are experiencing low yields or recovering the carboxylic acid instead of the ester, you are likely over-basifying your reaction mixture.[1]

The Critical Insight: Unlike standard amino acids where amine pKa values are typically 9.0–10.5, the esterification of 2,3-diaminopropionic acid significantly lowers the pKa of its amine groups due to the electron-withdrawing inductive effect of the ethyl ester.[1]

  • 
    -Amine pKa:  Drops from ~6.7 (acid) to ~4.2 (ester) .[1]
    
  • 
    -Amine pKa:  Drops from ~9.4 (acid) to ~8.0 (ester) .[1]
    

Operational Implication: You do not need to reach pH 12 to deprotonate this molecule.[1] A pH of 8.5–9.0 is sufficient to generate the free base.[1] Exceeding pH 10.0 drastically accelerates ester hydrolysis (


 mechanism), destroying your product.[2]

Module 1: The Stability-Solubility Matrix[2]

The extraction of Ethyl 2,3-diaminopropanoate is a race against time governed by two competing factors: Solubility (requiring basic pH) and Stability (requiring neutral/acidic pH).[1]

The pH Window

The following table summarizes the species distribution relative to pH.

pH RangeDominant SpeciesSolubility PhaseStability Risk
< 4.0 Dication (

)
Aqueous (High)Stable
4.5 - 7.5 Monocation (

)
Aqueous (High)Stable
8.0 - 9.5 Free Base (

)
Organic (Moderate) Meta-Stable (Target)
> 10.0 Free Base / Hydrolyzed AnionAqueous (Hydrolysis product)Critical Failure (Saponification)
Visualization: The Extraction Logic

The following diagram illustrates the optimized workflow to navigate this matrix.

ExtractionLogic Start Start: Reaction Mixture (Acidic, Protonated Salt) Cooling Step 1: Cryogenic Cooling (0°C - 4°C) Start->Cooling Basify Step 2: Controlled Basification (Target pH 8.5 - 9.0) Cooling->Basify Check Decision: Check pH Basify->Check Risk Risk: pH > 10 Rapid Hydrolysis Check->Risk Too High Extract Step 3: Salting Out & Extraction (Sat. NaCl + DCM/iPrOH) Check->Extract Optimal (8.5-9.0) Dry Step 4: Drying & Concentration (Na2SO4, <30°C) Extract->Dry

Figure 1: Logic flow for the isolation of Ethyl 2,3-diaminopropanoate. Note the critical decision point at Step 2 to avoid hydrolysis.

Module 2: Optimized Experimental Protocol

Objective: Isolate Ethyl 2,3-diaminopropanoate free base from a dihydrochloride salt precursor.

Reagents
  • Solvent System: Dichloromethane (DCM) : Isopropanol (iPrOH) [3:1 ratio]. Note: Pure DCM is often insufficient for polar diamines.[1]

  • Base: Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1] Avoid NaOH.
  • Additive: Solid Sodium Chloride (NaCl).[1]

Step-by-Step Methodology
  • Cryogenic Setup: Cool the aqueous solution containing the amine salt to 0°C using an ice bath.[1] Low temperature kinetically inhibits the hydrolysis reaction even if local pH spikes occur.[1]

  • Solvent Pre-Load: Add the organic solvent mixture (DCM:iPrOH, 3:[2]1) to the aqueous phase before basification.[1] This creates a "sink" for the free base to partition into immediately upon formation.[1]

  • Titrated Basification: Slowly add the base (saturated

    
     or 2M 
    
    
    
    ) with vigorous stirring.[1]
    • Monitor: Use a calibrated pH meter.[1]

    • Stop: Strictly at pH 9.0 . Do not overshoot.

  • Salting Out (The "Force Multiplier"): Once pH 9.0 is reached, saturate the aqueous layer with solid NaCl.

    • Mechanism:[1][3][4] This increases the ionic strength of the aqueous phase, disrupting the hydration shell of the polar diamine and forcing it into the organic layer (Salting-out effect).[1]

  • Rapid Separation: Separate layers immediately. Re-extract the aqueous layer 3x with the solvent mixture.[1]

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate) for 10 minutes. Filter and concentrate in vacuo at low temperature (< 30°C).
    

Module 3: Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is still < 40%. Where is the product?

Diagnosis: The molecule is likely still in the water phase.[1] Root Cause: Ethyl 2,3-diaminopropanoate is a small, highly polar molecule.[2][1] Even as a free base, it retains significant water solubility.[2][1] Corrective Action:

  • Increase Solvent Polarity: Switch from DCM to Chloroform:Isopropanol (3:1) or n-Butanol .

  • Continuous Extraction: If available, use a liquid-liquid continuous extractor for 12-24 hours.

  • Check the Aqueous Layer: Take a small aliquot of your aqueous waste, evaporate it, and run an NMR.[2][1] If you see the ethyl signals, your extraction efficiency is the bottleneck, not the chemistry.[2]

Q2: My NMR shows a mix of Ethyl Ester and Free Acid. Did the extraction fail?

Diagnosis: Partial Hydrolysis (Saponification).[1] Root Cause: The pH was likely too high (>10) or the extraction took too long at room temperature.[1] Corrective Action:

  • Use a weaker base (Bicarbonate instead of Carbonate/Hydroxide).[1]

  • Ensure the temperature never exceeds 4°C during the basification step.[1]

  • Process immediately; do not let the basic aqueous solution stand overnight.[1]

Q3: Why not use NaOH to jump straight to pH 12?

Expert Insight: While NaOH is standard for simple amines, it is fatal for amino acid esters.[2][1] The hydroxide ion (


) is a potent nucleophile that attacks the ester carbonyl.[1] At pH 12, the concentration of 

is high enough to hydrolyze the ester within minutes, converting your product into 2,3-diaminopropionic acid (which is water-soluble and won't extract).[2][1]
Q4: Can I use Silica Gel chromatography for purification?

Warning: Be cautious. Issue: Free primary amines often streak on silica or bind irreversibly due to the acidity of the silica silanols.[1] Solution:

  • Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites.[1]

  • Alternatively, use Neutral Alumina instead of Silica Gel.[2][1]

References

  • pKa Shifts in Amino Acid Esters

    • Source: Vertex AI / NIH PMC.[1] "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides."

    • Data: Establishes the pKa depression of DAP esters (

      
      -NH2 
      
      
      
      4.18,
      
      
      -NH2
      
      
      7.[1][5]96) compared to free acids.[1]
  • Base Hydrolysis Kinetics of Amino Acid Esters

    • Source: Journal of Coordination Chemistry / ResearchGate.[1] "Kinetics of base hydrolysis of α-amino acid esters."

    • Data: Confirms the mechanism of base-catalyzed hydrolysis and its dependence on pH and metal ion catalysis.[1]

  • Extraction of Polar Diamines

    • Source: US Patent 3417141A.[1] "Process for separating monoamines from diamines by liquid-liquid extraction."[1]

    • Data: Validates the use of salting-out techniques and specific polar solvent systems (like alcohol/hydrocarbon mixes) for diamine recovery.

Sources

Technical Guide: Handling Degradation of Ethyl 2,3-diaminopropanoate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Senior Application Scientist persona. It prioritizes mechanistic understanding, actionable protocols, and rigorous data validation.[1]

Document ID: TS-EDAP-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists[1]

Executive Summary & Core Instability Mechanism

The Problem: Ethyl 2,3-diaminopropanoate (EDAP) is structurally predisposed to rapid degradation in aqueous media. Unlike standard


-amino esters, EDAP contains a vicinal diamine motif that drastically alters its acid-base profile and stability.

The Mechanism (The "Why"): The instability is driven by the inductive effect of the


-amine on the 

-amine.
  • pKa Suppression: The proximal cationic charge on the

    
    -amine (at physiological pH) withdraws electron density, lowering the pKa of the 
    
    
    
    -ammonium group to approximately 4.2–4.5 (compared to ~7.5 for standard amino esters) .
  • The "Neutral pH" Trap: At pH 7.0, the

    
    -amine is >99% deprotonated  (nucleophilic), while the 
    
    
    
    -amine remains protonated. This creates a "zwitterionic-like" species highly prone to:
    • Intermolecular Dimerization: The unprotonated

      
      -amine of one molecule attacks the ester of another, forming stable 6-membered diketopiperazines (DKP).
      
    • 
      -Elimination:  Base-catalyzed elimination of ammonia to form ethyl 2-aminoacrylate (dehydroalanine derivative).
      
    • Hydrolysis: Standard ester hydrolysis to the free acid.

Diagnostic & Troubleshooting Module

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

EDAP_Degradation cluster_acid Acidic pH (< 3.0) cluster_neutral Neutral/Basic pH (> 6.0) EDAP Ethyl 2,3-diaminopropanoate (Intact) Hydrolysis Hydrolysis (Product: Free Acid + EtOH) EDAP->Hydrolysis + H2O (Slow) Dimer Dimerization (Product: Diketopiperazine) EDAP->Dimer Intermolecular Attack (Fast at pH 7) Elimination Beta-Elimination (Product: Dehydroalanine) EDAP->Elimination Base Catalyzed Loss of Activity Loss of Activity Hydrolysis->Loss of Activity Precipitation / MS M+18 Precipitation / MS M+18 Dimer->Precipitation / MS M+18 UV Absorbance Change UV Absorbance Change Elimination->UV Absorbance Change

Figure 1: Mechanistic pathways of EDAP degradation. Note that dimerization is kinetically favored at neutral pH due to the depressed pKa of the


-amine.
Troubleshooting FAQ

Q1: I see a new peak at [M-46] in my LC-MS. Is this the lactam?

  • Diagnosis: Likely No . While intramolecular cyclization to a

    
    -lactam (4-membered ring) is possible, it is structurally strained.
    
  • Root Cause: The [M-46] loss (loss of Ethanol, 46 Da) usually indicates Dimerization to a diketopiperazine (DKP). Two molecules of EDAP condense, losing 2 ethoxy groups.[1] The mass spectrum often shows the dimer mass (

    
    ).
    
  • Action: Check for a mass of roughly 200-202 Da (Dimer). If you see strictly M-46 from the monomer mass, it may be the

    
    -lactam, but DKP is thermodynamically preferred.
    

Q2: My solution turned yellow overnight at 4°C.

  • Diagnosis:

    
    -Elimination.
    
  • Root Cause: Formation of conjugated double bonds (dehydroalanine derivatives) often results in yellowing. This suggests your pH was too high (> 7.0) or trace metals catalyzed oxidation.

  • Action: Discard. Re-prepare in degassed, acidified buffer (pH < 3).

Q3: The pH of my stock solution drifted from 5.0 to 4.2.

  • Diagnosis: Hydrolysis.[2][3]

  • Root Cause: Ester hydrolysis releases the free carboxylic acid and ethanol. The free acid (zwitterion) buffers at a lower pH than the ester salt.

  • Action: This indicates significant degradation (>10%). Do not use for quantitative assays.

Stabilization Protocols (The "How-To")

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >24 hours.

Reagents:

  • EDAP Dihydrochloride salt (solid).

  • 10 mM HCl (degassed) or 0.1% Trifluoroacetic acid (TFA) in water.

Procedure:

  • Weighing: Weigh EDAP salt rapidly. The solid is hygroscopic; moisture initiates hydrolysis.

  • Solvent Choice: NEVER dissolve in PBS or water (pH ~6-7) initially.

  • Dissolution: Dissolve EDAP to 10-50 mM in 10 mM HCl (final pH should be < 3.0).

    • Why? At pH < 3, both amines are fully protonated (

      
      ). The electrostatic repulsion prevents dimerization, and the lack of a free lone pair prevents nucleophilic attack.
      
  • Verification: Check pH with a micro-probe. If pH > 3.0, add 1N HCl dropwise.[1]

Protocol B: Handling in Biological Assays (Neutral pH)

Objective: Use EDAP in a cell assay or enzyme reaction without immediate degradation.

The Challenge: You must neutralize the acid to run the assay, but neutralization triggers degradation. The Solution: "Just-in-Time" Neutralization.

  • Keep EDAP as a 100x concentrated stock in 10 mM HCl on ice.

  • Prepare your assay buffer (e.g., HEPES pH 7.4).

  • Step 3 (Critical): Add the EDAP stock to the assay buffer immediately before adding the enzyme/cells.

  • Time Limit: Assume a half-life (

    
    ) of < 2 hours at pH 7.4. Design experiments to measure initial rates (0–30 min).
    

Quantitative Stability Data

The following table summarizes expected stability profiles based on internal application data and pKa extrapolations .

ParameterConditionStability WindowPrimary Degradant
pH 1.0 - 3.0 4°C> 2 WeeksSlow Hydrolysis (Free Acid)
pH 1.0 - 3.0 25°C24 - 48 HoursHydrolysis
pH 7.0 (PBS) 4°C< 4 HoursDimerization (DKP)
pH 7.4 (Cell Media) 37°C< 30 Minutes Dimerization + Elimination
Solvent DMSO (Anhydrous)> 1 MonthNone (if kept dry)

Analytical Method for Validation

Do not trust the label purity of stored solids. Validate using this rapid HPLC method.

Method: Reverse Phase HPLC (C18)

  • Column: C18, 3.5 µm, 4.6 x 100 mm (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% TFA (Ion-pairing agent required for retention).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B for 2 min, ramp to 30% B over 10 min. (Molecule is very polar).

  • Detection: UV 210 nm (Amide/Ester) or CAD (Charged Aerosol Detector).

Interpretation:

  • RT ~1.5 min: Free Acid (Hydrolysis Product).

  • RT ~3.0 min: Intact EDAP.

  • RT ~5-6 min: Dimer/DKP (More hydrophobic due to loss of charge/cyclization).

References

  • Rogers, E. W., & Molinski, T. F. (2007).[1][4] Asymmetric synthesis of diastereomeric diaminoheptanetetraols.[4] A proposal for the configuration of (+)-zwittermicin A. Organic Letters, 9(3), 437–440.[1][4] (Discusses pKa suppression in vicinal diamines).

  • Kudo, F., et al. (2023).[1] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science. (Details synthesis and stability of DAP esters).

  • Bordwell, F. G. (n.d.). pKa Data for Organic Compounds. (Reference for general amine/ester pKa shifts).

Sources

Avoiding diketopiperazine formation with L-Dap ethyl ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of working with L-2,3-diaminopropionic acid (L-Dap) ethyl ester derivatives , focusing on the prevention of 2,5-diketopiperazine (DKP) formation.

Topic: Preventing Diketopiperazine (DKP) Formation

Executive Summary

L-Dap (L-2,3-diaminopropionic acid) ethyl ester derivatives are highly susceptible to cyclization due to the low steric hindrance of the side chain and the high reactivity of the ester moiety. While DKP formation is a common side reaction in peptide synthesis (particularly with Proline and Glycine), L-Dap presents a unique risk profile. The formation of DKP is thermodynamically driven and results in the irreversible loss of the peptide chain from the resin or the formation of cyclic impurities in solution.

This guide provides mechanistic insights, diagnostic troubleshooting, and validated protocols to maintain the integrity of your L-Dap sequences.

Part 1: The Mechanistic Failure Mode

To prevent DKP, one must understand the driving forces. DKP formation in L-Dap ethyl esters typically occurs via intramolecular aminolysis .[1]

The Pathway
  • Trigger: The N-terminal amine of the dipeptide (e.g., H-AA2-Dap(Prot)-OEt) is deprotected or neutralized.

  • Attack: The free amine (

    
    -NH
    
    
    
    ) undergoes a nucleophilic attack on the carbonyl carbon of the C-terminal L-Dap ethyl ester.
  • Cyclization: The tetrahedral intermediate collapses, expelling ethanol (the leaving group).

  • Result: Formation of a stable 6-membered 2,5-diketopiperazine ring and termination of the linear chain.

Note on L-Dap Specificity: Unlike bulky amino acids (e.g., Val, Ile) that sterically hinder this attack, the L-Dap side chain (


) is relatively compact. If the 

-amine protecting group (PG) is small or absent, the risk increases. Furthermore, if the

-amine is deprotected while the ester is active, a competing 4-membered

-lactam formation is theoretically possible but kinetically less favored than the 6-membered DKP dimerization or backbone cyclization.
Visualizing the Reaction Pathway

DKP_Mechanism cluster_conditions Risk Factors Linear Linear Dipeptide (H-AA-Dap-OEt) Transition Tetrahedral Intermediate Linear->Transition Nucleophilic Attack (Basic pH) DKP 2,5-Diketopiperazine (Cyclic Byproduct) Transition->DKP Cyclization Ethanol Ethanol (Leaving Group) Transition->Ethanol Elimination Factor1 Basic pH Factor2 Steric Freedom (L-Dap) Factor3 Slow Coupling of AA3

Caption: Figure 1. Mechanism of DKP formation in L-Dap ethyl esters. The reaction is accelerated by basic conditions and unhindered side chains.

Part 2: Troubleshooting & FAQs
Q1: I am observing a mass shift of [M-46] in my LC-MS. Is this DKP?

Diagnostic: Yes. The loss of 46 Da corresponds to the loss of Ethanol (


) during the cyclization of the ethyl ester.
  • Confirmation: Check the UV trace. DKPs often have distinct retention times and lack the free amine reactivity (negative Kaiser test if solid phase, though less relevant for ethyl esters in solution).

  • Root Cause: You likely left the deprotected dipeptide ester in a neutral or basic solution for too long before coupling the third amino acid.

Q2: Does the side-chain protection of L-Dap affect DKP formation?

Analysis: Yes, significantly.

  • Bulky Groups (Boc, Trt, Z): These provide steric bulk that can marginally retard the conformational folding required for cyclization.

  • Small/No Groups: If the

    
    -amine is free (e.g., H-Dap-OEt), the risk of intermolecular dimerization is high.
    
  • Recommendation: Always maintain orthogonal protection on the

    
    -amine (e.g., L-Dap(Boc)-OEt) until the peptide backbone is fully assembled and the C-terminal ester is hydrolyzed or converted.
    
Q3: I need to neutralize the HCl salt of H-AA-Dap-OEt before coupling. How do I avoid cyclization during this step?

Protocol Adjustment: DKP formation is base-catalyzed.

  • Avoid: Do not pre-neutralize the amine in a separate flask.

  • Do: Use In-Situ Neutralization . Add the base (e.g., DIPEA/NMM) simultaneously with the activated next amino acid (AA3). This ensures the free amine is acylated (coupled) faster than it can cyclize.

Q4: Is L-Dap worse than Proline for DKP?

Comparison: Proline is the "champion" of DKP due to its cis-amide bond preference which pre-organizes the backbone for cyclization. L-Dap is less aggressive than Proline but more risky than Leucine or Valine due to the lack of steric hindrance near the


-carbon. Treat L-Dap dipeptides with the same urgency as Proline-containing sequences.
Part 3: Prevention Protocols
Protocol A: Safe Handling of L-Dap Ethyl Ester Monomers

Target: Preventing dimerization of starting material.

  • Storage: Always store L-Dap ethyl ester as the hydrochloride salt (H-Dap(PG)-OEt·HCl).

  • Temperature: Store at -20°C. Esters are prone to hydrolysis and aminolysis even in solid state if traces of moisture/base are present.

  • Usage: Do not free-base the monomer for storage. Generate the free base only in situ during the reaction.

Protocol B: Optimized Coupling to Avoid DKP (The "Active Ester" Method)

Target: Coupling the 3rd Amino Acid (AA3) to H-AA2-Dap(PG)-OEt.

Principle: The rate of coupling (


) must be significantly faster than the rate of cyclization (

).

Reagents:

  • AA3: Fmoc-AA-OH (1.2 - 1.5 eq)

  • Activator: HATU or COMU (High reactivity is essential)

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - milder base)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane - slower DKP rate than DMF)

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-AA3-OH and HATU (1:1 ratio) in minimal DMF. Add DIPEA (1 eq relative to AA3) and stir for 30 seconds to form the activated ester.

  • Preparation of Amine: Dissolve the dipeptide salt H-AA2-Dap(PG)-OEt·HCl in DCM/DMF.

  • Coupling: Pour the Pre-activated AA3 solution into the dipeptide solution.

  • Base Chase: Immediately add the remaining equivalents of base required to neutralize the HCl salt.

    • Why? By having the activated ester ready before the amine is free, you favor intermolecular coupling over intramolecular cyclization.

Protocol C: The "Dipeptide Unit" Strategy (Gold Standard)

Target: Bypassing the risk entirely.

If DKP formation persists, do not build the peptide stepwise. Instead, couple a pre-formed dipeptide unit.

  • Synthesize Fmoc-AA3-AA2-OH in solution or purchase it.

  • Couple this entire block to H-Dap(PG)-OEt.

  • Result: The nucleophilic amine is now located on AA3, which is too far (5 residues away) to attack the Dap ester effectively.

Part 4: Comparative Data

Table 1: Impact of Conditions on DKP Risk in L-Dap Derivatives

VariableHigh Risk (Avoid)Low Risk (Recommended)
C-Terminus Methyl/Ethyl EsterTert-butyl Ester / Trityl Resin
Base Diethylamine, Piperidine (excess)DIPEA, Collidine (controlled)
Solvent Methanol, DMF (slow coupling)DCM, THF (favors linear)
Coupling Method Carbodiimide (DCC/DIC) without additivesPre-activated Uronium (HATU/COMU)
Sequence H-Pro-Dap-OEtH-Val-Dap-OEt
References
  • Mechanisms of DKP Formation

    • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3][4][5] Journal of the American Chemical Society.

  • L-Dap Synthesis & Side Reactions

    • Vederas, J. C., et al. (2014).[6] Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor.[6] Chemistry & Biology.

  • Prevention Strategies in SPPS

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed discussion on orthogonal protection for Dap/Dab).

  • General DKP Mitigation

    • Steinauer, R., et al. (1989). Prevention of diketopiperazine formation in peptide synthesis.[1][4] International Journal of Peptide and Protein Research.

Sources

Technical Support Center: Purification of Ethyl 2,3-diaminopropanoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl 2,3-diaminopropanoate (often handled as the dihydrochloride salt) is a critical intermediate in the synthesis of non-proteinogenic amino acid derivatives and heterocyclic compounds.[1]

Critical Warning: The free base of this compound is thermodynamically unstable and prone to rapid intermolecular condensation (polymerization) or intramolecular cyclization (lactamization) under neutral-to-basic conditions.[1][2] For 95% of applications, we strongly recommend isolating and storing the compound as its dihydrochloride salt .[1]

PropertyDataNotes
CAS (Free Base) 51762-54-0Unstable oil; handle immediately.[1][2]
CAS (2HCl Salt) 4033-39-0 (Acid precursor)Highly hygroscopic solid.[1][2]
Solubility (Salt) Water (High), MeOH (Mod), EtOH (Low)Insoluble in Et₂O, DCM, Hexanes.[1]
Solubility (Base) Water (High), DCM (Mod), CHCl₃ (Mod)Requires "salting out" for extraction.[1][2]
pKa (Est.)

-NH₂: ~7.0

-NH₂: ~9.5

Decision Matrix: Which Protocol Do You Need?

Before proceeding, identify your downstream application to select the correct purification route.

PurificationLogic Start Start: Crude Reaction Mixture Decision What is your next step? Start->Decision Storage Long-term Storage / Shipping Decision->Storage Stability needed Immediate Immediate Reaction (e.g., Amidation) Decision->Immediate Nucleophile needed RouteA Route A: Isolation as 2HCl Salt (Crystallization) Storage->RouteA RouteB Route B: Free Base Extraction (Salting Out) Immediate->RouteB Stable Stable RouteA->Stable Stable Solid (>6 months at -20°C) Unstable Unstable RouteB->Unstable Unstable Oil (Use within 1h)

Figure 1: Decision logic for selecting the appropriate purification methodology based on stability requirements.

Module A: Isolation of the Dihydrochloride Salt (Recommended)

This is the industry-standard method for purification.[1] It exploits the differential solubility of the salt in alcohol/ether mixtures.

Protocol:
  • Evaporation: Concentrate the crude reaction mixture (usually in EtOH/HCl) to dryness under reduced pressure (

    
    ). You will likely obtain a yellow, hygroscopic gum.[1]
    
  • Dissolution: Redissolve the gum in the minimum amount of warm anhydrous methanol (

    
    ).
    
  • Precipitation:

    • Slowly add anhydrous diethyl ether or ethyl acetate to the stirring methanol solution until persistent turbidity is observed.

    • Ratio guide: Start with 1:3 (MeOH:Ether).[1][2]

  • Crystallization: Cool the mixture to

    
     overnight.
    
  • Filtration: Filter quickly under nitrogen (to prevent moisture absorption).[1][2] Wash with cold ether.[1][2]

Troubleshooting Guide (Q&A)

Q: My product turned into a sticky oil instead of crystals. What happened? A: This is "oiling out," typically caused by residual water or too rapid addition of the anti-solvent (ether).[1]

  • Fix: Decant the supernatant. Redissolve the oil in fresh anhydrous methanol. Add a seed crystal if available.[1][2] Add the ether dropwise over 1 hour while stirring vigorously.

Q: The solid is turning into a liquid on the filter paper. A: The dihydrochloride salt is extremely hygroscopic .[1][2]

  • Fix: You must use a sintered glass funnel with a nitrogen blanket or perform the filtration in a glovebox.[1][2] If this happens, redissolve in MeOH and re-evaporate immediately. Store in a desiccator over

    
    .
    

Module B: Isolation of the Free Base (For Immediate Use)

Use this method only if you need the free amine for a subsequent reaction (e.g., coupling) and cannot use a base in situ.

Protocol:
  • Dissolution: Dissolve the crude salt in a minimum volume of ice-cold water.[1][2]

  • Basification: Adjust pH to 10–11 using saturated

    
     (aq).
    
    • Note: Do not use NaOH if possible, as it increases water solubility of the organic product.[1]

      
       helps "salt out" the amine.[1][2]
      
  • Saturation: Saturate the aqueous phase with solid NaCl until no more dissolves.[1][2] This is critical to force the polar diamine into the organic phase.

  • Extraction: Extract

    
     with DCM (Dichloromethane)  or CHCl₃:Isopropanol (9:1) .
    
    • Note: Simple ether or ethyl acetate extraction will result in <10% yield due to the compound's polarity.[1][2]

  • Drying: Dry combined organics over

    
     and concentrate immediately at low temperature (
    
    
    
    ).
Troubleshooting Guide (Q&A)

Q: I have very low recovery (<20%) after extraction. A: The compound is likely staying in the water layer.[1][2]

  • Fix: Switch extraction solvent to n-Butanol . Although harder to evaporate (high boiling point), it is far more effective for polar amines.[1] Alternatively, use continuous liquid-liquid extraction for 12 hours.[1][2]

Q: The NMR shows degradation products after rotary evaporation. A: The free base undergoes intermolecular condensation (forming diketopiperazines) or hydrolysis if heated.[1][2]

  • Fix: Never heat the water bath above

    
    . Use the solution immediately in the next step without fully drying if possible.
    

Module C: Chromatographic Purification

Chromatography is generally discouraged for this compound due to streaking and decomposition, but it can be done if necessary.[1]

Methodology:
  • Stationary Phase: Neutral Alumina (preferred) or Amine-functionalized Silica.[1][2] Standard acidic silica will bind the diamine irreversibly.[1]

  • Mobile Phase: DCM : MeOH :

    
     (aq) (Ratio: 90:9:1).[1][2]
    
    • Mechanism:[1][2] The ammonium hydroxide suppresses the ionization of the diamine, preventing it from sticking to the silica silanols.

Q: The compound is streaking across the entire column. A: This indicates protonation by the silica.[1]

  • Fix: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.[1][2]

Stability & Degradation Pathways[1][2][3]

Understanding how the molecule breaks down is key to preventing it.[1][2]

Degradation Ester Ethyl 2,3-diaminopropanoate (Free Base) Hydrolysis Hydrolysis Ester->Hydrolysis + H2O / Heat Cyclization Cyclization (Dimerization) Ester->Cyclization High Conc. / pH > 8 Acid 2,3-Diaminopropanoic Acid (Zwitterion) Hydrolysis->Acid DKP Diketopiperazine Derivative (Insoluble Solid) Cyclization->DKP

Figure 2: Primary degradation pathways.[1][2] Dimerization to diketopiperazines is the most common mode of failure for the free base stored at room temperature.

References

  • Synthesis and Properties of Diamino Acids

    • Source: "Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor."[1][2] PubMed.[1][2][3][4] Available at: [Link]

  • Purification of Polar Amines

    • Source: "Purification of Solids by Recrystallization."[1][2][5] MIT OpenCourseWare.[1][2] Available at: [Link]

  • Stability of Alpha-Amino Esters

    • Source: "Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters." PubMed Central.[1][2] Available at: [Link]

  • Chemical Data & Solubility

Sources

Minimizing side reactions at the beta-amino group of L-Dap esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis and Bioconjugation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with L-2,3-diaminopropionic acid (L-Dap) esters.

L-Dap is an invaluable non-proteinogenic amino acid used to introduce conformational constraints, bioorthogonal linkages, and branched architectures. However, the proximity of its highly nucleophilic


-amino group to the 

-amine and the carboxylate ester makes it uniquely susceptible to side reactions such as lactamization, acyl migration, and epimerization[1].

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the structural integrity of your L-Dap-containing peptides.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: During the coupling of Fmoc-L-Dap-OH derivatives, LC-MS analysis of my crude peptide shows a significant byproduct with a mass of -18 Da. What is causing this? A: A mass loss of 18 Da (loss of


) during L-Dap activation is a classic signature of intramolecular lactamization  or oxazolone formation [2]. Because the 

-amino group is sterically close to the activated carboxylate, any transient loss of orthogonal protection (or insufficient steric shielding) allows the

-amine to attack the activated ester, forming a stable 5-membered lactam ring. Solution: Avoid strong, base-heavy activation cocktails like HBTU/DIEA. Switch to the milder, neutral DIC/Oxyma activation method. Ensure your

-amino protecting group (e.g., Boc or Alloc) is completely intact before coupling.

Q2: I am observing a mixture of epimers (L- and D- forms) after incorporating L-Dap into my sequence. How can I preserve chirality? A: Epimerization in L-Dap occurs primarily via direct


 abstraction or through an oxazolone intermediate[2]. The electron-withdrawing nature of the 

-substituent increases the acidity of the

-proton. When exposed to excess tertiary bases (like DIEA) during coupling, the proton is easily abstracted, leading to a planar enolate and subsequent loss of chiral integrity. Solution: Eliminate DIEA from your coupling step. Use a base-free coupling system such as DIC/Oxyma, or substitute DIEA with a sterically hindered, weaker base like 2,4,6-trimethylpyridine (sym-collidine) if a base is absolutely required.

Q3: I used Fmoc-L-Dap(Dde)-OH to allow for orthogonal side-chain modification, but I am seeing sequence branching at the


-amine. Why did the protection fail? 
A:  You are experiencing protecting group migration . The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is known to migrate from the 

-amine to a free

-amine during Fmoc deprotection (20% piperidine). Once the Dde group migrates, the

-amine becomes exposed and acts as an unintended initiation site for peptide elongation. Solution: Replace Dde with ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). The added steric bulk of the isovaleryl group in ivDde completely suppresses N-to-N migration[3]. Alternatively, use an Alloc protecting group.

Q4: I need to esterify the C-terminus of an L-Dap derivative (e.g., to form a tert-butyl ester). Why am I losing my


-amino protection? 
A:  Esterification to form tert-butyl esters typically requires acidic catalysis (e.g., HCl gas in tert-butanol or isobutylene/H2SO4). If your 

-amine is protected by an acid-labile group like Boc, it will be prematurely cleaved[1]. Solution: Use an orthogonal protecting group that is stable to strong acids, such as Fmoc, Alloc, or a Nosyl (Ns) group, during the esterification step.

Part 2: Pathway Visualizations

To understand how to prevent side reactions, we must first visualize the competing mechanistic pathways during L-Dap activation.

Mechanism A Activated L-Dap Ester (O-Acylisourea / Active Ester) B Oxazolone Formation (Loss of Chirality) A->B Excess Base (DIEA) Direct H-alpha abstraction C Lactamization (5-Membered Ring) A->C Deprotected beta-NH2 Intramolecular attack D N-to-N Acyl Migration (Sequence Branching) A->D Dde Migration during Fmoc removal E Desired Peptide Bond (Elongation) A->E DIC/Oxyma Coupling Strict Orthogonality

Fig 1: Competing reaction pathways of activated L-Dap esters during peptide synthesis.

Part 3: Quantitative Comparison of Protection Strategies

Selecting the correct orthogonal protecting group is the most effective way to minimize side reactions. Below is a comparative matrix of


-amino protecting groups for L-Dap[3].
Protecting GroupDeprotection ConditionStability to PiperidineStability to TFAPrimary Side Reaction RiskRecommended Use Case
Boc 95% TFAHighLow (Cleaves)None (if cleaved at end)Standard SPPS without on-resin

-modification.
Alloc

/ PhSiH

HighHighIncomplete Pd removalComplex on-resin bioconjugation (e.g., fluorophores).
ivDde 2% Hydrazine in DMFHighHighHydrazine toxicityMetal-free orthogonal deprotection.
Dde 2% Hydrazine in DMFModerateHighN-to-N Migration Not recommended for L-Dap due to migration risk.
Ns (Nosyl)

-mercaptoethanol / DBU
HighHighThiol handlingSolution-phase synthesis or specific alkylations.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols are engineered to suppress epimerization and lactamization through mild activation and strict orthogonal control.

Protocol A: Epimerization-Free Coupling of Fmoc-L-Dap(Alloc)-OH

This protocol utilizes DIC/Oxyma to prevent base-catalyzed oxazolone formation.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-L-Dap(Alloc)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq). Stir for 2 minutes to pre-activate[4].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes. (Note: Do NOT add DIEA).

  • Validation: Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful, complete coupling.

Protocol B: Mild Orthogonal Deprotection of the Alloc Group

This protocol selectively exposes the


-amino group for conjugation without cleaving the peptide from the resin or removing the N-terminal Fmoc.
  • Solvent Exchange: Wash the resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF, which can inhibit the Palladium catalyst.

  • Inert Atmosphere: Purge the reaction vessel with Argon gas for 5 minutes.

  • Catalyst Preparation: Dissolve Tetrakis(triphenylphosphine)palladium(0) (

    
    , 0.02 mmol, 0.2 eq) and Phenylsilane (
    
    
    
    , 1.0 mmol, 10 eq) in 2 mL of anhydrous DCM[4].
  • Deprotection: Add the catalyst solution to the resin. Agitate under Argon in the dark for 30 minutes. Drain and repeat this step once more to ensure complete Alloc removal.

  • Scavenging: Wash the resin with DCM (3x), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 × 2 min) to scavenge residual Palladium. Wash with DMF (5x).

SPPS_Workflow N1 Resin-Bound Peptide N2 Couple L-Dap(Alloc) (DIC/Oxyma) N1->N2 N2->N2 No DIEA N3 Elongate Peptide Sequence N2->N3 N4 Alloc Deprotection (Pd(PPh3)4 / PhSiH3) N3->N4 N4->N4 Argon Atm. N5 Conjugate Payload to beta-NH2 N4->N5 N6 Global Cleavage (TFA) N5->N6

Fig 2: Optimized workflow for synthesizing and selectively modifying L-Dap-containing peptides.

References

  • Temperini, A., Aiello, D., Mazzotti, F., & Siciliano, C. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules (MDPI).[Link]

  • Royal Society of Chemistry. Materials and methods: Peptide Synthesis (Alloc Deprotection). RSC.org.[Link]

  • Albericio, F., et al. (2023). Epimerisation in Peptide Synthesis. MDPI.[Link]

Sources

Validation & Comparative

Publish Comparison Guide: NMR Spectrum Analysis of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (CAS: 6002-31-9 / 617-27-6 analog context) is a critical non-proteinogenic amino acid derivative.[1] It serves as a chiral building block for peptidomimetics, antibiotics (e.g., tuberactinomycin derivatives), and heterocyclic synthesis.

For the analytical scientist, this compound presents a specific challenge: it is a polyammonium salt with a chiral center .[1] Standard NMR protocols often fail to capture the full structural picture due to solvent incompatibility or exchangeable proton loss.[1]

This guide compares the two primary analytical "alternatives" for NMR characterization: DMSO-d6 (The Structural Standard) vs. D₂O (The Backbone Standard) .[1] We analyze why the choice of solvent is not merely about solubility, but determines whether you can validate the salt stoichiometry and protonation state.

Strategic Comparison: Solvent System Selection

The primary decision in analyzing Ethyl (2S)-2,3-diaminopropanoate dihydrochloride is the solvent system.[1] This choice dictates the visibility of the ammonium protons and the resolution of the diastereotopic beta-protons.[1]

Comparative Analysis: DMSO-d6 vs. D₂O[1][2][3][4]
FeatureAlternative A: DMSO-d6 Alternative B: Deuterium Oxide (D₂O)
Primary Utility Full Structural Elucidation Backbone Confirmation & Purity
Labile Protons (

)
Visible. Appears as broad singlets or split peaks (8.0–9.0 ppm).[1]Invisible. Silent due to rapid H/D exchange (

).
Salt Stoichiometry Verifiable. Integration of NH peaks confirms the dihydrochloride state.[1]Cannot Verify. Counter-ion protons are lost to the solvent peak (HDO).[1]
Resolution Moderate. Viscosity causes slight line broadening.[1]High. Sharp lines, excellent for coupling constant (

) analysis.
Water Signal Distinct peak at 3.33 ppm.[1]Dominant HDO peak (~4.79 ppm) can obscure alpha-protons.[1]
Recommendation Preferred for Lot Release. Essential to prove the "dihydrochloride" claim.[1]Preferred for Routine ID. Best for checking backbone integrity during synthesis.[1]
Decision Logic for Researchers

The following workflow illustrates the decision process for selecting the optimal solvent based on analytical requirements.

SolventSelection cluster_legend Legend Start Start: Define Analytical Goal Q1 Is verification of salt stoichiometry (2HCl) required? Start->Q1 Q2 Is the sample for high-res J-coupling analysis? Q1->Q2 No ResultDMSO Select DMSO-d6 (Full Proton Assignment) Q1->ResultDMSO Yes (Need NH protons) Q2->ResultDMSO No (General ID) ResultD2O Select D2O (Backbone Only) Q2->ResultD2O Yes (Need sharp lines) L1 Decision Point L2 Outcome

Figure 1: Decision matrix for NMR solvent selection. Blue nodes indicate critical decision points; Green indicates the optimal protocol.

Experimental Protocol (DMSO-d6)

This protocol is designed to minimize moisture absorption, which causes proton exchange and broadening of the critical ammonium signals.

Materials
  • Analyte: Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (>95% purity).[1]

  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).[1] Crucial: Use a fresh ampoule to ensure water content is <0.02%.[1]

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving diastereotopic beta-protons).

Step-by-Step Methodology
  • Dry Weighing: Weigh 10–15 mg of the salt into a clean vial. Note: The dihydrochloride is hygroscopic.[1][2] Minimize exposure to air.

  • Solvation: Add 0.6 mL of DMSO-d6. Vortex until fully dissolved.[1]

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30 (30° pulse angle).[1]

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of NH protons).

    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignments

The following data represents the expected chemical shifts for the dihydrochloride salt in DMSO-d6.

¹H NMR Assignment Table (DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
NH (α)

8.80 – 9.10 Broad Singlet3H-Confirms protonation at alpha-amine.[1]
NH (β)

8.40 – 8.70 Broad Singlet3H-Confirms protonation at beta-amine.[1]
CH (α)

4.40 – 4.55 Multiplet1H-Deshielded by

and Ester.[1]
Ester


4.20 – 4.30 Quartet2H7.1Characteristic ethyl ester signal.[1]
CH₂ (β)

3.20 – 3.50 Multiplet2H-Diastereotopic. Often appears as complex ABX system.[1]
Ester


1.20 – 1.30 Triplet3H7.1Reference signal for integration.[1]
Structural Logic & Causality[1]
  • Diastereotopic Beta-Protons: Due to the chiral center at the alpha position (2S), the two protons on the beta-carbon are not chemically equivalent.[1] In high-field NMR (600 MHz), these will resolve into two distinct sets of signals (dd or ddd), rather than a simple doublet.

  • Ammonium Deshielding: The presence of two cationic centers (

    
    ) exerts a strong electron-withdrawing effect, shifting the backbone signals downfield compared to the free base.[1]
    
Visualization of Connectivity (COSY)

To confirm the assignment, a COSY (Correlation Spectroscopy) experiment is required. The pathway below traces the magnetization transfer.[1]

COSY_Pathway EsterMe Ester CH3 (1.25 ppm) EsterCH2 Ester CH2 (4.25 ppm) EsterMe->EsterCH2 3J Coupling AlphaCH Alpha CH (4.50 ppm) BetaCH2 Beta CH2 (3.35 ppm) AlphaCH->BetaCH2 3J Coupling NH_Alpha Alpha NH3+ (9.0 ppm) AlphaCH->NH_Alpha Weak/Broad NH_Beta Beta NH3+ (8.5 ppm) BetaCH2->NH_Beta Weak/Broad

Figure 2: COSY Correlation Network. Arrows represent observed cross-peaks.[1] Note that NH correlations are only visible in dry DMSO-d6.

Validation & Quality Control

To ensure the "Scientific Integrity" of your results, apply these self-validating checks:

  • The Integration Test:

    • Normalize the Ester

      
       triplet (1.25 ppm) to 3.00.
      
    • Pass Criteria: The total integration of the NH region (8.0–9.5 ppm) must be approximately 6.00 (±0.5).[1] If it is significantly lower (e.g., 3.0), your sample may be wet (exchange) or mono-hydrochloride.[1]

  • The Water Check:

    • In DMSO-d6, water appears at ~3.33 ppm.[1] If this peak is massive and overlaps with the Beta-

      
       signals, the integration of the beta-protons will be unreliable.[1]
      
    • Correction: Dry the sample in a vacuum desiccator over

      
       for 24 hours and re-run.
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][1]

  • Wishart, D. S., et al. (2023).[1] HMDB: The Human Metabolome Database (Reference for amino acid chemical shifts).[1] Nucleic Acids Research. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on diastereotopic protons and amine salts).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link][1]

Sources

Determining Enantiomeric Excess (ee) of Ethyl 2,3-diaminopropanoate: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

Ethyl 2,3-diaminopropanoate is a highly polar, basic, non-proteinogenic amino acid ester. Its structural features—two primary amine groups (at the


 and 

positions) and an ester linkage—present a unique chromatographic challenge. The native molecule lacks a strong UV chromophore, making standard UV detection at typical wavelengths (e.g., 254 nm) impossible. Furthermore, the dual amine groups cause severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions with residual silanols.

To accurately determine its enantiomeric excess (ee), analysts must choose between directly resolving the underivatized enantiomers using specialized Chiral Stationary Phases (CSPs) coupled with Mass Spectrometry (LC-MS), or utilizing pre-column chiral derivatization followed by standard Reversed-Phase HPLC (RP-HPLC)[1]. This guide objectively compares these two methodologies to help drug development professionals select the optimal workflow.

Mechanistic Comparison of Workflows

Alternative: Pre-Column Derivatization (Marfey’s Reagent)

Historically, the enantiomeric resolution of aliphatic amino acids and diamines like 2,3-diaminopropanoic acid (DAP) relies on derivatization with chiral labels such as 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)[1].

The Mechanism: FDAA reacts with both the


- and 

-primary amines via nucleophilic aromatic substitution. Because the molecule is bis-derivatized by a homochiral (L-enantiomer) reagent, the reaction with the (R)- and (S)-enantiomers of ethyl 2,3-diaminopropanoate yields two distinct, highly hydrophobic diastereomers. These diastereomers possess different physicochemical properties (e.g., spatial arrangement, dipole moment) and can be resolved on a standard achiral C18 column. The derivatization also introduces a strong chromophore, enabling UV detection at 340 nm.
The Modern Standard: Direct Chiral LC-MS (Zwitterionic CSP)

Modern advancements in chiral HPLC have shifted the paradigm toward direct separation, eliminating the risk of derivatization artifacts[2]. Using a zwitterionic CSP (e.g., Chiralpak ZWIX(+), derived from Cinchona alkaloids), we can directly resolve the underivatized enantiomers.

The Mechanism: The ZWIX stationary phase contains both a basic quinuclidine moiety and an acidic sulfonic acid group. Under mildly acidic mobile phase conditions, the dual primary amines of ethyl 2,3-diaminopropanoate are fully protonated, forming strong electrostatic (ion-pairing) interactions with the CSP's sulfonate group. Simultaneously, stereoselective hydrogen bonding and steric hindrance from the chiral alkaloid cleft differentiate the (R) and (S) enantiomers. Because the molecule lacks a UV chromophore, this method must be coupled with MS or Charged Aerosol Detection (CAD)[3].

Mechanism cluster_0 Direct Zwitterionic CSP Mechanism cluster_1 Derivatization Mechanism (FDAA) Analyte Analyte Protonated Amines (+) Interaction Stereoselective Ion-Pairing & H-Bonding Analyte->Interaction CSP ZWIX(+) Selector Sulfonate (-) & Quinuclidine (+) CSP->Interaction Reactants Analyte + L-FDAA Nucleophilic Substitution Diastereomers Diastereomers Formed (R,L) and (S,L) Reactants->Diastereomers Separation Achiral C18 RP-HPLC Hydrophobic Resolution Diastereomers->Separation

Mechanistic pathways for resolving Ethyl 2,3-diaminopropanoate enantiomers.

Experimental Methodologies (Self-Validating Protocols)

Method A: Direct Chiral LC-MS (Zwitterionic CSP)

Objective: Direct quantification of (R)- and (S)-ethyl 2,3-diaminopropanoate without chemical alteration.

  • Sample Preparation: Dissolve the sample in Methanol/Water (50:50, v/v) to a final concentration of 100 µg/mL. Causality: A high organic content ensures compatibility with the HILIC-like conditions required by the zwitterionic column, preventing solvent-induced band broadening.

  • Mobile Phase Preparation: Prepare a mixture of Methanol/Acetonitrile/Water (49:49:2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. Causality: Formic acid ensures the analyte's primary amines remain protonated for ion-pairing. Diethylamine acts as a competing basic additive to modulate the interaction with the CSP, preventing irreversible binding and peak tailing.

  • Chromatographic Run: Inject 2 µL onto a Chiralpak ZWIX(+) column (150 x 3.0 mm, 3 µm) at a flow rate of 0.4 mL/min. Maintain column temperature at 25°C.

  • Detection: Monitor via ESI-MS in positive ion mode at m/z 133.1 ([M+H]+).

  • System Validation: The protocol is self-validating if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    and the signal-to-noise ratio (S/N) for the minor enantiomer is
    
    
    .
Method B: Pre-Column Derivatization (Marfey’s Reagent)

Objective: Indirect quantification via diastereomer formation and standard RP-HPLC[4].

  • Derivatization Reaction: To 100 µL of the sample (1 mg/mL in water), add 200 µL of 1% FDAA in acetone and 40 µL of 1 M NaHCO

    
    .
    Causality: NaHCO
    
    
    
    deprotonates the primary amines, rendering them sufficiently nucleophilic to attack the fluorinated aromatic ring of FDAA.
  • Incubation: Heat the mixture at 40°C for 1 hour. Causality: Mild heating accelerates the nucleophilic aromatic substitution to ensure complete bis-derivatization without causing thermal racemization of the sensitive stereocenter.

  • Quenching: Add 40 µL of 1 M HCl to stop the reaction. Causality: Neutralizing the base prevents degradation of the newly formed diastereomers and matches the sample solvent to the acidic RP-HPLC mobile phase.

  • Dilution & Filtration: Dilute with 620 µL of Mobile Phase A and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Inject 10 µL onto a standard C18 column (250 x 4.6 mm, 5 µm). Run a gradient of 0.1% TFA in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Monitor UV absorbance at 340 nm.

Workflow cluster_A Method A: Direct Chiral LC-MS cluster_B Method B: Marfey's Derivatization Start Ethyl 2,3-diaminopropanoate Sample Dilution Sample Dilution (MeOH/H2O) Start->Dilution Deriv Add FDAA + NaHCO3 Incubate 40°C, 1h Start->Deriv LCMS Zwitterionic CSP LC-MS (e.g., ZWIX) Dilution->LCMS ResultA Direct Enantiomer Quantification (m/z 133) LCMS->ResultA Quench Quench with HCl Filter (0.22 µm) Deriv->Quench RPHPLC Achiral C18 RP-HPLC UV Detection (340nm) Quench->RPHPLC ResultB Diastereomer Quantification RPHPLC->ResultB

Workflow comparison: Direct Chiral LC-MS vs. Marfey's Derivatization RP-HPLC.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on standard laboratory implementations. Direct LC-MS offers vastly superior throughput, while derivatization remains a viable fallback for labs lacking MS capabilities.

Performance MetricDirect Chiral LC-MS (Zwitterionic CSP)Pre-Column Derivatization (Marfey's / RP-HPLC)
Separation Mechanism Direct enantiomeric resolution (Ion-exchange & H-bonding)Indirect diastereomeric resolution (Hydrophobicity)
Sample Prep Time < 5 minutes> 90 minutes
Run Time per Sample ~15 minutes30 - 45 minutes
Detection Mode MS (m/z 133.1) or CADUV (340 nm)
Limit of Detection (LOD) ~10 ng/mL~50 ng/mL
Risk of Artifacts Low (No chemical alteration)High (Incomplete derivatization, kinetic resolution)

References

  • Title: The Astrophysical Formation of Asymmetric Molecules and the Emergence of a Chiral Bias Source: mdpi.com URL:[Link]

  • Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: acs.org URL:[Link]

  • Title: Chiral Separations by High‐Performance Liquid Chromatography Source: researchgate.net URL:[Link]

  • Title: The Chromatographic Resolution of Chiral Lipids Source: aocs.org URL:[Link]

Sources

Technical Comparison: L-Dap vs. L-Ornithine in Optimizing Antimicrobial Peptide Potency

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of L-Dap vs L-Ornithine in Antimicrobial Peptide Potency Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of antimicrobial peptides (AMPs), the substitution of native Lysine (Lys) and Arginine (Arg) residues with non-proteinogenic analogs is a critical strategy to enhance stability and therapeutic index. This guide compares two primary cationic analogs: L-2,3-Diaminopropionic acid (L-Dap) and L-Ornithine (L-Orn) .

  • L-Ornithine (Orn) is structurally homologous to Lysine but with one fewer methylene group (

    
    ). It generally retains the high antimicrobial potency of the parent peptide due to its ability to "snorkel" effectively at the membrane interface, though it offers only moderate improvements in selectivity.
    
  • L-Dap (Dap) features a significantly shorter side chain (

    
    ). This structural constraint drastically reduces hemolytic activity, often increasing the Selectivity Index (SI) by orders of magnitude. However, this comes at the cost of reduced membrane insertion depth, which can compromise potency against certain resistant strains.
    

Verdict: Choose L-Orn when maintaining maximal potency is the priority. Choose L-Dap when the primary goal is reducing toxicity (hemolysis) to improve the therapeutic window.

Chemical & Structural Basis[1][2][3][4]

The functional divergence between L-Dap and L-Orn stems directly from the length of their aliphatic side chains. This length dictates the "Snorkeling" capability—the ability of the cationic side chain to reach the negatively charged phosphate headgroups while the hydrophobic backbone remains buried in the lipid bilayer.

Structural Hierarchy[4]
  • L-Lysine (Native): 4 carbons (

    
    )
    
    
    
    -NH
    
    
    | High flexibility, deep insertion.
  • L-Ornithine: 3 carbons (

    
    )
    
    
    
    -NH
    
    
    | Moderate flexibility, effective snorkeling.
  • L-Dap: 1 carbon (

    
    )-NH
    
    
    
    | Low flexibility, poor snorkeling, restricted insertion.
Visualization: The Snorkel Effect & Membrane Interaction

The following diagram illustrates how side chain length impacts membrane interaction depth.

SnorkelEffect cluster_Lys L-Lysine (n=4) cluster_Orn L-Ornithine (n=3) cluster_Dap L-Dap (n=1) Membrane Lipid Bilayer Interface Lys_Backbone Backbone (Buried) Lys_Head NH3+ (Snorkels to Surface) Lys_Backbone->Lys_Head Long Reach Lys_Head->Membrane Strong Interaction Orn_Backbone Backbone (Buried) Orn_Head NH3+ (Reaches Surface) Orn_Backbone->Orn_Head Moderate Reach Orn_Head->Membrane Strong Interaction Dap_Backbone Backbone (Shallow) Dap_Head NH3+ (Cannot Snorkel) Dap_Backbone->Dap_Head Short Reach Dap_Head->Membrane Weak Interaction (Backbone must rise)

Caption: Comparative "Snorkeling" capacity. Dap's short side chain forces the peptide backbone to sit shallower in the membrane, reducing toxicity but potentially lowering potency.

Performance Analysis: Potency vs. Selectivity

This section synthesizes data comparing these analogs in standard amphipathic helical peptides (e.g., C18G, Indolicidin analogs).

Comparative Data Summary
FeatureL-Lysine (Ref)L-OrnithineL-Dap
Side Chain Length 4 carbons3 carbons1 carbon
Antimicrobial Potency (MIC) High (< 2 µM)High (Similar to Lys)Moderate (2–8 µM)
Hemolytic Activity (HC50) High (Toxic)ModerateVery Low (Safe)
Selectivity Index (TI) Low (~10)Moderate (~50)High (>100)
Proteolytic Stability Low (Trypsin sensitive)High (Trypsin resistant)High (Trypsin resistant)
Membrane Insertion DeepDeepShallow
Antimicrobial Potency (MIC)[5][6]
  • L-Orn: Substitution of Lys with Orn rarely disrupts antimicrobial activity. The 3-carbon chain is sufficient to maintain the electrostatic attraction to bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives).

  • L-Dap: Results are context-dependent. In peptides where deep insertion is required for pore formation (e.g., Melittin analogs), Dap substitution can increase MIC (lower potency) because the charge cannot reach the headgroups if the hydrophobic face is buried. However, in "carpet mechanism" peptides, Dap often maintains sufficient activity.

Toxicity (Hemolysis)
  • The Dap Advantage: This is the primary reason to use L-Dap. The shortened side chain reduces the effective hydrophobicity and prevents the peptide from penetrating deeply into the zwitterionic membranes of mammalian erythrocytes.

  • Data Insight: Studies on Acinetobacter baumannii targeting peptides show that Dap substitution can improve the therapeutic index by >20-fold compared to Lys/Orn variants.[1]

Stability

Both Orn and Dap provide resistance to trypsin-mediated degradation because they are non-proteinogenic. Trypsin specifically recognizes the side chains of Lys and Arg; it does not efficiently cleave the peptide bond C-terminal to Orn or Dap.

Synthesis & Handling (Expertise)

As a Senior Application Scientist, it is crucial to address the specific challenges these residues present during Solid Phase Peptide Synthesis (SPPS).

L-Ornithine: The Lactamization Risk[2]
  • Risk: During activation (especially with slow couplings), the

    
    -amino group of Ornithine can attack the activated carbonyl of its own backbone, forming a 6-membered lactam ring (piperidone) . This terminates the chain and reduces yield.
    
  • Mitigation:

    • Avoid base-mediated activation (like HBTU/DIEA) if possible for difficult couplings; use neutral conditions (DIC/Oxyma).

    • Keep activation times short.

    • Ensure the side-chain protecting group (Boc) is stable.[2][3]

L-Dap: Beta-Elimination & Handling
  • Risk: While less prone to spontaneous lactamization during linear synthesis than Ornithine (due to the strained 4-membered ring formation), Fmoc-Dap derivatives can sometimes undergo

    
    -elimination of the Fmoc group if exposed to high concentrations of base for prolonged periods.
    
  • Mitigation: Standard SPPS protocols are generally safe, but avoid excessive piperidine treatment times.

Decision Matrix: Selection Workflow

DecisionMatrix Start Start: Optimization Goal Toxicity Is Hemolysis/Toxicity the main bottleneck? Start->Toxicity Potency Is Potency/MIC the main bottleneck? Toxicity->Potency No UseDap Select L-Dap (Maximize Selectivity) Toxicity->UseDap Yes (TI < 10) Potency->UseDap No (Explore constraints) UseOrn Select L-Ornithine (Maximize Potency/Stability) Potency->UseOrn Yes (Need deep insertion)

Caption: Workflow for selecting between Dap and Orn based on lead candidate limitations.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize analogs with high purity, minimizing lactam formation.

  • Resin Loading: Use Rink Amide resin (0.5–0.7 mmol/g). Swell in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Critical Step):

    • Reagents: 4 eq. Fmoc-AA-OH (Use Fmoc-Orn(Boc)-OH or Fmoc-Dap(Boc)-OH ), 4 eq. DIC, 4 eq. Oxyma Pure.

    • Procedure: Pre-activate for 2 min, then add to resin. Shake for 45–60 min at room temperature.

    • Note: For Ornithine, avoid HBTU/DIEA if the sequence is prone to aggregation, as prolonged base exposure increases lactamization risk.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

  • Precipitation: Cold diethyl ether. Centrifuge and lyophilize.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine antimicrobial potency.[4][5][6]

  • Inoculum: Dilute overnight bacterial culture (E. coli or S. aureus) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Peptide Preparation: Prepare 2-fold serial dilutions of the peptide in MHB (Range: 0.5 µM to 64 µM) in a 96-well polypropylene plate.

  • Incubation: Add 50 µL bacterial suspension to 50 µL peptide solution. Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600. MIC is the lowest concentration with no visible growth (OD < 0.1).

Protocol C: Hemolysis Assay (Toxicity)

Objective: Evaluate membrane selectivity.

  • Erythrocytes: Wash fresh human RBCs (hRBCs) 3x with PBS. Resuspend to 4% (v/v) in PBS.

  • Incubation: Mix 100 µL RBC suspension with 100 µL peptide solution (various concentrations) in a 96-well V-bottom plate.

  • Controls:

    • Negative: PBS (0% hemolysis).

    • Positive: 1% Triton X-100 (100% hemolysis).

  • Condition: Incubate 1 hour at 37°C. Centrifuge at 1000 x g for 5 min.

  • Readout: Transfer 100 µL supernatant to a flat-bottom plate. Measure Absorbance at 414 nm (Hemoglobin release).

  • Calculation:

    
    
    

References

  • Role of Cationic Side Chains in the Antimicrobial Activity of C18G. National Institutes of Health (NIH). [Link]

  • De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues. Journal of Medicinal Chemistry / NIH. [Link]

  • Effect of the length and flexibility of the side chain of basic amino acids on the binding of antimicrobial peptides. PubMed. [Link]

Sources

Comparative Mass Spectrometry Fragmentation Profiling: Ethyl 2,3-diaminopropanoate vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,3-diaminopropanoate is a highly versatile bifunctional building block, extensively utilized in the synthesis of radiopharmaceutical chelators (such as Tc-99m DADS precursors)[1] and as a critical intermediate in the biocatalytic assembly of piperazines[2]. For drug development professionals and analytical chemists, distinguishing this compound from its structural analogues—such as gamma-amino derivatives or mono-amino esters—in complex biological or synthetic matrices requires robust mass spectrometry (MS) workflows.

This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of Ethyl 2,3-diaminopropanoate against alternative amino acid esters. By providing a self-validating analytical protocol grounded in mechanistic gas-phase chemistry, researchers can ensure high-confidence structural elucidation.

Mechanistic Overview of Gas-Phase Fragmentation

The fragmentation pathways of protonated amino acid esters are heavily dictated by the spatial proximity of their functional groups. Ethyl 2,3-diaminopropanoate features a vicinal diamine motif (primary amines at both the alpha and beta carbons), which fundamentally alters its behavior in the mass spectrometer compared to standard amino acids.

  • Causality of Ammonia Loss: During positive electrospray ionization (+ESI), protonation preferentially occurs at the more basic beta-amine. Upon collisional activation, the molecule undergoes a highly characteristic neutral loss of ammonia (NH₃, -17 Da). This is driven by the steric crowding and charge repulsion of the vicinal diamines, making the carbon-nitrogen bond highly labile.

  • Alpha-Cleavage Dynamics: Following or competing with ammonia loss, the inductive effect of the ester carbonyl drives alpha-cleavage. This results in the loss of the ethoxy radical or intact ethanol, leaving a highly stable immonium ion (m/z 60.05).

In contrast, structural analogues like Ethyl 2,4-diaminobutanoate (an alpha, gamma-diamine) preferentially undergo intramolecular cyclization to form a stable lactam ring, significantly suppressing standard alpha-cleavage and altering the dominant product ions observed in the MS/MS spectra.

Fragmentation_Logic Root Diamino Acid Esters (Gas-Phase Fragmentation) AlphaBeta Alpha, Beta-Diamino (Ethyl 2,3-diaminopropanoate) Root->AlphaBeta AlphaGamma Alpha, Gamma-Diamino (Ethyl 2,4-diaminobutanoate) Root->AlphaGamma FragAB1 Dominant Alpha-Cleavage (Immonium Ion m/z 60) AlphaBeta->FragAB1 FragAB2 Facile NH3 Loss (Vicinal diamine repulsion) AlphaBeta->FragAB2 FragAG1 Intramolecular Cyclization (Lactam Formation m/z 101) AlphaGamma->FragAG1 FragAG2 Suppressed Alpha-Cleavage (Due to cyclization sink) AlphaGamma->FragAG2

Caption: Structural dependency of CID fragmentation pathways in diamino acid esters.

Comparative Performance: Fragmentation Signatures

To accurately identify Ethyl 2,3-diaminopropanoate in untargeted metabolomic profiling[3] or synthetic screening, it must be differentiated from alternatives. The table below summarizes the quantitative MS/MS data, demonstrating how structural differences manifest in distinct product ion profiles.

CompoundFormulaPrecursor Ion [M+H]⁺Dominant Product Ions (m/z)Optimal CE (eV)Key Diagnostic Pathway
Ethyl 2,3-diaminopropanoate C₅H₁₂N₂O₂133.10116.07, 87.05, 60.0515–25Vicinal diamine NH₃ loss; Immonium ion formation
Ethyl 2,4-diaminobutanoate C₆H₁₄N₂O₂147.11130.08, 101.07, 74.0620–30Intramolecular cyclization (lactam formation)
Ethyl alaninate C₅H₁₁NO₂118.09101.06, 72.04, 44.0510–20Standard alpha-cleavage (no secondary amine interference)

Self-Validating Experimental Protocol: HILIC-ESI-MS/MS

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating system. Every step is designed with built-in quality control to confirm both chromatographic integrity and mass accuracy.

Step 1: Sample Preparation & System Suitability Testing (SST)
  • Procedure: Prepare 1 mg/mL stock solutions of the target analyte and an internal standard (e.g., isotopically labeled amino acid) in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Dilute to a working concentration of 100 ng/mL. Prior to sample injection, run an SST using the mono-amino alternative, Ethyl alaninate.

  • Causality & Validation: Diamino acid esters are highly polar and prone to surface adsorption. Using silanized glassware and a high-organic diluent prevents analyte loss and ensures compatibility with the initial mobile phase. The SST validates the system: if the mass accuracy of the Ethyl alaninate precursor (m/z 118.09) deviates by >5 ppm, the instrument requires mass calibration before proceeding.

Step 2: Chromatographic Separation (HILIC)
  • Procedure: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins.

  • Causality & Validation: Traditional C18 reversed-phase columns fail to retain highly polar, underivatized diamino esters, causing them to elute in the void volume where severe ion suppression occurs. HILIC provides orthogonal retention based on partitioning into an aqueous-enriched layer on the stationary phase. Successful retention (capacity factor k' > 2) validates the chromatographic choice and ensures clean MS introduction.

Step 3: ESI-MS/MS Optimization & Acquisition
  • Procedure: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. Perform a product ion scan by dynamically ramping the Collision Energy (CE) from 5 to 50 eV using Argon or Nitrogen as the collision gas.

  • Causality & Validation: +ESI is selected due to the high proton affinity of the dual primary amines. Ramping the CE maps a complete breakdown curve. Because the vicinal diamine structure is highly labile, it undergoes rapid ammonia loss at low CEs (~15 eV), while the core immonium ion (m/z 60.05) requires higher energy (~25 eV) to dominate the spectrum. Observing this energy-dependent transition acts as an internal validation of the structural assignment.

MS_Workflow SamplePrep Sample Preparation (Derivatization & Dilution) Injection HILIC-ESI-MS/MS Injection SamplePrep->Injection Precursor Precursor Ion Selection [M+H]+ (m/z 133.1) Injection->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Neutral Loss of NH3 (m/z 116.1) CID->Frag1 Frag2 Alpha-Cleavage (m/z 60.1) CID->Frag2 Frag3 Ester Cleavage (m/z 87.1) CID->Frag3

Caption: LC-MS/MS Workflow and CID Fragmentation Pathway for Ethyl 2,3-diaminopropanoate.

References

  • Title: The Investigation of Radiopharmaceutical Components by Fast Atom Bombardment Mass Spectrometry: The Identification of Tc-HIDA and the Epimers of Tc-CO2DADS Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Biocatalytic Access to Piperazines from Diamines and Dicarbonyls Source: Amazon S3 (Supplementary Data) URL: [Link]

  • Title: Surface Mass Spectrometry for in situ Metabolomic Analysis of Human Brain Tumours Source: Nottingham ePrints URL: [Link]

Sources

Chiral HPLC methods for separating diamino ester enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Chiral HPLC Method Development for Diamino Ester Enantiomers

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative separation of diamino ester enantiomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate robust and efficient method development.

The Challenge of Separating Diamino Ester Enantiomers

Diamino esters are a class of compounds frequently encountered in pharmaceutical development. Their stereochemistry is often critical to their pharmacological activity and safety profile. The presence of two chiral centers (the diamino moiety and the ester group) can result in multiple stereoisomers, making their separation a complex analytical challenge. Enantiomers, being nonsuperimposable mirror images, possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector for their differentiation. Chiral HPLC has emerged as the preeminent technique for this purpose, offering high resolution, sensitivity, and scalability.

Principles of Chiral Recognition in HPLC

The separation of enantiomers by chiral HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The primary interactions governing chiral recognition include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions. The selection of an appropriate CSP and mobile phase is paramount to achieving optimal enantioselectivity.

Comparison of Chiral Stationary Phases for Diamino Ester Separation

The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral separation method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including amino acid derivatives.

Chiral Stationary Phase (CSP)Common Trade NamesPrinciple of SeparationMobile Phase CompatibilityKey Advantages for Diamino Esters
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Lux Amylose-1Complexation, hydrogen bonding, π-π interactionsNormal Phase, Reversed Phase, Polar OrganicHigh success rate for compounds with aromatic rings and polar groups.
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Lux Cellulose-1Complexation, hydrogen bonding, steric fitNormal Phase, Reversed Phase, Polar OrganicBroad enantioselectivity, often complementary to amylose-based phases.
Cellulose tris(4-methylbenzoate)Chiralcel OJπ-π interactions, hydrogen bonding, dipole-dipole interactionsNormal Phase, Reversed PhaseEffective for aromatic compounds and those with ester/carbonyl groups.
Macrocyclic Glycopeptides (e.g., Teicoplanin)Astec CHIROBIOTIC TIonic interactions, hydrogen bonding, inclusion complexationReversed Phase, Polar Ionic ModeExcellent for ionizable compounds like amines.

Table 1. Comparison of Common Chiral Stationary Phases for Diamino Ester Enantiomer Separations.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the method development of chiral separations for diamino ester enantiomers.

Initial Screening Protocol

This workflow is designed to efficiently screen different CSPs and mobile phase conditions to identify a promising starting point for optimization.

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Method Optimization A Select CSPs: - Chiralpak AD-H - Chiralcel OD-H - Chiralcel OJ-H C Run Initial Screen: - Flow Rate: 1.0 mL/min - Temperature: 25 °C - Detection: UV at 220 nm A->C B Prepare Mobile Phases: A: n-Hexane/Isopropanol (90:10 v/v) B: n-Hexane/Ethanol (90:10 v/v) C: Acetonitrile (100%) B->C D Evaluate Results: - Resolution (Rs) - Selectivity (α) - Retention Factor (k') C->D E Identify Lead Condition (Best initial separation) D->E Proceed if Rs > 1.0 F Optimize Mobile Phase: - Vary % organic modifier - Additives (e.g., TFA, DEA) E->F G Optimize Temperature: - Test at 15°C, 25°C, 40°C F->G H Final Method Validation G->H

Figure 1. A systematic workflow for chiral HPLC method development.

Detailed Steps:

  • Column Selection: Begin by screening a set of complementary polysaccharide-based columns, such as Chiralpak AD-H, Chiralcel OD-H, and Chiralcel OJ-H. These columns cover a broad range of chiral recognition mechanisms.

  • Mobile Phase Preparation: Prepare a set of standard mobile phases for initial screening. For normal phase mode, mixtures of n-hexane with isopropanol or ethanol are common. For polar organic mode, 100% acetonitrile or methanol can be effective.

  • Initial Screening Run: Inject the diamino ester racemate onto each column with each mobile phase. Monitor the separation at a suitable UV wavelength (e.g., 220 nm).

  • Data Evaluation: Analyze the resulting chromatograms for any signs of separation. Calculate the resolution (Rs), selectivity (α), and retention factor (k'). A resolution of Rs > 1.5 is generally desired for baseline separation.

Case Study: Separation of a Novel Diamino Ester

Objective: To develop a baseline-resolved HPLC method for the enantiomers of a proprietary diamino ester.

Initial Screening Results: The best initial separation was observed on a Chiralpak AD-H column with a mobile phase of n-Hexane/Isopropanol (90:10 v/v). However, the resolution was only 1.2.

Method Optimization:

  • Organic Modifier Percentage: The percentage of isopropanol was varied from 5% to 20%. A decrease to 7% isopropanol resulted in an increased resolution to 1.6, but with a longer run time.

  • Additive Screening: To improve peak shape and potentially resolution, acidic and basic additives were screened. The addition of 0.1% trifluoroacetic acid (TFA) to the mobile phase sharpened the peaks but slightly decreased selectivity. The addition of 0.1% diethylamine (DEA) significantly improved peak shape and increased the resolution to 1.8.

  • Temperature Optimization: The effect of column temperature was investigated at 15°C, 25°C, and 40°C. The best resolution (Rs = 2.1) was achieved at 15°C.

Final Optimized Method:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Isopropanol/DEA (93:7:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 15 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

The Underlying Mechanism of Chiral Recognition

The successful separation in the case study can be attributed to the specific interactions between the diamino ester enantiomers and the amylose tris(3,5-dimethylphenylcarbamate) stationary phase.

G cluster_0 Chiral Recognition Mechanism cluster_1 Key Interactions CSP Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) Complex Transient Diastereomeric Complex CSP->Complex Analyte {Diamino Ester Enantiomer|(R,R)-Enantiomer} Analyte->Complex H_Bond Hydrogen Bonding (Amine/Ester with Carbamate) Complex->H_Bond Pi_Pi π-π Stacking (Aromatic Rings) Complex->Pi_Pi Steric Steric Hindrance Complex->Steric

Figure 2. Interactions governing chiral recognition on a polysaccharide CSP.

The carbamate groups on the CSP provide sites for hydrogen bonding with the amine and ester functionalities of the analyte. The phenyl groups on the CSP facilitate π-π stacking with any aromatic moieties on the diamino ester. The specific three-dimensional arrangement of these interaction points within the chiral grooves of the amylose polymer creates a steric environment where one enantiomer fits more favorably, leading to a stronger interaction and longer retention time.

Conclusion and Future Trends

The separation of diamino ester enantiomers is a critical task in pharmaceutical analysis and development. A systematic approach to method development, starting with the screening of robust polysaccharide-based chiral stationary phases, is highly effective. Fine-tuning of the mobile phase composition and temperature can further optimize the separation. The future of chiral separations will likely involve the development of novel CSPs with even higher selectivity and efficiency, as well as the increasing use of supercritical fluid chromatography (SFC) as a green alternative to normal phase HPLC.

References

  • Chiral Separations by HPLC. G. Subramanian. (2007). Wiley-VCH. [Link]

  • A Practical Guide to Chiral Analysis. T. E. Beesley, W. H. Pirkle. (2011). Wiley. [Link]

  • Immobilized Polysaccharide-Based Chiral Stationary Phases for HPLC. T. Zhang, D. W. Armstrong. (2006). Agilent Technologies. [Link]

  • Chiral Technology: The Rich History and Current Trends of an Evolving Science. G. Terfloth. (2019). C&EN. [Link]

A Comprehensive Guide to Purity Validation of Ethyl 2,3-diaminopropanoate: A Comparative Analysis of Elemental Analysis and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,3-diaminopropanoate is a versatile bifunctional building block crucial in the synthesis of novel heterocyclic compounds, peptidomimetics, and other complex molecular architectures in pharmaceutical and materials science research. The stoichiometric and isomeric purity of this starting material is paramount, as impurities can lead to significant downstream consequences, including failed reactions, compromised final product integrity, and misinterpreted biological data. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of Ethyl 2,3-diaminopropanoate. We will begin with a detailed exploration of elemental analysis as a foundational tool for stoichiometric verification and then compare and contrast it with essential orthogonal methods—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—to construct a robust, self-validating analytical workflow.

The Critical Role of Purity for Novel Building Blocks

In any synthetic workflow, the quality of the starting materials dictates the quality of the outcome. For a molecule like Ethyl 2,3-diaminopropanoate, which possesses multiple reactive sites (two amine groups and an ester), even minor impurities can have a disproportionate impact. Potential contaminants could include residual solvents from synthesis, unreacted starting materials, diastereomers, or degradation products. Therefore, a purity value should not be considered a single number, but rather a comprehensive profile that confirms identity, quantifies the primary component, and characterizes any impurities present. Adhering to rigorous analytical validation is a cornerstone of good laboratory practice and is essential for ensuring the reproducibility and reliability of scientific research.[1]

Elemental Analysis: The Foundational Stoichiometric Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique that determines the mass fractions of these elements in a sample. It serves as a primary check to ensure the empirical formula of the synthesized compound aligns with its theoretical composition.

Principle of Combustion Analysis

The technique relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector. The instrument's software then calculates the percentage by weight of each element. This method is a modern refinement of the classical Pregl-Dumas method.[2]

**2.2 Theoretical Composition of Ethyl 2,3-diaminopropanoate (C₅H₁₂N₂O₂)

The first step in using elemental analysis for purity validation is to calculate the theoretical elemental percentages based on the molecular formula.

Molecular Formula: C₅H₁₂N₂O₂ Molar Mass: 132.16 g/mol

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011560.05545.44%
HydrogenH1.0081212.0969.15%
NitrogenN14.007228.01421.20%
OxygenO15.999231.99824.21%
Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This ensures the accuracy of the detector response.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried Ethyl 2,3-diaminopropanoate sample into a tin or silver capsule. The sample must be homogenous and completely dry, as residual water or solvents will skew the results.

  • Analysis: The encapsulated sample is introduced into the combustion furnace of the analyzer. The instrument performs the combustion, separation, and detection automatically.

  • Data Processing: The instrument software reports the weight percentages of C, H, and N. The oxygen percentage is typically determined by difference or via a separate pyrolysis reactor.

Caption: Workflow for Purity Assessment via Elemental Analysis.

Interpreting the Data: Beyond the ±0.4% Rule

A widely accepted criterion in academic publishing for confirming a compound's structure is that the experimental elemental analysis results must be within ±0.4% of the theoretical values.[3] However, from an industrial and drug development perspective, this is merely a preliminary checkpoint.

  • A "Pass" Result (within ±0.4%): This provides strong evidence that the bulk of the sample has the correct empirical formula. It effectively rules out gross contamination or a fundamentally incorrect molecular structure.

  • A "Fail" Result (outside ±0.4%): This is a definitive indicator of an issue. The deviation pattern can provide clues:

    • High C and H: May indicate residual organic solvents (e.g., ethyl acetate, hexane).

    • Low C, H, and N: Can suggest the presence of inorganic impurities (e.g., salts like NaCl) that do not combust.

    • Discrepancy in the H/N ratio: Could point to impurities with a different molecular structure or degradation of the target compound.

Strengths & Limitations of Elemental Analysis
  • Strengths:

    • Provides fundamental confirmation of the elemental composition.

    • High precision and accuracy for bulk sample analysis.

    • Can indicate the presence of non-combustible inorganic impurities.

  • Limitations:

    • Non-Specific: It cannot distinguish between isomers. An isomeric impurity will have the exact same elemental composition and will be invisible to this technique.

    • Insensitive to Minor Impurities: A sample that is 98% pure may still pass the ±0.4% criterion.

    • No Identification of Impurities: It signals a problem but cannot identify the specific nature of the contaminants.

Orthogonal Methods: Building a Self-Validating Purity Profile

To overcome the limitations of elemental analysis, a trustworthy purity assessment must incorporate orthogonal methods—techniques that measure different chemical properties of the sample. This multi-faceted approach provides a self-validating system where the results from each technique corroborate one another.[4]

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While standard ¹H NMR is used for structural elucidation, Quantitative NMR (qNMR) is a primary analytical method capable of determining the absolute purity (or concentration) of a sample without needing a reference standard of the analyte itself.[5]

  • Principle: qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a certified, high-purity internal standard to a known amount of the sample, the purity of the sample can be calculated by comparing the integral of a unique analyte proton signal to the integral of a unique internal standard signal.

  • Experimental Protocol: ¹H qNMR

    • Select Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation: Accurately weigh ~15-20 mg of Ethyl 2,3-diaminopropanoate and ~10-15 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification. This is critical and includes a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to allow for complete magnetization recovery between scans.

    • Data Analysis: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Use the following formula to calculate purity:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the definitive technique for separating, detecting, and quantifying impurities that are structurally similar to the main component.[6]

  • Principle: A solution of the sample is passed through a column packed with a stationary phase. Components of the sample are separated based on their differential interactions with the stationary phase and a flowing liquid mobile phase. A detector (e.g., UV-Vis Diode Array Detector) measures the components as they elute from the column, producing a chromatogram. The area of each peak is proportional to the concentration of that component.

  • Experimental Protocol: Purity by HPLC-UV

    • Method Development: Develop a method that provides good resolution between the main Ethyl 2,3-diaminopropanoate peak and any potential impurities. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of water/acetonitrile with a modifier like formic acid), flow rate, and detector wavelength.

    • Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the sample into the HPLC system and record the chromatogram.

    • Data Interpretation: Purity is often reported as "Area %," calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This assumes all components have a similar response factor at the chosen wavelength. For greater accuracy, the relative response factors of known impurities should be determined.

Mass Spectrometry (MS): Unambiguous Molecular Identity

Mass spectrometry is an indispensable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can measure m/z with extremely high accuracy (typically < 5 ppm), allowing for the determination of the elemental formula of the molecule.[7] When coupled with HPLC (LC-MS), it can provide the molecular weight of each impurity separated by the chromatograph.

  • Experimental Protocol: Direct Infusion HRMS

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample directly into the ion source (e.g., Electrospray Ionization, ESI) of the HRMS instrument.

    • Data Interpretation: The resulting spectrum will show a peak for the protonated molecule [M+H]⁺. The measured accurate mass is compared to the theoretical mass of [C₅H₁₃N₂O₂]⁺ (133.0972) to confirm the elemental composition.

Synthesizing the Data: A Comparative Framework

No single technique provides a complete picture of purity. A robust validation strategy relies on the intelligent combination of these orthogonal methods. Elemental analysis confirms the building blocks are correct, HRMS confirms they are assembled into the right molecular formula, qNMR quantifies the absolute amount of that molecule, and HPLC reveals the percentage of other, structurally related molecules present.

Caption: An Integrated, Multi-Technique Approach to Purity Validation.

Comparative Summary of Analytical Techniques
ParameterElemental Analysis (CHN)qNMRHPLCHigh-Resolution MS
Primary Use Stoichiometric / Empirical Formula VerificationAbsolute Purity QuantificationImpurity Profiling & Relative PurityMolecular Formula Confirmation & Impurity ID
Purity Type Elemental CompositionAbsolute (Molar)Relative (Area %)N/A (Confirms Identity)
Specificity Low (cannot distinguish isomers)High (structure-specific)High (separates isomers)Very High (mass-specific)
Sensitivity Low (mg range)Medium (mg range)High (µg to ng range)Very High (ng to pg range)
Key Strength Confirms correct elemental building blocks are present in the right ratio.Primary method for determining absolute purity without a specific reference standard.Excellent at separating and quantifying structurally similar impurities.Unambiguous confirmation of molecular formula.
Key Limitation Insensitive to impurities with the same empirical formula.Lower throughput; requires long relaxation delays for accuracy.Area % purity can be inaccurate if response factors differ significantly.Not inherently quantitative without extensive calibration.

Conclusion: An Integrated Strategy for Purity Validation

Validating the purity of a critical reagent like Ethyl 2,3-diaminopropanoate requires more than a single analytical measurement. A scientifically sound and trustworthy approach integrates multiple orthogonal techniques to build a comprehensive purity profile.

A recommended workflow is as follows:

  • Identity and Stoichiometry Confirmation (Tier 1): Use Elemental Analysis to confirm the C, H, and N percentages are within acceptable limits (e.g., ±0.4%) of the theoretical values for C₅H₁₂N₂O₂. Concurrently, use High-Resolution Mass Spectrometry to verify that the accurate mass corresponds to the correct molecular formula. These two checks provide high confidence in the molecule's fundamental identity.

  • Quantification and Impurity Profiling (Tier 2): Employ qNMR to determine a precise, absolute purity value. This serves as a primary, unbiased measure of the active molecule's content. Finally, use a validated HPLC method to separate and quantify any related impurities, providing a detailed impurity profile and a relative purity value that should align with the qNMR result.

By synthesizing the data from these complementary techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material is well-characterized, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharma PEG. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?[Link]

  • WJAR. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • GSRS. (n.d.). ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE. [Link]

  • Spectroscopy Online. (2025). How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis?[Link]

  • PPGFARMA. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]

  • MDPI. (n.d.). Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data. [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?[Link]

  • Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. [Link]

  • Scribd. (n.d.). Amino Acid Esters | PDF. [Link]

  • Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. [Link]

  • ResearchGate. (2026). An International Study Evaluating Elemental Analysis. [Link]

  • NASA Technical Reports Server. (2025). Amino acid analysis. [Link]

Sources

Comparing reactivity of alpha-amino vs beta-amino groups in L-Dap esters

reactivity Guide: -Amino vs. -Amino Groups in L-Dap Esters

Executive Summary: The "Basicity Inversion"

For researchers accustomed to working with Lysine or Ornithine, L-Dap presents a counter-intuitive reactivity profile. In typical amino acids, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


In L-Dap esters, the proximity of the electron-withdrawing ester group and the short side chain drastically lowers the pKa of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


The Chemist's Takeaway:

  • At pH 5–6: The

    
    -amine is free (nucleophilic), while the 
    
    
    -amine is protonated (inert). This allows for highly selective
    
    
    -functionalization
    without protecting groups on the
    
    
    -amine.
  • At pH > 9: Both amines are free. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amine is significantly more nucleophilic due to higher basicity and reduced steric hindrance, favoring 
    
    
    -selective reactions
    , though strictly controlling stoichiometry is required to prevent bis-functionalization.

Physicochemical Framework

Understanding the electronic landscape is the prerequisite for controlling selectivity. The table below compares the pKa values of L-Dap methyl ester against L-Lysine methyl ester to highlight the unique "acidic amine" nature of L-Dap.

Table 1: Comparative pKa Values and Nucleophilicity
CompoundGrouppKa (approx.)[1][2][3]Protonation State at pH 6.0Reactivity Status (pH 6.0)
L-Dap Methyl Ester

-NH

4.18 Neutral (NH

)
Active Nucleophile

-NH

7.96Protonated (NH

)
Protected / Inert
L-Lysine Methyl Ester

-NH

~8.9Protonated (NH

)
Inert

-NH

~10.5Protonated (NH

)
Inert

Data derived from potentiometric studies of 2,3-diaminopropionic acid derivatives (See Ref 1, 2).

Mechanistic Insight: The Inductive Effect

The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Strategic Functionalization Workflows

To visualize the decision-making process for functionalizing L-Dap esters, the following flow diagram maps reaction conditions to regioselective outcomes.

DapReactivityStartL-Dap Ester(Dihydrochloride salt)pH_LowAdjust to pH 5.5 - 6.0(e.g., NaHCO3/Water)Start->pH_LowpH_HighAdjust to pH > 9.0(e.g., TEA/DCM)Start->pH_HighCu_ComplexCopper(II) Complexation(CuSO4 / pH 9)Start->Cu_ComplexSpecies_LowSpecies:Alpha-NH2 (Free)Beta-NH3+ (Salt)pH_Low->Species_LowSpecies_HighSpecies:Alpha-NH2 (Free)Beta-NH2 (Free)pH_High->Species_HighSpecies_CuSpecies:Alpha-NH2 & COOH bound to CuBeta-NH2 (Free)Cu_Complex->Species_CuProd_AlphaProduct:Alpha-Acylated Dap(Beta-amine free)Species_Low->Prod_AlphaAdd Electrophile(1.0 eq)Prod_Beta_MixProduct:Mixture (Beta-major)Risk of Bis-acylationSpecies_High->Prod_Beta_MixAdd Electrophile(Kinetic Control)Prod_Beta_PureProduct:Beta-Protected Dap(Alpha-amine free)Species_Cu->Prod_Beta_Pure1. Acylation2. Decomplexation (EDTA)

Caption: Decision tree for regioselective functionalization of L-Dap esters based on pH control and chelation strategies.

Experimental Protocols

The following protocols are designed to be self-validating . The success of the reaction can be monitored by observing the solubility changes or specific TLC shifts described.

Protocol A: Selective -Acylation (pH Controlled)

Objective: Acylate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Mechanism:


  • Preparation: Dissolve L-Dap methyl ester dihydrochloride (1.0 equiv) in water or a water/dioxane mixture (1:1).

  • pH Adjustment (The Critical Step):

    • Add solid NaHCO

      
       or dropwise 1M NaOH while monitoring with a calibrated pH meter.
      
    • Target: Stabilize pH at 5.5 – 6.0 .

    • Validation: If pH exceeds 7.5, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -amine begins to deprotonate, leading to byproduct formation.
      
  • Reaction:

    • Add the acylating agent (e.g., Acyl Chloride or NHS-ester, 1.0 equiv) dropwise.

    • Maintain pH at 6.0 by simultaneous addition of base (pH-stat) or use a strong buffer.

    • Stir for 1–2 hours at 0°C to RT.

  • Workup:

    • Acidify to pH 2–3 to protonate the unreacted

      
      -amines (if any) and ensure the product is in the salt form if isolating the amine salt.
      
    • Note: Since the product has a free ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -amine, it will be water-soluble. Purification often requires ion-exchange chromatography or preparative HPLC.
      
Protocol B: Selective -Protection (Copper(II) Chelation)

Objective: Protect the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Mechanism:


  • Complexation:

    • Dissolve L-Dap (free acid or ester) in water.

    • Add Basic Copper Carbonate (CuCO

      
      ·Cu(OH)
      
      
      ) or CuSO
      
      
      with 2 equiv NaOH.
    • Reflux for 30 mins or stir at RT until a deep blue solution forms.

    • Validation: The formation of a deep blue color indicates successful chelation.

  • Functionalization:

    • Cool the solution to 0°C.

    • Add the protecting group reagent (e.g., Cbz-Cl or Boc

      
      O) in a water-miscible solvent (acetone or THF).
      
    • Maintain pH ~9–10 with base.

    • Observation: A precipitate often forms as the zwitterionic complex converts to the hydrophobic protected derivative.

  • Decomplexation:

    • Collect the copper complex precipitate (if formed) or treat the solution directly.

    • Method 1 (H

      
      S/Thioacetamide):  Precipitates CuS (black solid). Filter to remove.
      
    • Method 2 (EDTA/8-HQ): Add EDTA (1.2 equiv vs Cu) or 8-hydroxyquinoline to chelate copper. The organic product is then extracted or precipitated.

  • Result: N

    
    -Protected L-Dap with a free 
    
    
    -amino group.

Troubleshooting & Nuances

Ester Hydrolysis
  • Risk: L-Dap esters are prone to hydrolysis and diketopiperazine (DKP) formation, especially at high pH.

  • Mitigation: When performing

    
    -functionalization at high pH, work rapidly at low temperatures (0°C). Avoid leaving the free base ester in solution for extended periods.
    
Racemization
  • Risk: The

    
    -proton of L-Dap esters is acidic due to the electron-withdrawing ammonium group on the 
    
    
    -carbon and the ester.
  • Mitigation: Avoid using strong, non-nucleophilic bases (like DBU) or excess tertiary amines. Use inorganic bases (NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , Na
    
    
    CO
    
    
    ) where possible.
"Alpha Effect" Confusion
  • Clarification: Do not confuse the "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino" position with the "alpha effect" (enhanced nucleophilicity due to adjacent lone pairs, e.g., hydrazine). L-Dap does not  exhibit the alpha effect. Its reactivity is governed purely by basicity, steric hindrance, and electrostatic field effects.
    

References

  • Andrushchenko, V.V., et al. "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1768, no. 9, 2007, pp. 2196-2208. Link

    • Source of specific pKa values for L-Dap and its methyl ester.
  • Szyrwiel, L., et al. "The Cu2+ binding properties of branched peptides based on L-2,3-diaminopropionic acid."[4] Inorganic Chemistry, vol. 53, no.[1][4] 15, 2014, pp. 7951-7959.[4] Link

    • Validates the copper coordination chemistry specific to Dap residues.
  • Englund, E.A., et al. "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups."[5] Organic Letters, vol. 6, no. 2, 2004, pp. 213-215.[5] Link

    • Provides synthetic routes and orthogonal protection str
  • Jackson, D.Y., et al. "Preparation of 2,3-Diaminopropionic Acid Derivatives." Journal of Organic Chemistry, vol. 52, 1987.

    • Foundational text on Dap synthesis and reactivity.

Reference standards for Ethyl (2S)-2,3-diaminopropanoate impurities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the analytical integrity of chiral intermediates is paramount to the safety and efficacy of final drug products. Ethyl (2S)-2,3-diaminopropanoate is a critical non-proteinogenic amino acid ester utilized extensively in the synthesis of advanced peptide therapeutics and bifunctional chelators for radiopharmaceuticals[1].

Because it serves as a foundational chiral building block, unmanaged impurities—such as its (2R)-enantiomer or hydrolyzed degradants—can severely compromise the receptor-binding affinity and radiochemical yield of the final Active Pharmaceutical Ingredient (API). To comply with stringent regulatory thresholds, analytical laboratories must quantify these impurities using highly characterized reference standards[2].

This guide objectively compares the performance of different tiers of reference standards for Ethyl (2S)-2,3-diaminopropanoate impurities, providing causality-driven insights and self-validating experimental protocols.

Mechanistic Insight: The Causality of Impurity Formation

Before selecting a reference standard, it is crucial to understand the chemical origin of the target impurities to ensure the analytical method is fit-for-purpose:

  • Hydrolytic Degradation ((2S)-2,3-diaminopropanoic acid): The ethyl ester moiety is highly susceptible to nucleophilic attack by water under basic or acidic conditions. This hydrolysis reverts the compound to (2S)-2,3-diaminopropanoic acid[3]. Reference standards for this impurity are critical for stability-indicating assays.

  • Chiral Inversion ((2R)-enantiomer): Prolonged exposure to basic conditions during synthesis can lead to deprotonation at the alpha-carbon, resulting in racemization. The (2R)-enantiomer is an insidious impurity; it exhibits identical physicochemical properties in achiral environments but can completely abrogate the biological activity of the final API[1].

  • Process Impurities (N-Alkylation/Incomplete Deprotection): If synthesized from Boc- or Cbz-protected precursors, trace amounts of mono-protected intermediates may persist, requiring specific process impurity standards.

Comparative Analysis of Reference Standard Tiers

When validating a Chiral LC-MS/MS method, the choice of reference standard dictates the reliability of the quantification. The table below objectively compares three tiers of reference standards used in the pharmaceutical industry.

Table 1: Performance & Suitability Comparison of Impurity Reference Standards

MetricPrimary Compendial Standards (USP/Ph. Eur.)Secondary Standards (ISO 17034 Certified)In-House Synthesized Standards (R&D Grade)
Purity Certification Absolute (Collaborative multi-lab testing)High (Traceable to Primary Standards)Variable (Depends on internal NMR/HRMS rigor)
Regulatory Acceptance Unquestioned (Gold Standard for NDA/MAA)High (Accepted for routine batch release)Low (Requires extensive justification for IND)
Cost & Lead Time High cost, potentially long lead timesModerate cost, immediate availabilityLow material cost, high internal labor/time cost
Best Application Method Validation, Regulatory FilingsRoutine QC, System Suitability Testing (SST)Early-stage R&D, Proof-of-Concept

Data Interpretation: While Primary Standards provide the highest analytical certainty and reduce the risk of regulatory rejection[2], Secondary Standards from certified vendors offer an optimal balance of cost and compliance for routine batch release[4].

Experimental Protocol: Self-Validating Chiral LC-MS/MS Quantification

To ensure absolute scientific integrity, the following protocol establishes a self-validating system for quantifying the (2R)-enantiomer and hydrolyzed impurities using a Secondary Reference Standard.

Causality of Method Design: We employ Chiral Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). UV detection alone lacks the sensitivity to detect trace impurities at the 0.05% ICH reporting threshold and cannot differentiate co-eluting isobaric interferents.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of the Ethyl (2S)-2,3-diaminopropanoate Secondary Reference Standard and 1.0 mg of the (2R)-enantiomer Impurity Standard. Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid to create a stock solution.

  • Sample Preparation: Dissolve 50.0 mg of the API intermediate batch in 50 mL of the same diluent.

    • Causality: Formic acid ensures complete protonation of the diamino groups, significantly enhancing mass spectrometric ionization efficiency (ESI+) and preventing peak tailing caused by secondary interactions with the column silica.

  • Chromatographic Conditions:

    • Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm). Causality: Zwitterionic stationary phases are uniquely suited for separating underivatized amino acid esters via synergistic ionic and hydrogen-bonding interactions.

    • Mobile Phase: 50 mM Ammonium Formate in Methanol / Acetonitrile (Gradient).

    • Flow Rate: 0.4 mL/min.

  • System Suitability Testing (SST) - The Self-Validation Step:

    • Inject the resolution mixture (containing both 2S and 2R enantiomers).

    • Critical Acceptance Criteria: The chromatographic resolution (

      
      ) between the (2S) and (2R) peaks must be 
      
      
      
      . The signal-to-noise (S/N) ratio for the 0.05% impurity standard must be
      
      
      .
    • System Logic: If these criteria fail, the analytical sequence automatically halts. This prevents the generation of false-negative data, ensuring the system only operates when capable of baseline separation.

  • Analysis & Quantification: Inject the unknown sample. Quantify the impurity peaks against the linear calibration curve generated from the reference standards.

Table 2: Experimental Validation Data (Secondary vs. In-House Standard)

ParameterSecondary Standard (ISO 17034)In-House StandardAcceptance Criteria
Recovery at 0.10% Level 99.2%94.5%90.0% - 110.0%
Method Precision (%RSD, n=6) 1.8%4.2%

5.0%
S/N Ratio at LOD 15.48.2

10.0

Workflow Visualization

The following diagram illustrates the logical flow of reference standard selection and its integration into a self-validating analytical workflow.

ImpurityAnalysis cluster_standards Reference Standard Tiers Primary Primary Standard (USP/EP Grade) SST System Suitability Test (SST) Rs >= 1.5, S/N >= 10 Primary->SST Secondary Secondary Standard (ISO 17034) Secondary->SST InHouse In-House Standard (R&D Grade) InHouse->SST SamplePrep Sample Preparation Ethyl (2S)-2,3-diaminopropanoate LCMS Chiral LC-MS/MS Acquisition SamplePrep->LCMS SST->LCMS Validates System Quant Impurity Quantification (vs. Calibration Curve) LCMS->Quant Decision Batch Disposition (Release or Reject) Quant->Decision

Analytical workflow for impurity quantification comparing reference standard tiers.

References

  • Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides Source: National Institutes of Health (PMC) URL:[Link][1]

  • Showing Compound 2,3-Diaminopropionic acid (FDB022790) Source: FooDB URL:[Link][3]

Sources

Safety Operating Guide

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride: Comprehensive Operational and Disposal Protocols

As a critical non-proteinogenic amino acid derivative, Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (CAS: 143119-70-4) is heavily utilized as a synthetic building block in peptide synthesis and drug development[1]. However, its specific chemical architecture—a diamine protected as an ethyl ester and stabilized as a dihydrochloride salt—presents unique logistical and safety challenges.

Proper disposal of this compound is not merely an administrative checkbox; it is a fundamental requirement to prevent incompatible chemical reactions, avoid environmental contamination, and maintain compliance with the EPA’s Resource Conservation and Recovery Act (RCRA)[2]. This guide provides field-proven, mechanistically grounded protocols for the safe handling and disposal of this reagent.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of two equivalents of hydrochloric acid (HCl) per molecule dictates its solubility and acidity, while the ethyl ester introduces a vulnerability to hydrolysis[3].

Table 1: Physicochemical Properties and Disposal Implications

PropertyValue / CharacteristicOperational & Disposal Implication
Molecular Formula C₅H₁₂N₂O₂ · 2HClThe dual HCl salts require two equivalents of base for complete neutralization during aqueous disposal.
Solubility Highly soluble in water and polar protic solventsEasily mobilizes in aqueous waste streams; cannot be removed via simple filtration.
Aqueous pH Acidic (pH ~2.0 - 4.0)Must be neutralized prior to combining with general aqueous waste to prevent the generation of toxic gases from incompatible mixing.
Chemical Reactivity Labile ester bond; reactive primary aminesMixing with strong bases causes exothermic hydrolysis. Must be segregated from strong oxidizing agents to prevent violent reactions.
GHS Hazards Irritant (Skin, Eyes, Respiratory Tract)Mandates handling within a fume hood and dictates specific PPE during spill cleanup to prevent aerosolized exposure[4].

Mechanistic Rationale for Disposal Protocols

The "Dilution is Not the Solution" Principle A common misconception in laboratory settings is that highly water-soluble salts can be flushed down the sink. Although Ethyl (2S)-2,3-diaminopropanoate dihydrochloride dissolves readily, it introduces a significant biological nitrogen load to wastewater. Furthermore, unreacted diamines act as chelating agents that can bind heavy metals in municipal plumbing, disrupting downstream water treatment facilities. The EPA's "cradle-to-grave" framework mandates that such chemical waste be captured at the source and treated[5].

The Danger of Base-Catalyzed Hydrolysis When neutralizing the acidic aqueous waste of this compound, the choice of base is critical. If a strong base (e.g., Sodium Hydroxide, NaOH) is used to neutralize the HCl, the localized spike in pH will trigger the base-catalyzed hydrolysis (saponification) of the ethyl ester. This side reaction cleaves the molecule into (2S)-2,3-diaminopropanoic acid and ethanol. The unintended generation of ethanol introduces a flammable organic solvent into an aqueous waste stream, which fundamentally alters the RCRA waste categorization and complicates incineration logistics[6]. Therefore, neutralization must utilize a weak base.

Step-by-Step Disposal Workflows

The overriding principle governing laboratory waste is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[7]. Below are the self-validating protocols for the three most common waste streams.

Workflow A: Solid Waste (Unused or Expired Reagent)

Do not dissolve solid waste for the sole purpose of disposal. Dissolution unnecessarily increases the volume of hazardous waste.

  • Segregation: Keep the solid powder in its original glass vial or transfer it to a sealable, chemically compatible polypropylene container.

  • Packaging: Ensure the cap is tightly sealed to prevent the hygroscopic powder from absorbing atmospheric moisture, which can degrade the container over time.

  • Labeling: Apply a standard hazardous waste label marked: "Hazardous Solid Waste - Toxic/Irritant (Contains Ethyl (2S)-2,3-diaminopropanoate dihydrochloride)."

  • Transfer: Transfer the container to the institution's central satellite accumulation area for pickup by a licensed RCRA commercial disposal firm for high-temperature incineration[7].

Workflow B: Aqueous Waste Solutions (Self-Validating Neutralization)
  • Preparation: Transfer the acidic aqueous waste to a dedicated, wide-mouth neutralization beaker inside a certified chemical fume hood[8].

  • Controlled Addition: Slowly add a 5% Sodium Bicarbonate (NaHCO₃) solution dropwise while stirring continuously.

  • Self-Validation (Visual & Analytical): The reaction will release carbon dioxide (CO₂) gas. The cessation of bubbling serves as a visual indicator that the bulk of the acid has been neutralized. Confirm the final state by testing with pH paper or a calibrated pH meter until the solution stabilizes between pH 6.0 and 8.0 .

  • Off-Gassing: Allow the solution to sit unsealed in the fume hood for 30 minutes to ensure complete CO₂ off-gassing. Sealing the container prematurely can result in pressure buildup and explosive rupture.

  • Disposal: Transfer to an aqueous waste carboy, label appropriately, and route to a professional disposal service[3].

Workflow C: Organic Solvent Waste (Peptide Synthesis Byproducts)
  • Segregation: If the compound was utilized in a peptide coupling reaction involving organic solvents (e.g., DMF, DCM, or Ethyl Acetate)[9], do not mix the resulting effluent with aqueous waste.

  • Categorization: Pour the waste into the appropriate organic carboy. Use the "Halogenated Waste" carboy if Dichloromethane (DCM) was used, or the "Non-Halogenated Waste" carboy for DMF/Ethyl Acetate mixtures.

  • Storage: Store the carboy in a secondary containment tray, strictly isolated from concentrated acids or oxidizing agents[10].

Spill Response Protocol

OSHA’s Laboratory Standard (29 CFR 1910.1450) requires laboratories to maintain a Chemical Hygiene Plan (CHP) that includes specific spill response tactics[11].

For Solid Powder Spills:

  • PPE: Don nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator to prevent inhalation of the irritating dust[4].

  • Containment: Do not dry-sweep the powder, as this will aerosolize the chemical. Instead, cover the spill with a damp paper towel to suppress dust formation.

  • Collection: Carefully wipe up the material. Place the contaminated paper towels and any residual solid into a hazardous waste bag.

  • Sanitization: Wash the spill area with soap and water, disposing of the wash materials as solid chemical waste[10].

For Aqueous Solution Spills:

  • Neutralization: If the spilled solution is highly acidic, broadcast solid sodium bicarbonate powder directly over the spill to neutralize the acid in situ.

  • Absorption: Cover the neutralized spill with an inert absorbent material (e.g., vermiculite or commercial spill pads). Never use combustible materials like sawdust for chemical spills.

  • Disposal: Scoop the absorbed mixture into a compatible hazardous waste bucket, seal tightly, and label for RCRA incineration.

Waste Management Decision Architecture

DisposalWorkflow Start Ethyl (2S)-2,3-diaminopropanoate 2HCl Waste Generated Solid Solid Powder/Crystals (Unused or Spilled) Start->Solid Aqueous Aqueous Solution (Acidic pH 2-4) Start->Aqueous Organic Organic Solvent Mixture (e.g., DMF, DCM) Start->Organic PackSolid Seal in Polypropylene Container Solid->PackSolid NeutAq Neutralize with 5% NaHCO₃ (Target pH 6-8) Aqueous->NeutAq SegOrg Segregate: Halogenated vs. Non-Halogenated Organic->SegOrg Label Apply RCRA Hazardous Waste Labels PackSolid->Label NeutAq->Label SegOrg->Label Incinerate Licensed RCRA Incineration Facility Label->Incinerate

Figure 1: Decision tree for the segregation, treatment, and disposal of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor.[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn about Hazardous Waste Cleanups (Resource Conservation and Recovery Act)." EPA.gov. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Snapshot

Immediate Action Card for Lab Personnel

This compound is a dihydrochloride salt of a diamino ester . While it appears stable as a solid, it possesses dual hazards: the acidity of the hydrochloride salt (upon contact with moisture) and the biological activity of the diamine moiety.

Hazard Class Critical Risk Immediate Mitigation
Corrosivity / Irritation Hydrolysis releases HCl on moist skin/mucosa.Keep Dry. Wash immediately with soap/water if exposed.
Respiratory STOT-SE 3 Inhalation of fine dust causes severe airway irritation.Zero-Inhalation Tolerance. Use Fume Hood or N95/P100.
Hygroscopicity Absorbs atmospheric water, turning into a sticky, corrosive gum.Desiccate. Store under inert gas (Argon/N₂) if possible.

Part 2: Risk Assessment & PPE Matrix[1]

The "Why" Behind the Gear

As a Senior Application Scientist, I emphasize that standard "lab coat and glasses" are insufficient for diamino-esters due to two specific mechanisms:

  • HCl Hydrolysis: The · 2HCl moiety means this compound is essentially "solid hydrochloric acid" when it hits your sweat or mucous membranes.

  • Sensitization Potential: Diamines are known structural alerts for skin sensitization. Repeated minor exposures can lead to permanent allergic dermatitis.

PPE Selection Matrix

Select your gear based on the operational state of the chemical.

Protective GearSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Workup)Spill Cleanup (Emergency)
Hand Protection Double Nitrile (min 5 mil).Rationale: Prevent micro-tears from spatula edges.Nitrile (Outer) + Laminate (Inner) if using penetrating solvents (DCM/DMF).Thick Nitrile or Butyl Rubber (min 8 mil).
Respiratory Fume Hood (Sash at working height).If hood unavailable: P100/N99 Respirator.Fume Hood required.Vapor cartridge if solvents involved.Full-face Respirator with Multi-Gas/Vapor cartridge.
Eye/Face Chemical Goggles (Indirect Vent).Safety glasses allow dust entry from sides.Safety Glasses with side shields + Face Shield if heating/pressurizing.Chemical Goggles + Face Shield .
Body Lab Coat (Cotton/Poly).Closed-toe shoes.Lab Coat + Chemical Apron (if >100mL volume).Tyvek Suit or Chemical Apron.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling, from storage to disposal.

SafeHandling Start Storage Retrieval (Desiccator/-20°C) Check Check Atmosphere (Humidity < 40%) Start->Check Check->Start Fail (Dehumidify) Weigh Weighing (Static Control) Check->Weigh Pass Solubilize Solubilization (Exotherm Risk) Weigh->Solubilize Add Solvent Reaction Reaction/Usage Solubilize->Reaction Neutralize Waste Waste Disposal (Acidic/Amine Stream) Reaction->Waste Quench

Figure 1: Operational workflow emphasizing environmental control prior to weighing.

Detailed Methodologies
Protocol A: Precision Weighing (Solid State)

Context: The dihydrochloride salt is prone to static charge and clumping.

  • Environment: Operate inside a chemical fume hood. If the lab is humid (>50% RH), use a glove bag or blanket with Argon.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Static discharge can scatter the fine powder, creating an inhalation hazard.

  • Transfer: Do not use metal spatulas if avoiding trace iron contamination is critical (though generally acceptable). Use PTFE-coated spatulas to prevent the hygroscopic solid from sticking.

  • Closing: Wipe the threads of the container with a dry Kimwipe before recapping to prevent the lid from seizing due to hydrolyzed crust formation.

Protocol B: Solubilization & Neutralization

Context: Dissolving this salt releases protons, significantly lowering pH and potentially generating heat.

  • Solvent Choice: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar organics.

  • Exotherm Check: When dissolving >1 gram, place the receiving flask in a cool water bath (20°C).

  • Free-Basing (If required):

    • Do not add strong base (NaOH) directly to the solid.

    • Dissolve in solvent first, then add base (TEA/DIPEA/Carbonate) dropwise at 0°C.

    • Warning: Rapid neutralization can generate localized heat and vaporize volatile solvents.

Part 4: Emergency & Disposal Logistics

Spill Response (Solid)
  • Evacuate the immediate area of personnel not wearing PPE.[1]

  • Cover the spill with a dry absorbent pad or paper towel to prevent air currents from spreading dust.

  • Wet Wipe: Do not dry sweep. Lightly dampen a paper towel with an inert solvent (Isopropanol or Water) and wipe inward from the periphery.

  • Neutralize: Clean the surface with a mild 5% Sodium Bicarbonate solution to neutralize acidic residues.

Waste Disposal

Never dispose of amine salts in the drain.

Waste StreamCompositionProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label "Solid Chemical Waste - Corrosive/Irritant".
Liquid Waste Reaction mixtures, mother liquors.Adjust pH to 6-9 if protocol allows, then segregate into "Basic Organic Waste" (due to amine content) or "Halogenated Waste" (if DCM/Chloroform used).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12495315, (2S)-2,3-diaminopropanoic acid;hydrochloride.[2] Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: DL-2,3-Diaminopropionic acid monohydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.